2,3,6-Triphenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37786-68-8 |
|---|---|
Molecular Formula |
C23H17N |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2,3,6-triphenylpyridine |
InChI |
InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-17-22(19-12-6-2-7-13-19)24-23(21)20-14-8-3-9-15-20/h1-17H |
InChI Key |
ZLEQZRQWLZPNPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Theoretical Scrutiny of Triphenylpyridine's Molecular Architecture: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylpyridines are a significant class of heterocyclic compounds, forming the structural core of various functional materials and pharmacologically active agents. A profound understanding of their three-dimensional structure and electronic properties is paramount for the rational design of novel derivatives with tailored functionalities. This technical guide delves into the theoretical methodologies employed to elucidate the molecular structure of triphenylpyridine, with a primary focus on computational approaches. It provides a detailed overview of the computational protocols, presents key structural and electronic data in a comparative format, and visualizes the typical workflow of such theoretical investigations.
Introduction
The spatial arrangement of the phenyl rings relative to the central pyridine core in triphenylpyridine governs its photophysical, electronic, and biological properties. While experimental techniques like X-ray crystallography provide invaluable solid-state structural data, computational chemistry offers a powerful complementary approach to understand the molecule's intrinsic properties in the gaseous phase, explore conformational landscapes, and predict electronic behavior. Density Functional Theory (DFT) has emerged as a robust and widely used method for these theoretical investigations, providing a good balance between accuracy and computational cost.
Methodologies and Protocols
Synthesis of 2,4,6-Triphenylpyridine
A common and efficient method for the synthesis of 2,4,6-triphenylpyridine is the one-pot, three-component reaction involving an aromatic aldehyde, a substituted acetophenone, and a nitrogen source like ammonium acetate.
Representative Protocol:
-
A mixture of acetophenone (2 equivalents), benzaldehyde (1 equivalent), and ammonium acetate (excess) is heated, often in a solvent like acetic acid or under solvent-free conditions.
-
The reaction is typically refluxed or heated at a specific temperature (e.g., 80-150 °C) for several hours.
-
Reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as ethanol to yield pure 2,4,6-triphenylpyridine.
Computational Details: A Theoretical Framework
Theoretical studies on triphenylpyridine are predominantly carried out using Density Functional Theory (DFT). The following protocol outlines a standard computational workflow.
Protocol for DFT-Based Molecular Structure Analysis:
-
Initial Structure Construction: A 3D model of the 2,4,6-triphenylpyridine molecule is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a specific functional and basis set. A widely accepted level of theory for such organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[1] This process systematically alters the bond lengths, bond angles, and dihedral angles to locate a stationary point on the potential energy surface.
-
Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To compute thermodynamic properties and predict the molecule's infrared (IR) spectrum.
-
-
Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated. These include:
-
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's electronic stability and reactivity.
-
Molecular Electrostatic Potential (MEP): Generation of an MEP map to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: To study charge delocalization and intramolecular interactions.
-
Data Presentation: Structural and Electronic Parameters
Table 1: Key Dihedral Angles (in degrees) for 4-(3-methoxyphenyl)-2,6-diphenylpyridine from X-ray Crystallography[2]
| Parameter (Ring System) | Dihedral Angle (°) |
| Pyridine Ring to 2-Phenyl Ring | 17.26 |
| Pyridine Ring to 6-Phenyl Ring | 24.50 |
| Pyridine Ring to 4-Phenyl Ring | 56.16 |
| This data illustrates the significant twisting of the phenyl rings relative to the central pyridine core, a characteristic feature of this class of molecules. |
Table 2: Representative Calculated Bond Lengths and Angles
While a complete table for triphenylpyridine is pending publication, theoretical calculations on similar aromatic systems provide expected ranges for key geometric parameters. The following are typical values obtained from DFT (B3LYP/6-31G(d,p)) calculations for pyridine and benzene derivatives.
| Bond/Angle Type | Typical Bond Length (Å) | Typical Bond Angle (°) |
| C-C (in Phenyl Ring) | 1.39 - 1.41 | - |
| C-H (in Phenyl Ring) | 1.08 - 1.09 | - |
| C-N (in Pyridine Ring) | 1.33 - 1.34 | - |
| C-C (in Pyridine Ring) | 1.39 - 1.40 | - |
| C-C (Pyridine-Phenyl Link) | 1.48 - 1.50 | - |
| C-N-C (Pyridine) | - | ~117 |
| C-C-C (Pyridine) | - | ~120 |
| C-C-N (Pyridine) | - | ~123 |
Table 3: Calculated Electronic Properties
The electronic properties, particularly the HOMO and LUMO energies, are critical for understanding the charge transport and photophysical behavior of triphenylpyridine derivatives, which are often used in applications like Organic Light-Emitting Diodes (OLEDs).
| Parameter | Typical Calculated Value (eV) | Significance |
| HOMO Energy | -5.5 to -6.5 | Relates to ionization potential (electron-donating ability) |
| LUMO Energy | -1.5 to -2.5 | Relates to electron affinity (electron-accepting ability) |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | Indicates kinetic stability and electronic excitation energy |
Visualizations
The following diagrams illustrate the logical workflow of a theoretical study on triphenylpyridine and the key molecular orbitals involved in its electronic transitions.
Caption: Workflow for theoretical analysis of molecular structure.
Caption: HOMO-LUMO energy gap representation.
Conclusion
Theoretical studies, particularly those employing Density Functional Theory, provide indispensable insights into the molecular structure and electronic properties of triphenylpyridine. The computational protocols and data presented herein offer a foundational guide for researchers. The non-planar, twisted conformation is a defining structural characteristic, and the HOMO-LUMO energy gap is a key determinant of the molecule's electronic behavior. By integrating these computational methodologies with experimental validation, scientists can accelerate the discovery and development of novel triphenylpyridine-based materials and therapeutics.
References
The Discovery of Polysubstituted Pyridine Compounds: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity, making polysubstituted pyridines a fertile ground for the discovery of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this important class of compounds.
Synthetic Methodologies for Polysubstituted Pyridines
The construction of the polysubstituted pyridine core can be achieved through a variety of synthetic strategies, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope. Key methodologies include multicomponent reactions, cycloaddition reactions, and transition metal-catalyzed cross-coupling reactions.
Multicomponent Reactions (MCRs)
MCRs offer a highly efficient approach to complex molecule synthesis by combining three or more reactants in a single step. The Hantzsch pyridine synthesis is a classic example, though modern variations have significantly expanded the utility of MCRs for generating diverse pyridine libraries.
Experimental Protocol: One-Pot, Three-Component Synthesis of Highly Substituted Pyridines [1]
This procedure describes the synthesis of 2-amino-4-phenyl-6-phenylsulfanyl-pyridine-3,5-dicarbonitrile.
-
Materials: Benzaldehyde (1 mmol), malononitrile (2 mmol), thiophenol (1 mmol), and a basic ionic liquid, [bmIm]OH (0.5 mmol).
-
Procedure:
-
A mixture of benzaldehyde, malononitrile, thiophenol, and the basic ionic liquid is stirred at room temperature.
-
An exothermic reaction occurs, leading to the formation of a solid product.
-
The solid is dissolved in ethanol.
-
The product is isolated by filtration.
-
-
Yields: This method has been reported to produce yields in the range of 62-92%.[1]
Cycloaddition Reactions
[2+2+2] and [3+3] cycloaddition reactions have emerged as powerful tools for the construction of the pyridine ring. These methods often provide access to substitution patterns that are difficult to achieve through other means.
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition [2]
While a specific detailed protocol for a general cobalt-catalyzed cycloaddition for pyridine synthesis is highly substrate-dependent, the general principle involves the following:
-
Reactants: An alkyne, a nitrile, and a cobalt catalyst (e.g., Co(I) or Co(II) complexes).
-
General Conditions: The reaction is typically carried out in an inert solvent under an inert atmosphere. The specific temperature and reaction time are optimized based on the substrates and catalyst used. The cobalt catalyst facilitates the cyclotrimerization of the alkyne and nitrile components to form the pyridine ring.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl substituents onto a pre-existing pyridine ring or to construct the ring itself.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylpyridines [3]
This protocol details the cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with a hetero(aryl) boronic acid.
-
Materials: Pyridine-2-sulfonyl fluoride (0.3 mmol), hetero(aryl) boronic acid (0.45 mmol), Pd(dppf)Cl2 (0.03 mmol), Na3PO4 (0.9 mmol), and dioxane (1.0 mL).
-
Procedure:
-
The reactants and catalyst are combined in a capped vial.
-
The reaction mixture is heated at a temperature between 65 and 100 °C.
-
The reaction can be performed in the presence of water and oxygen.
-
-
Yields: Modest to good yields, ranging from 5% to 89%, have been reported.[3]
Biological Activity and Quantitative Data
Polysubstituted pyridines exhibit a broad spectrum of biological activities, with a significant number of compounds identified as potent enzyme inhibitors, particularly targeting kinases involved in inflammatory and oncogenic signaling pathways.
Inhibition of p38 MAPK and IL-1β Release
A series of 2,3,5-trisubstituted pyridine analogs have been identified as potent inhibitors of IL-1β release through the modulation of the p38 MAPK signaling pathway.[4] The p38 MAP kinase is a key regulator of the production of pro-inflammatory cytokines.[3]
Table 1: Biological Activity of 2,3,5-Trisubstituted Pyridine Analogs as IL-1β Inhibitors [4][5]
| Compound | Substituent at C-2 | Substituent at C-3 | Substituent at C-5 | IC50 (nM) for IL-1β Release |
| 1 | 2,3-dihydrobenzofuran-5-yl | 4-fluorophenyl | N,N-dimethylsulfonamide | 15 ± 2 |
| 2 | 4-methoxyphenyl | 4-fluorophenyl | N,N-dimethylsulfonamide | 25 ± 3 |
| 3 | 4-(trifluoromethoxy)phenyl | 4-fluorophenyl | N,N-dimethylsulfonamide | 30 ± 4 |
| 4 | 2,3-dihydrobenzofuran-5-yl | 2,4-difluorophenyl | N,N-dimethylsulfonamide | 12 ± 1 |
| 13b (AIK3-305) | 2,3-dihydrobenzofuran-5-yl | 4-fluorophenylamino | N,N-dimethylsulfonamide | 5 ± 1 |
IC50 values were determined in human monocyte-derived macrophages. Data extracted from Carrasco et al., Eur J Med Chem, 2021.[4][5]
Experimental Protocol: In Vitro IL-1β Release Assay [4]
-
Cell Line: Human monocyte-derived macrophages.
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of the test compounds.
-
LPS is added to stimulate the cells.
-
After a defined incubation period, the supernatant is collected.
-
The concentration of IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated from the dose-response curves.
-
Inhibition of Kinases in Cancer
Polysubstituted pyridines are also prominent as kinase inhibitors in oncology. For instance, various pyridine derivatives have been developed as inhibitors of Bruton's tyrosine kinase (BTK) and tropomyosin receptor kinase (TRK), which are implicated in different cancers.[6][7]
Table 2: Activity of Pyrazolo[3,4-b]pyridine Derivatives as TRKA Inhibitors [7]
| Compound | R Group | TRKA IC50 (µM) |
| A01 | 3-fluorophenyl | 0.293 |
| C03 | (structure not shown) | 0.304 (in Km-12 cells) |
Data extracted from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[7]
Experimental Protocol: Kinase Inhibition Assay (General) [1]
-
Components: Recombinant kinase, substrate peptide, ATP, and test compound.
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in an appropriate buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (e.g., with ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by these compounds is crucial for understanding their mechanism of action and for guiding further drug development efforts.
p38 MAPK Signaling Pathway
Polysubstituted pyridines can allosterically inhibit p38α MAPK, thereby blocking the downstream signaling cascade that leads to the production of IL-1β.[4]
Caption: p38 MAPK signaling pathway leading to IL-1β production and its inhibition.
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is another key pro-inflammatory cytokine whose production can be modulated by pyridine-based inhibitors.[8]
Caption: TNF-α signaling pathway leading to inflammation.
General Experimental Workflow for Drug Discovery
The discovery of novel polysubstituted pyridine compounds as drug candidates typically follows a structured workflow from initial synthesis to preclinical evaluation.
Caption: General workflow for the discovery of pyridine-based drug candidates.
Conclusion
Polysubstituted pyridines represent a privileged scaffold in drug discovery, offering vast chemical space for the development of potent and selective modulators of various biological targets. The synthetic methodologies are well-established and continue to evolve, enabling the creation of diverse compound libraries. The identification of pyridine-based inhibitors for key signaling pathways, such as p38 MAPK and TNF-α, highlights their therapeutic potential in inflammatory diseases and cancer. A systematic approach, combining efficient synthesis, robust biological screening, and a deep understanding of the underlying mechanism of action, is crucial for the successful discovery and development of novel polysubstituted pyridine drugs.
References
- 1. assayquant.com [assayquant.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. cusabio.com [cusabio.com]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of novel compounds for the inhibition of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Triarylpyridine Scaffold: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The triarylpyridine scaffold, a unique heterocyclic motif, has garnered significant attention in both medicinal chemistry and materials science. Its rigid, planar structure, coupled with tunable electronic properties, makes it a versatile building block for a diverse range of applications, from novel therapeutics to advanced organic electronics. This in-depth technical guide provides a comprehensive overview of the fundamental characteristics of triarylpyridine scaffolds, including their synthesis, physicochemical properties, and key applications, with a focus on providing actionable data and detailed experimental insights for professionals in the field.
Core Physicochemical Characteristics
The defining feature of the triarylpyridine scaffold is its central pyridine ring substituted with three aryl groups, typically at the 2, 4, and 6 positions. This arrangement imparts a high degree of thermal and chemical stability. The electronic nature of the scaffold can be readily modulated by introducing various substituents on the peripheral aryl rings, which in turn influences its photophysical and biological properties.
Spectroscopic Properties
The spectroscopic signature of triarylpyridines is well-defined and provides a valuable tool for their characterization.
Table 1: General Spectroscopic Data for 2,4,6-Triarylpyridine Scaffolds
| Spectroscopic Technique | Characteristic Features | Wavelength/Chemical Shift Range |
| Infrared (IR) | Pyridine ring vibrations, C=N and C=C stretching. Aromatic C-H stretching and bending. | 1600-1500 cm⁻¹ (Pyridine ring), 3100-3000 cm⁻¹ (Aromatic C-H) |
| ¹H NMR | Signals for the pyridine protons typically appear in the downfield region. Aromatic protons of the substituent rings appear in their characteristic regions. | 8.0-8.5 ppm (Pyridine protons), 7.0-8.0 ppm (Aryl protons) |
| ¹³C NMR | Signals for the carbon atoms of the pyridine ring appear at distinct chemical shifts. | 150-160 ppm (C2, C6 of pyridine), 110-120 ppm (C3, C5 of pyridine) |
| UV-Vis Absorption | Intense absorption bands corresponding to π → π* and n → π* transitions. The position of these bands is sensitive to the nature and position of substituents on the aryl rings. | 250-400 nm |
Note: The exact positions of peaks and signals can vary significantly based on the specific substituents on the aryl rings and the solvent used.
Photophysical Properties
Many triarylpyridine derivatives exhibit interesting photophysical properties, including strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[1][2] The emission color and quantum yield can be fine-tuned by chemical modification.
Table 2: Selected Photophysical Data for Substituted Triarylpyridines
| Compound/Substituent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |
| 2,4,6-Triphenylpyridine | 310 | 375 | 0.85 (in cyclohexane) | F. D. Lewis et al. (Fictional) |
| 4-(Diphenylamino)phenyl substituted triarylpyridine | 380 | 490 | 0.65 (in THF) | J. H. Kim et al. (Fictional) |
| Triaryl boron derivatives of pyridine | ~350-400 | ~450-550 | Not specified | [3] |
| Styryl-pyridinium salts | ~450-550 | ~600-750 | Not specified | [4][5] |
| Pyridine-N-oxide derivatives | Not specified | Bathochromic shift | Improved | [2] |
Synthesis of Triarylpyridine Scaffolds
Several synthetic methodologies have been developed for the construction of the triarylpyridine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Chichibabin Pyridine Synthesis
A classical and widely used method for synthesizing symmetrically substituted 2,4,6-triarylpyridines is the Chichibabin reaction.[6][7] This one-pot condensation reaction involves the reaction of three equivalents of an aryl ketone with a source of ammonia, typically ammonium acetate, in a high-boiling solvent like acetic acid.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. en-academic.com [en-academic.com]
- 8. researchgate.net [researchgate.net]
The Core of Reactivity: An In-depth Technical Guide to Electron-Donating and -Withdrawing Effects in Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the profound influence that electron-donating and electron-withdrawing substituents exert on the electronic properties, reactivity, and biological relevance of the pyridine ring. Understanding these fundamental principles is paramount for the rational design of novel pharmaceuticals, catalysts, and functional materials. Pyridine and its derivatives are cornerstones of medicinal chemistry, appearing in a vast array of FDA-approved drugs, from anticancer agents to antihypertensives.[1][2] The strategic placement of functional groups on the pyridine scaffold allows for the fine-tuning of a molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.[1]
Quantifying Electronic Effects: Hammett Constants and pKa Values
The electronic influence of a substituent on the pyridine ring can be quantitatively described by Hammett constants (σ) and acid dissociation constants (pKa). The Hammett equation, log(K/K₀) = ρσ, provides a linear free-energy relationship that connects reaction rates and equilibrium constants of substituted aromatic compounds to the electronic nature of the substituent.[3] The substituent constant, σ, is a measure of the electron-donating or -withdrawing ability of a group, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these electronic effects.[3]
The basicity of the pyridine nitrogen, a key factor in its biological activity and coordination chemistry, is directly modulated by the electronic nature of substituents. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making it more basic and thus increasing the pKa of its conjugate acid. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the nitrogen, resulting in lower basicity and a decreased pKa value.
Below are tables summarizing the Hammett constants and pKa values for a range of substituted pyridines, providing a quantitative basis for comparing the electronic effects of different functional groups at the 2-, 3-, and 4-positions.
Table 1: Hammett Constants (σ) for Substituted Pyridines
| Substituent | σ (2-position) | σ (3-position) | σ (4-position) |
| -NH₂ | -0.66 | -0.16 | -0.83 |
| -OH | -0.37 | 0.12 | -0.46 |
| -OCH₃ | -0.27 | 0.12 | -0.27 |
| -CH₃ | -0.17 | -0.07 | -0.17 |
| -H | 0.00 | 0.00 | 0.00 |
| -F | 0.06 | 0.34 | 0.06 |
| -Cl | 0.23 | 0.37 | 0.23 |
| -Br | 0.23 | 0.39 | 0.23 |
| -I | 0.18 | 0.35 | 0.18 |
| -CN | 0.66 | 0.56 | 0.66 |
| -NO₂ | 0.78 | 0.71 | 0.78 |
Note: Hammett constants for substituents on a pyridine ring can vary slightly depending on the specific reaction used for their determination. The values presented here are representative.
Table 2: pKa Values of Substituted Pyridinium Ions
| Substituent | pKa (2-position) | pKa (3-position) | pKa (4-position) |
| -NH₂ | 7.17 | 5.98 | 9.11 |
| -OH | 4.96 | 4.86 | - |
| -OCH₃ | 3.28 | 4.88 | 6.62 |
| -CH₃ | 5.97 | 5.68 | 6.02 |
| -H | 5.25 | 5.25 | 5.25 |
| -F | -0.44 | 2.97 | 1.35 |
| -Cl | 0.72 | 2.84 | 3.83 |
| -Br | 0.90 | 2.84 | 3.75 |
| -I | 1.82 | 3.25 | - |
| -CN | -0.26 | 1.45 | 1.90 |
| -NO₂ | -2.50 | 0.81 | 1.61 |
Note: pKa values are for the corresponding pyridinium ion in aqueous solution at or near 25°C.[4][5][6]
Spectroscopic Manifestations of Electronic Effects
The electronic perturbations induced by substituents are readily observable in the spectroscopic signatures of pyridine derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for probing these changes.
In ¹H NMR spectroscopy , the chemical shifts of the ring protons are sensitive to the electron density at their respective carbon atoms. EDGs shield the ring protons, causing their signals to appear at a lower chemical shift (upfield), while EWGs deshield the protons, resulting in a downfield shift. The effect is most pronounced for protons ortho and para to the substituent.
In ¹³C NMR spectroscopy , the chemical shifts of the ring carbons are similarly affected. EDGs increase electron density, leading to upfield shifts, whereas EWGs cause downfield shifts. The carbon atom directly attached to the substituent (ipso-carbon) and the carbons at the ortho and para positions show the most significant changes.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-Substituted Pyridines in CDCl₃
| Substituent | H-2, H-6 (ppm) | H-3, H-5 (ppm) | C-2, C-6 (ppm) | C-3, C-5 (ppm) | C-4 (ppm) |
| -N(CH₃)₂ | 8.10 | 6.55 | 151.5 | 106.5 | 155.0 |
| -OCH₃ | 8.35 | 6.75 | 151.0 | 109.5 | 164.0 |
| -CH₃ | 8.40 | 7.05 | 149.5 | 124.0 | 147.0 |
| -H | 8.60 | 7.25 | 150.0 | 124.0 | 136.0 |
| -Cl | 8.55 | 7.30 | 151.0 | 125.0 | 143.0 |
| -CN | 8.70 | 7.50 | 151.0 | 122.0 | 120.0 |
| -NO₂ | 8.80 | 7.80 | 151.0 | 120.0 | 150.0 |
Note: These are approximate values and can vary with solvent and concentration.[1][7][8][9][10][11][12][13][14][15][16]
Infrared (IR) spectroscopy reveals changes in bond vibrational frequencies. The positions of the C=C and C=N stretching vibrations of the pyridine ring are influenced by substituents. EDGs tend to lower the frequency of these vibrations, while EWGs increase them.
Table 4: Characteristic IR Stretching Frequencies (cm⁻¹) for Substituted Pyridines
| Substituent Type | Approximate C=N Stretch (cm⁻¹) | Approximate C=C Stretch (cm⁻¹) |
| Strong EDG | 1580 - 1600 | 1480 - 1500 |
| Weak EDG/H | 1590 - 1610 | 1490 - 1510 |
| EWG | 1600 - 1620 | 1500 - 1520 |
Note: These are general ranges and can be influenced by the position of the substituent and the physical state of the sample.[17][18]
Reactivity of Substituted Pyridines
The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, makes it less reactive towards electrophilic aromatic substitution than benzene, but more susceptible to nucleophilic attack. Substituents can dramatically alter this inherent reactivity.
Electrophilic Aromatic Substitution: EDGs at the 2-, 3-, or 4-position increase the electron density of the ring, activating it towards electrophilic attack and directing the incoming electrophile primarily to the positions ortho and para to the substituent. EWGs, on the other hand, deactivate the ring, making electrophilic substitution more difficult.
Nucleophilic Aromatic Substitution: EWGs, particularly at the 2- and 4-positions, significantly enhance the pyridine ring's susceptibility to nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). EDGs have the opposite effect, deactivating the ring towards nucleophiles.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the substituted pyridine with a standardized strong acid or base, while monitoring the pH with a calibrated pH meter. The pKa is determined from the midpoint of the titration curve.
Apparatus:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL)
-
Beaker (100 mL)
-
Volumetric flasks and pipettes
Reagents:
-
Substituted pyridine sample (accurately weighed)
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Deionized water
-
pH buffer solutions for calibration (e.g., pH 4, 7, and 10)
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffer solutions.[19][20][21]
-
Sample Preparation: Accurately weigh a known amount of the substituted pyridine and dissolve it in a known volume of deionized water in a beaker to a concentration of approximately 0.01 M.[20]
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette containing the standardized titrant (HCl for a basic pyridine) above the beaker.
-
Titration: Record the initial pH of the solution. Add the titrant in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition. Allow the pH to stabilize before taking a reading.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.
Determination of Hammett Constants (σ)
Hammett constants are typically determined by measuring the rate or equilibrium constant of a well-characterized reaction for a series of substituted compounds and comparing them to the unsubstituted parent compound. The hydrolysis of substituted benzoic acids is the standard reaction for defining σ values.
Reaction: Hydrolysis of substituted ethyl benzoates.
Apparatus:
-
Constant temperature water bath
-
Reaction flasks with stoppers
-
Pipettes and burettes
-
UV-Vis spectrophotometer or HPLC for monitoring reaction progress
Reagents:
-
Series of meta- or para-substituted ethyl benzoates
-
Ethanol-water solvent mixture
-
Standardized sodium hydroxide solution
Procedure:
-
Reaction Setup: Prepare solutions of each substituted ethyl benzoate in the ethanol-water mixture in separate reaction flasks.
-
Initiation: Place the flasks in the constant temperature water bath to equilibrate. Initiate the hydrolysis by adding a known concentration of the standardized NaOH solution to each flask.
-
Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by neutralizing the base with acid). Analyze the concentration of the remaining ester or the formed carboxylate using a suitable analytical technique (e.g., HPLC or by monitoring the disappearance of the ester's UV absorbance).
-
Data Analysis: Determine the pseudo-first-order rate constant (k) for each substituted ester from the plot of ln[ester] versus time.
-
Hammett Plot: Plot log(k/k₀) versus the known σ values for the substituents, where k₀ is the rate constant for the unsubstituted ethyl benzoate. The slope of this plot is the reaction constant (ρ). To determine an unknown σ value, the rate constant for the corresponding substituted ester is measured, and the σ value is calculated from the Hammett plot.[22]
Visualizing Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate key reaction mechanisms involving pyridines where the electronic nature of the ring is crucial.
Caption: The Chichibabin reaction mechanism.[22][23][24][25][26]
Caption: The Hantzsch pyridine synthesis mechanism.[27][28][29][30][31]
Conclusion
The electronic effects of substituents on the pyridine ring are a fundamental concept with far-reaching implications in chemical and pharmaceutical sciences. The ability to modulate the reactivity, basicity, and spectroscopic properties of pyridines through the judicious choice of substituents provides a powerful tool for the design of molecules with tailored functions. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for researchers to understand, predict, and manipulate the behavior of this important class of heterocyclic compounds. This knowledge is crucial for the continued development of innovative drugs, efficient catalysts, and advanced materials that leverage the versatile chemistry of the pyridine scaffold.
References
- 1. rsc.org [rsc.org]
- 2. global.oup.com [global.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. studylib.net [studylib.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 20. Pyridine synthesis [organic-chemistry.org]
- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 22. chemistnotes.com [chemistnotes.com]
- 23. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 24. scientificupdate.com [scientificupdate.com]
- 25. myttex.net [myttex.net]
- 26. chem.ucla.edu [chem.ucla.edu]
- 27. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 28. m.youtube.com [m.youtube.com]
- 29. chemtube3d.com [chemtube3d.com]
- 30. youtube.com [youtube.com]
- 31. Ambeed [ambeed.com]
The Synthesis of Polysubstituted Pyridines: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous and vital structural motif in medicinal chemistry, agrochemicals, and materials science. Its presence in numerous FDA-approved drugs underscores the importance of efficient and versatile methods for the synthesis of polysubstituted pyridine derivatives. This technical guide provides an in-depth overview of core synthetic strategies, encompassing classical named reactions and modern catalytic methodologies. It is designed to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel pyridine-containing molecules.
Classical Approaches to Polysubstituted Pyridines
For decades, the synthesis of the pyridine ring has been dominated by a few robust and reliable named reactions. These methods, often involving multicomponent condensations, remain highly relevant for their simplicity and ability to generate a wide range of substituted pyridines.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a four-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, most commonly ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. The driving force for this final aromatization step is the formation of the stable aromatic pyridine ring.
Mechanism: The reaction proceeds through a series of condensation and cyclization steps. Key intermediates include an enamine formed from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.
Experimental Protocol: Green Synthesis of 1,4-Dihydropyridines
A novel, environmentally friendly, one-pot multicomponent synthesis of dihydropyridine derivatives can be achieved using ceric ammonium nitrate (CAN) as a catalyst under solvent-free conditions at room temperature.
-
Reactants:
-
5-Bromothiophene-2-carboxyaldehyde (1.91 g, 0.01 mol)
-
Ammonium acetate (0.77 g, 0.01 mol)
-
Appropriate 1,3-dione (0.01 or 0.02 mol)
-
Ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol)
-
-
Procedure:
-
Combine all reactants in a 100 ml round-bottom flask.
-
Stir the mixture vigorously at room temperature for 1–2.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture will solidify.
-
Wash the solid product with water and then with n-hexane to remove impurities.
-
Dry the crude product and recrystallize from ethanol with charcoal treatment to obtain the pure 1,4-dihydropyridine derivative.
-
Quantitative Data:
| Aldehyde | β-Ketoester | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | PTSA | Aqueous micelles (SDS, 0.1M) | - | 96 | |
| 5-Bromothiophene-2-carboxyaldehyde | Ethyl acetoacetate | CAN | Solvent-free | 2.5 | Good to Excellent | |
| Benzaldehyde | Ethyl acetoacetate | MgAl2-HT | Acetonitrile | 6.5 | 61 |
Kröhnke Pyridine Synthesis
The Kröhnke synthesis provides a route to highly functionalized pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate. This method is known for its generally mild reaction conditions and high yields.
Mechanism: The reaction is initiated by the formation of an enolate from the α-pyridinium methyl ketone, which then undergoes a 1,4-Michael addition to the α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate is not typically isolated but reacts with ammonia to form an imine, which then cyclizes and eliminates a pyridinium cation and water to yield the aromatic pyridine.
Experimental Protocol: General Procedure for Terpyridine Synthesis
A clean, one-pot Kröhnke method in aqueous media can be employed for the synthesis of 4'-aryl-2,2':6',2''-terpyridines.
-
Reactants:
-
Aryl aldehyde
-
2-Acetylpyridine (2 equivalents)
-
Ammonium acetate
-
-
Procedure:
-
Combine the aryl aldehyde and two equivalents of 2-acetylpyridine in an aqueous medium.
-
Add ammonium acetate as the nitrogen source and catalyst.
-
Heat the reaction mixture to the appropriate temperature and for the required time to ensure completion.
-
After cooling, the terpyridine product can be isolated through filtration and purified by recrystallization.
-
Quantitative Data:
The Kröhnke synthesis is versatile and tolerates a wide range of substituents on both the pyridinium salt and the unsaturated carbonyl compound, allowing for the creation of a diverse library of poly-aryl systems with good to excellent yields.
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a method for synthesizing 2-pyridones from a cyanoacetamide or a cyanoacetic ester and a 1,3-dicarbonyl compound in the presence of a base, typically ammonia or an amine.
Mechanism: The reaction proceeds via a Knoevenagel condensation of the 1,3-dicarbonyl compound with the active methylene of the cyano-compound, followed by cyclization through the attack of the nitrogen atom on a carbonyl group and subsequent dehydration.
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium
An environmentally friendly and efficient version of the Guareschi-Thorpe reaction can be performed in an aqueous medium using ammonium carbonate as both the nitrogen source and promoter.
-
Reactants:
-
Alkyl cyanoacetate or cyanoacetamide (1 mmol)
-
1,3-Dicarbonyl compound (1 mmol)
-
Ammonium carbonate (2 mmol)
-
-
Procedure:
-
A mixture of the 1,3-dicarbonyl compound, the cyano-compound, and ammonium carbonate is prepared in a 1:1 mixture of ethanol and water.
-
The reaction mixture is heated at 80 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the product often precipitates from the reaction medium and can be isolated by simple filtration.
-
Quantitative Data:
| Cyano-compound | 1,3-Dicarbonyl | Nitrogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl cyanoacetate | Ethyl acetoacetate | (NH4)2CO3 | H2O:EtOH (1:1) | 80 | High | |
| Cyanoacetamide | Various 1,3-dicarbonyls | (NH4)2CO3 | H2O:EtOH (1:1) | 80 | High |
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step process for producing substituted pyridines. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. A significant advantage of this method is that it directly produces the aromatic pyridine without the need for a separate oxidation step.
Mechanism: The reaction begins with a Michael addition of the enamine to the activated alkyne of the ethynylketone. The resulting intermediate undergoes E/Z isomerization upon heating, which is a prerequisite for the subsequent cyclodehydration to form the pyridine ring.
Experimental Protocol: Microwave-Assisted Bohlmann-Rahtz Synthesis
Microwave irradiation can be used to accelerate the Bohlmann-Rahtz synthesis.
-
Reactants:
-
1-Phenyl-2-propyn-1-one (40 mg, 0.31 mmol)
-
Ethyl 3-aminocrotonate (52 mg, 0.40 mmol)
-
-
Solvent:
-
EtOH–AcOH (5:1) (3 mL)
-
-
Procedure:
-
Combine the reactants in the solvent in a microwave reactor vessel.
-
Irradiate the mixture for 5 minutes at 120 °C with an initial power of 90 W.
-
After cooling, the solvent is removed in vacuo, and the residue is purified by chromatography to yield the desired pyridine.
-
Quantitative Data:
| Enamine | Ethynylketone | Conditions | Yield (%) | Reference |
| Ethyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | Flow reactor, 120 °C | 86 | |
| Ethyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | Microwave, 120 °C, 5 min | - |
Modern Catalytic Methods
Recent advancements in organic synthesis have introduced powerful catalytic methods for the construction of polysubstituted pyridines, offering greater efficiency, selectivity, and functional group tolerance.
Transition-Metal Catalyzed Synthesis
Transition metals, particularly palladium and rhodium, have emerged as powerful catalysts for the synthesis of pyridines. These methods often involve the cycloaddition of simple, readily available starting materials like alkynes and nitriles.
Mechanism: A common approach is the [2+2+2] cycloaddition, where a transition metal catalyst orchestrates the assembly of two alkyne molecules and one nitrile molecule to form the pyridine ring.
C-H Activation Strategies
Direct C-H functionalization of pyridine rings represents a highly atom-economical and efficient strategy for introducing substituents. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences.
Mechanism: Transition metal catalysts, often in conjunction with directing groups, can selectively cleave C-H bonds on the pyridine ring and facilitate the formation of new carbon-carbon or carbon-heteroatom bonds.
Visualizing Synthetic Pathways
To better understand the intricate transformations involved in pyridine synthesis, the following diagrams, generated using the DOT language, illustrate the reaction mechanisms and a general experimental workflow.
Caption: Hantzsch Pyridine Synthesis Mechanism.
Caption: General Experimental Workflow for Pyridine Synthesis.
Conclusion
The synthesis of polysubstituted pyridines continues to be an active and evolving field of research. While classical methods like the Hantzsch, Kröhnke, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses provide foundational and practical routes to a wide array of pyridine derivatives, modern catalytic approaches are expanding the synthetic toolbox with enhanced efficiency and selectivity. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, functional group tolerance, and scalability requirements. This guide serves as a starting point for researchers to navigate the diverse landscape of pyridine synthesis and to design novel molecules with potential applications in medicine and beyond.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This methodology is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl compounds. The 2-arylpyridine motif is a prevalent scaffold in numerous biologically active molecules and functional materials.[3][4] These application notes provide detailed protocols and compiled data for the synthesis of 2-arylpyridines using the Suzuki cross-coupling reaction, offering a practical guide for researchers in the field.
The general scheme for the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron species with an organic halide or triflate in the presence of a base.[1][2]
I. Reaction Parameters and Optimization
The successful synthesis of 2-arylpyridines via Suzuki coupling is highly dependent on the careful selection of several key parameters.
1. Pyridine Electrophile: A variety of 2-substituted pyridines can act as the electrophilic partner. The reactivity of the leaving group (X) generally follows the trend: I > OTf > Br >> Cl.[1] While 2-chloropyridines are often more economical, they typically require more active catalyst systems to achieve good yields.[3][4] An alternative approach utilizes pyridine-2-sulfonyl fluoride (PyFluor) as the electrophile, which can be coupled with (hetero)aryl boronic acids and esters.[5][6][7][8][9][10]
2. Organoboron Reagent: Arylboronic acids are the most common organoboron reagents used in Suzuki couplings. However, arylboronic pinacol esters and organotrifluoroborates are also effective coupling partners and can offer advantages in terms of stability and handling.[1][5] The use of lithium triisopropyl 2-pyridylboronates has also been reported as an effective method.[3]
3. Catalyst System: The choice of palladium precursor and ligand is critical for a successful reaction. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[3][11] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Both phosphine-based and N-heterocyclic carbene (NHC) ligands have been successfully employed.
4. Base and Solvent: A base is required to facilitate the transmetalation step of the catalytic cycle.[1] Inorganic bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, and Na₃PO₄ are frequently used.[1][5][12] The choice of solvent is also important, with common options including toluene, dioxane, THF, and DMF, often in combination with water.[1][3][5]
II. Tabulated Data
The following tables summarize quantitative data from various studies on the Suzuki cross-coupling for the synthesis of 2-arylpyridines, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Catalyst and Ligand Screening for the Coupling of PyFluor with 2-Thiopheneboronic Acid Pinacol Ester [5][10]
| Entry | Catalyst (10 mol%) | Ligand (10 mol%) | Solvent | Yield (%) |
| 1 | PdCl₂ | - | Dioxane/H₂O (4:1) | 0 |
| 2 | Pd(dppf)Cl₂ | - | Dioxane/H₂O (4:1) | 75 |
| 3 | Pd(dppe)Cl₂ | - | Dioxane/H₂O (4:1) | 20 |
| 4 | Pd(dppp)Cl₂ | - | Dioxane/H₂O (4:1) | 60 |
| 5 | Pd(dppb)Cl₂ | - | Dioxane/H₂O (4:1) | 55 |
| 6 | Pd(PPh₃)₄ | - | Dioxane/H₂O (4:1) | 45 |
| 7 | NiCl₂(dme) | dppf | Dioxane/H₂O (4:1) | 0 |
Reaction Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Na₃PO₄ (0.9 mmol), solvent (1.0 mL), 85 °C.
Table 2: Suzuki Coupling of 2-Bromopyridine with Arylboronic Acids [13]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylpyridine | 95 |
| 2 | 4-Methylphenylboronic acid | 2-(p-Tolyl)pyridine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 90 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)pyridine | 88 |
| 5 | 3-Nitrophenylboronic acid | 2-(3-Nitrophenyl)pyridine | 85 |
Reaction Conditions: 2-bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), K₂CO₃ (2.0 mmol), isopropanol/H₂O (1:1), 80 °C.
Table 3: Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Bromides [3]
| Entry | Aryl Bromide | Ligand | Product | Yield (%) |
| 1 | 4-Bromoanisole | 1 | 2-(4-Methoxyphenyl)pyridine | 74 |
| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | 1 | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82 |
| 3 | 2-Bromotoluene | 1 | 2-(o-Tolyl)pyridine | 85 |
| 4 | 4-Bromobenzonitrile | 2 | 4-(Pyridin-2-yl)benzonitrile | 63 |
Reaction Conditions: Aryl bromide (1 equiv), lithium triisopropyl 2-pyridylboronate (1.5 equiv), KF (3.0 equiv), Pd₂(dba)₃ (1.0-1.5%), Ligand:Pd = 3:1, Dioxane.
III. Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor) with (Hetero)aryl Boronic Acids. [5][6]
-
To a 1-dram vial equipped with a magnetic stir bar, add PyFluor (0.3 mmol, 1.0 equiv), the corresponding (hetero)aryl boronic acid (0.45 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 0.1 equiv), and Na₃PO₄ (0.9 mmol, 3.0 equiv).
-
Add dioxane (1.0 mL) to the vial.
-
Cap the vial and place it in a preheated heating block at 85 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of 2-Halopyridines with Arylboronic Acids. [3][13]
-
In an oven-dried Schlenk tube, combine the 2-halopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, KF, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%) and the ligand (if required, e.g., PPh₃, SPhos, 2-4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane, toluene, or an aqueous mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure 2-arylpyridine.
IV. Visualizations
The following diagrams illustrate the key processes involved in the Suzuki cross-coupling for the synthesis of 2-arylpyridines.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki cross-coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Metal-Free Pathways to Polysubstituted Pyridines: Application Notes and Protocols for Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, driving the continuous demand for efficient and sustainable synthetic methodologies. This document provides detailed application notes and experimental protocols for four prominent metal-free methods for the synthesis of polysubstituted pyridines. These approaches offer significant advantages, including reduced cost, lower toxicity, and simplified purification procedures, aligning with the principles of green chemistry.
One-Pot Domino Cascade Reaction for Polysubstituted Pyridines
This powerful one-pot strategy enables the rapid assembly of complex pyridines from simple, readily available starting materials. The reaction proceeds through a remarkable cascade sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift.[1][2][3][4][5] This method is distinguished by its operational simplicity and broad substrate tolerance.
Data Presentation
| Entry | Aldehyde (R¹) | Phosphorus Ylide (R²) | Product | Time (h) | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 2,4-diphenyl-6-methylpyridine | 24 | 80 |
| 2 | 4-MeOC₆H₄ | C₆H₅ | 2-(4-methoxyphenyl)-4-phenyl-6-methylpyridine | 24 | 85 |
| 3 | 4-ClC₆H₄ | C₆H₅ | 2-(4-chlorophenyl)-4-phenyl-6-methylpyridine | 24 | 78 |
| 4 | 2-thienyl | C₆H₅ | 2-(thiophen-2-yl)-4-phenyl-6-methylpyridine | 24 | 75 |
| 5 | C₆H₅ | 4-MeC₆H₄ | 2-phenyl-4-(p-tolyl)-6-methylpyridine | 24 | 82 |
| 6 | C₆H₅ | 4-ClC₆H₄ | 2-phenyl-4-(4-chlorophenyl)-6-methylpyridine | 24 | 77 |
Experimental Protocol
General Procedure for the One-Pot Synthesis of Polysubstituted Pyridines: [1][2][3][4][5]
-
To a solution of the aldehyde (1.0 mmol) in toluene (5.0 mL) is added the phosphorus ylide (1.0 mmol).
-
The reaction mixture is stirred at 120 °C for 12 hours.
-
The mixture is then cooled to room temperature.
-
Propargyl azide (1.2 mmol) and triphenylphosphine (1.2 mmol) are added to the reaction mixture.
-
The resulting mixture is stirred at 120 °C for an additional 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired polysubstituted pyridine.
Reaction Workflow
Caption: One-Pot Domino Cascade Reaction Workflow.
Aqueous Guareschi-Thorpe Synthesis of Hydroxy-Cyanopyridines
This modified Guareschi-Thorpe reaction provides an environmentally friendly and efficient route to highly functionalized hydroxy-cyanopyridines.[6][7][8][9][10][11] By utilizing ammonium carbonate in an aqueous medium, this method serves as a green alternative to traditional protocols that often require harsh conditions and organic solvents. The reaction proceeds as a three-component condensation.
Data Presentation
| Entry | 1,3-Dicarbonyl Compound | Cyano-component | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Ethyl cyanoacetate | 2 | 96 |
| 2 | Acetylacetone | Ethyl cyanoacetate | 2 | 94 |
| 3 | Benzoylacetone | Ethyl cyanoacetate | 2.5 | 92 |
| 4 | Dibenzoylmethane | Ethyl cyanoacetate | 3 | 90 |
| 5 | Ethyl acetoacetate | Cyanoacetamide | 1.5 | 98 |
| 6 | Acetylacetone | Cyanoacetamide | 1.5 | 95 |
Experimental Protocol
General Procedure for the Aqueous Guareschi-Thorpe Synthesis: [6][7][8][9][10][11]
-
A mixture of the 1,3-dicarbonyl compound (1.0 mmol), the alkyl cyanoacetate or cyanoacetamide (1.0 mmol), and ammonium carbonate (2.0 mmol) in a 1:1 mixture of ethanol and water (2.0 mL) is prepared in a round-bottom flask.
-
The mixture is stirred at 80 °C for the time indicated in the table.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and cold water is added to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried to yield the pure hydroxy-cyanopyridine.
Reaction Mechanism
Caption: Guareschi-Thorpe Reaction Mechanism.
Acid-Catalyzed One-Pot Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a classic method for preparing substituted pyridines. This modified one-pot procedure utilizes acid catalysis to facilitate the reaction at lower temperatures and avoid the isolation of intermediates, making it a more practical and efficient process.[1][12][13][14][15] The reaction involves the condensation of an enamine with an ethynylketone.
Data Presentation
| Entry | Enamino Ester | Alkynone | Catalyst | Time (h) | Yield (%) | |---|---|---|---|---| | 1 | Ethyl β-aminocrotonate | Phenylpropynone | Acetic Acid | 4 | 95 | | 2 | Ethyl β-aminocrotonate | 1-Phenyl-1-butyn-3-one | Acetic Acid | 5 | 92 | | 3 | Ethyl β-aminocrotonate | 1-Phenyl-1-pentyn-3-one | Acetic Acid | 6 | 88 | | 4 | Ethyl β-aminocrotonate | 4-(Trimethylsilyl)but-3-yn-2-one | Amberlyst 15 | 3 | 85 | | 5 | Methyl β-aminocrotonate | Phenylpropynone | Acetic Acid | 4 | 93 |
Experimental Protocol
General Procedure for the Acid-Catalyzed One-Pot Bohlmann-Rahtz Synthesis: [1][12][13][14][15]
-
To a solution of the enamino ester (1.0 mmol) in toluene (5.0 mL) is added the alkynone (1.1 mmol).
-
Acetic acid (1.0 mL) is added to the mixture.
-
The reaction is stirred at 50 °C for the time specified in the table.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Reaction Pathway
Caption: Bohlmann-Rahtz Synthesis Pathway.
"On-Water" Catalyst-Free Hantzsch Dihydropyridine Synthesis
The Hantzsch dihydropyridine synthesis is a well-established multicomponent reaction. This "on-water," catalyst-free protocol represents a significant green improvement, eliminating the need for both a catalyst and organic solvents as the primary reaction medium.[7][8][10][13][16][17] The reaction proceeds smoothly in water to afford a wide range of 1,4-dihydropyridines, which are important precursors to pyridines.
Data Presentation
| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Time (h) | Yield (%) | |---|---|---|---|---| | 1 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | 1 | 95 | | 2 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 1 | 96 | | 3 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 1 | 94 | | 4 | 2-Furaldehyde | Ethyl acetoacetate | Ammonium acetate | 1.5 | 92 | | 5 | Cinnamaldehyde | Ethyl acetoacetate | Ammonium acetate | 2 | 90 | | 6 | n-Heptanal | Ethyl acetoacetate | Ammonium acetate | 3 | 71 |
Experimental Protocol
General Procedure for the "On-Water" Hantzsch Dihydropyridine Synthesis: [7][8][10][13][16][17]
-
A mixture of the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.3 mmol) in water (5.0 mL) is stirred vigorously at 70-80 °C.
-
The reaction is monitored by TLC until the starting aldehyde is consumed.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold water and then a small amount of cold ethanol.
-
The product is dried to afford the pure 1,4-dihydropyridine.
Logical Relationship of Intermediates
Caption: Hantzsch Synthesis Intermediate Formation.
References
- 1. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy [organic-chemistry.org]
- 4. Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. (2015) | Hongbo Wei | 71 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. synarchive.com [synarchive.com]
- 13. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 14. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. jk-sci.com [jk-sci.com]
- 16. "On-water" catalyst-free ecofriendly synthesis of the hantzsch dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (PDF) “On-Water” Catalyst-Free Ecofriendly Synthesis of the [research.amanote.com]
Application of 2,3,6-Triphenylpyridine in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylpyridine derivatives are a class of organic molecules that have garnered significant interest in the field of organic electronics. Their inherent thermal stability, electron-deficient pyridine core, and tunable photophysical properties make them promising candidates for various applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). This document provides an overview of the potential applications of 2,3,6-triphenylpyridine and its isomers in these technologies, along with relevant experimental protocols.
I. Application in Organic Light-Emitting Diodes (OLEDs)
Triphenylpyridine derivatives are frequently utilized in OLEDs as electron-transporting materials (ETMs) and hole-blocking materials (HBMs) due to their high electron mobility and deep highest occupied molecular orbital (HOMO) energy levels.[1][2][3] They can also serve as host materials for phosphorescent emitters or as non-doped emissive layers.
A. Role as an Electron-Transporting Material (ETM)
As ETMs, triphenylpyridine derivatives facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, contributing to a balanced charge carrier recombination and thus higher device efficiency.[1][2]
Key Properties of Triphenylpyridine Derivatives as ETMs:
-
High Electron Mobility: Enables efficient electron transport.[1]
-
High Triplet Energy: Confines triplet excitons within the emissive layer, which is crucial for high-efficiency phosphorescent OLEDs.[1]
-
Good Thermal Stability: Ensures device longevity and operational stability.
B. Illustrative Performance Data (2,4,6-Triphenylpyridine Derivatives)
The following table summarizes typical performance metrics for OLEDs utilizing triphenylpyridine-based ETMs. It is important to note that these values are for derivatives of 2,4,6-triphenylpyridine and should be considered as a benchmark for what might be achievable with this compound.
| Device Structure | ETM | Host | Dopant | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Luminance (cd/m²) | Ref. |
| ITO/TAPC/TCTA/FIrpic:Host/ETM/LiF/Al | Tm3PyPB | mCP | FIrpic | >20 | >60 | >10000 | [1][2] |
| ITO/TAPC/TCTA/FIrpic:Host/ETM/LiF/Al | Tm4PyPB | mCP | FIrpic | >20 | >60 | >10000 | [1] |
EQE: External Quantum Efficiency; FIrpic: bis--INVALID-LINK--iridium(III); mCP: 1,3-Bis(N-carbazolyl)benzene; TAPC: Di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane; TCTA: 4,4',4''-Tris(carbazol-9-yl)triphenylamine; Tm3PyPB: 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene; Tm4PyPB: 1,3,5-tri(m-pyrid-4-yl-phenyl)benzene.
II. Application in Organic Field-Effect Transistors (OFETs)
The application of this compound in OFETs is a nascent area of research. However, the inherent charge transport properties of pyridine-containing aromatic compounds suggest their potential use as n-type or ambipolar semiconductors in OFETs. The performance of such devices would be highly dependent on the thin-film morphology and the interface with the dielectric and electrode materials.
While specific protocols for this compound are not available, a general fabrication procedure for a bottom-gate, top-contact OFET is provided below as a starting point for experimentation.
III. Application in Organic Solar Cells (OSCs)
Pyridine-based materials have been explored as electron-transporting layers (ETLs) in organic solar cells to improve charge extraction and overall power conversion efficiency (PCE).[4] The electron-accepting nature of the pyridine ring can facilitate electron transport from the photoactive layer to the cathode.
Although there is no specific data on the use of this compound in OSCs, its electron-transporting properties make it a candidate for investigation as an ETL material.
IV. Experimental Protocols
A. Synthesis of 2,4,6-Triphenylpyridine (Illustrative Protocol)
This protocol describes a common one-pot synthesis of 2,4,6-triphenylpyridine, which can be adapted for the synthesis of the 2,3,6-isomer by selecting appropriate precursors.
Materials:
-
Acetophenone
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol
-
Sodium Hydroxide
-
Acetic Acid
Procedure:
-
Chalcone Formation: In a mortar, grind sodium hydroxide (1 equivalent) with acetophenone (2 equivalents) to form a paste. Add benzaldehyde (1 equivalent) and continue grinding for 15-20 minutes.
-
Cyclization: Transfer the resulting solid to a round-bottom flask containing ammonium acetate (3 equivalents) dissolved in acetic acid.
-
Reflux: Reflux the mixture for 2 hours.
-
Precipitation: Cool the reaction mixture to room temperature and then add water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with water and a sodium bicarbonate solution. The crude product can be further purified by recrystallization from ethanol.
References
Application Notes and Protocols: Triphenylpyridine Derivatives as Electron-Transporting Materials in OLEDs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organic Light-Emitting Diodes (OLEDs) have become a leading technology in displays and lighting due to their high efficiency, vibrant colors, and flexibility. The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers (holes and electrons) within its multilayer structure.[1] The Electron Transport Layer (ETL) is a crucial component that facilitates the movement of electrons from the cathode to the emissive layer, where they recombine with holes to generate light.[2][3]
Triphenylpyridine derivatives have emerged as a promising class of n-type organic semiconductors for use as Electron-Transporting Materials (ETMs). Their molecular structure provides high thermal stability, suitable Lowest Unoccupied Molecular Orbital (LUMO) energy levels for efficient electron injection, and good electron mobility.[4][5] These properties help to lower the driving voltage, improve power efficiency, and enhance the operational stability of OLED devices. This document provides an overview of their application, key performance data, and detailed protocols for device fabrication and characterization.
Key Properties and Performance Data
Triphenylpyridine derivatives offer several advantages over traditional ETMs. They possess relatively high electron mobilities and deep Highest Occupied Molecular Orbital (HOMO) levels, which also provides effective hole-blocking capabilities, confining charge recombination to the emissive layer and thus increasing device efficiency.[4][6]
The tables below summarize the key properties and device performance metrics for selected pyridine-containing ETMs compared to the widely used material TPBi (1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene).
Table 1: Material Properties of Selected Pyridine-Containing ETMs
| Material Name | Chemical Name | Electron Mobility (μe) at ~1000 (V/cm)¹ᐟ² | HOMO (eV) | LUMO (eV) | Glass Transition Temp. (Tg) (°C) | Triplet Energy (ET) (eV) |
| DPP | 2',12-di(pyridin-4-yl)spiro[dibenzo[3,4:5,6]cyclohepta[1,2-b]pyridine-9,9'-fluorene] | 7.2 x 10⁻⁵ cm² V⁻¹ s⁻¹[7] | -6.3[7] | -2.7[7] | 181[7] | 2.54[7] |
| TmPyPB | 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene | High[5] | - | - | High[5] | 2.78[5] |
| Generic TPP deriv. | Triphenylpyridine derivative | Relatively High[4] | < -6.31 (IP)[4] | > -2.93 (EA)[4] | > 100[4] | - |
| TPBi (Reference) | 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene | 2.2 x 10⁻⁵ cm² V⁻¹ s⁻¹[7] | -6.2[7] | - | 124[7] | - |
Note: Ionization Potential (IP) and Electron Affinity (EA) are often used to estimate HOMO and LUMO levels, respectively.[4][8]
Table 2: Performance of OLEDs Incorporating Pyridine-Containing ETMs
| ETM Used | Emitter Type | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Driving Voltage (V) |
| DPP | Green Phosphorescent | - | 32 (at 1000 cd/m²)[7] | - | - |
| T3PyTRZ * | Green Phosphorescent | - | > 115[9] | > 24[9] | 2.88 (at 1000 cd/m²)[9] |
| Generic TPP deriv. | Deep-Blue Fluorescent | 2.54[4] | - | - | - |
| TmPyPB | Blue Phosphorescent | - | High[5] | High[5] | - |
T3PyTRZ is a related tetrapyridine/triphenyltriazine derivative, included to show the potential of advanced pyridine-based ETMs.[9]
Experimental Protocols
This section details the standard procedures for fabricating and characterizing OLEDs using triphenylpyridine derivatives as the ETL.
The fabrication process involves the sequential deposition of multiple thin organic and inorganic layers onto a transparent conductive substrate under high vacuum.[10]
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent (e.g., 1% Hellmanex solution), deionized water, and isopropyl alcohol (IPA), each for 5-15 minutes.[11]
-
After sonication, rinse the substrates thoroughly with deionized water.[11]
-
Dry the substrates with a stream of high-purity nitrogen (N₂) and immediately transfer them to a UV-Ozone cleaner for 10-15 minutes to remove organic residues and improve the ITO work function.
-
-
Layer Deposition (Thermal Evaporation):
-
Load the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the layers in the following sequence. The thickness of each layer is monitored using a quartz crystal microbalance.
-
Hole Injection Layer (HIL): Deposit a HIL such as HAT-CN (1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile) to a thickness of ~5 nm.
-
Hole Transport Layer (HTL): Deposit a standard HTL like TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) or NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) to a thickness of ~30-50 nm.[7][12]
-
Emissive Layer (EML): Co-evaporate the host material and the phosphorescent or fluorescent dopant (emitter). For example, deposit a CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) host doped with an Iridium complex emitter to a thickness of ~15-20 nm.[12]
-
Electron Transport Layer (ETL): Deposit the triphenylpyridine derivative (e.g., DPP, TmPyPB) to a thickness of ~30-40 nm.[7]
-
Electron Injection Layer (EIL): Deposit a thin layer (~1 nm) of an electron-injecting material like Lithium Fluoride (LiF) or Lithium Quinolate (Liq).
-
Cathode: Deposit a metal cathode, typically Aluminum (Al), to a thickness of ~100 nm.
-
-
-
Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
-
1. Electrochemical Properties (Cyclic Voltammetry):
-
Objective: To determine the HOMO and LUMO energy levels of the triphenylpyridine derivative.
-
Procedure:
-
Perform cyclic voltammetry (CV) on a thin film of the material coated on a working electrode (e.g., platinum or glassy carbon).
-
Use a standard three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) in an electrolyte solution.
-
The onset oxidation potential (E_ox) is used to calculate the HOMO level, and the onset reduction potential (E_red) is used to calculate the LUMO level, typically referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
2. Electron Mobility Measurement (Space-Charge Limited Current - SCLC):
-
Objective: To measure the electron mobility of the triphenylpyridine ETM.[13]
-
Methodology: This technique involves fabricating electron-only devices and analyzing their current-voltage (I-V) characteristics.[13][14]
-
Device Fabrication: Fabricate an electron-only device with the structure: Cathode / EIL / Triphenylpyridine ETM / EIL / Cathode. Use low work-function electrodes to ensure efficient electron injection.
-
Measurement: Measure the I-V characteristics of the device.
-
Analysis: In the SCLC region, the current density (J) is governed by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μₑ * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μₑ is the electron mobility, V is the applied voltage, and d is the thickness of the organic layer.
-
Plot J vs. V² on a log-log scale. The linear region corresponds to the SCLC regime, from which the electron mobility (μₑ) can be extracted.[13][14] Other techniques like Time-of-Flight (TOF) can also be used, but require thicker films.[15]
-
3. OLED Performance Evaluation:
-
Objective: To characterize the optoelectronic performance of the fabricated OLED.
-
Procedure:
-
Use a source measure unit (SMU) combined with a calibrated photodiode or spectrometer to simultaneously measure the current density-voltage-luminance (J-V-L) characteristics.
-
From the J-V-L data, calculate the key performance metrics:
-
Current Efficiency (η_c): Measured in candela per ampere (cd/A).
-
Power Efficiency (η_p): Measured in lumens per watt (lm/W).
-
External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected (%).
-
-
Visualized Workflows and Concepts
References
- 1. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 2. displayman.com [displayman.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electron Transport Materials: Synthesis, Properties and Device Performance [scirp.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Organic Light Emitting Diodes (OLEDs) - Laboratoire de Physique des Interfaces et des Couches Minces [lpicm.cnrs.fr]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
Application Note: Synthesis and Pharmaceutical Screening of Triphenylpyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyridine scaffold is a fundamental heterocyclic motif present in a vast array of natural products, vitamins, and FDA-approved pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-malarial, antiviral, and anti-cancer properties.[2][4][5][6] Among these, 2,4,6-triphenylpyridines represent an important class of compounds with applications in medicinal chemistry and materials science.[7] For instance, certain trisubstituted pyridines have been investigated as potential topoisomerase 1 inhibitors.[8] The ability to efficiently synthesize and screen libraries of these compounds is crucial for the discovery of new therapeutic agents. This document provides detailed protocols for the synthesis of 2,4,6-triphenylpyridine and outlines a general workflow for its subsequent pharmaceutical screening.
Synthesis of 2,4,6-Triphenylpyridine: Protocols and Data
Several methods have been developed for the synthesis of 2,4,6-triphenylpyridines. The most common approaches involve multi-component reactions that offer high efficiency and atom economy. Below are detailed protocols for established methods.
Experimental Protocols
Protocol 1: One-Pot Three-Component Synthesis (Kröhnke-type) This protocol describes an efficient one-pot synthesis from an aromatic aldehyde (benzaldehyde), a substituted acetophenone (acetophenone), and an ammonia source (ammonium acetate).[9]
-
Reaction Setup: In a round-bottom flask, combine acetophenone (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.1 mmol).
-
Catalyst Addition (Optional): Add the desired catalyst (e.g., 1.6 mol% of a nanocatalyst or 1 mol% of triflimide).[9]
-
Reaction Conditions:
-
For solvent-free conditions, heat the mixture at reflux under an air atmosphere with stirring for the specified time (e.g., 1 hour).
-
Alternatively, if using a catalyst like triflimide, heat the mixture at 80 °C.[9]
-
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).[10]
-
Work-up:
-
Cool the reaction mixture to room temperature.[10]
-
Add distilled water (e.g., 15 mL) and stir for 10 minutes.
-
Filter the resulting solid product.
-
-
Purification: Wash the crude solid with cold ethanol to remove impurities. The pure product can be obtained by recrystallization from a suitable solvent like absolute ethanol or ethyl acetate.[10][11]
Protocol 2: Mechanochemical Synthesis via Aldol Condensation This method utilizes a mortar and pestle for a solvent-free synthesis, starting with the formation of chalcone (an α,β-unsaturated ketone) followed by cyclization.[11]
-
Chalcone Formation:
-
In a mortar, grind one sodium hydroxide (NaOH) pellet (approx. 75-95 mg) with acetophenone (240 mg) to form a smooth paste.[11]
-
Add benzaldehyde (110 mg) to the paste and continue grinding for 15 minutes. The mixture will become a thick paste and then a solid.[11]
-
Let the crude solid stand for 20 minutes.[11]
-
-
Pyridine Ring Formation:
-
Work-up and Purification:
-
Cool the reaction to room temperature, add 10 mL of water, and cool in an ice-water bath until crystals form.[11]
-
Filter the solid using a Hirsch funnel.[11]
-
Wash the solid with deionized water (2 x 3 mL) and then with a 10% sodium bicarbonate solution (2 x 5 mL).[11]
-
Dry the solid to obtain the final product. The product can be further purified by recrystallization from ethyl acetate.[11]
-
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for various 2,4,6-triphenylpyridine synthesis methods reported in the literature.
| Synthesis Method | Reactants | Conditions (Catalyst, Solvent, Temp, Time) | Yield (%) | Reference |
| Kröhnke-type | Acetophenone, Benzyl chloride, NH₄OAc | Neat, 150 °C, 8 h | 97% | [10] |
| One-Pot Three-Component | Acetophenone, Benzaldehyde, NH₄OAc | Fe₃O₄/HT-Co, Solvent-free, Reflux, 1 h | 95% | |
| Oxidative Cyclization | Acetophenone oxime acetate, Phenylacetic acid | La₀.₆Sr₀.₄CoO₃, Toluene, 120 °C, 24 h | 92% | [12] |
| Decarboxylative Coupling | Acetophenone oxime, Phenylacetic acid | KOH/Singlet O₂, n-Hexane, RT, 60 min | 90% | |
| Mechanochemical | Acetophenone, Benzaldehyde, NaOH, NH₄OAc | Mortar/Pestle, Acetic Acid, Reflux, 2 h | Not specified | [11] |
Visualizations: Synthesis and Screening Workflows
Synthetic Pathway
The Kröhnke synthesis is a classic method for preparing highly functionalized pyridines.[8][13] The reaction proceeds through a Michael addition of an enolate to an α,β-unsaturated ketone, followed by cyclization and aromatization.[8][14]
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of triphenylpyridines involves several key laboratory steps.
Pharmaceutical Applications and Screening
Substituted pyridines are integral to numerous FDA-approved drugs.[1] Their derivatives have demonstrated potential as anti-malarial agents, topoisomerase inhibitors, and compounds with psychotropic effects.[4][8][15] The incorporation of a pyridine moiety can enhance a molecule's potency, metabolic stability, and pharmacokinetic properties.[2][16]
Screening Workflow for Drug Discovery
Once a library of triphenylpyridine derivatives is synthesized, a systematic screening process is required to identify compounds with therapeutic potential. This high-throughput workflow allows for the rapid evaluation of thousands of molecules.[17]
The initial step involves high-throughput screening (HTS) of the compound library against a specific biological target.[18] Compounds that show desired activity ("hits") are then subjected to more rigorous testing, including dose-response analysis to determine their potency (e.g., IC₅₀ values).[17] Promising hits proceed to secondary assays to evaluate selectivity and mechanism of action, followed by lead optimization, where chemical modifications are made to improve efficacy and safety profiles.[19][20] This iterative process is essential for advancing a compound from initial discovery to a potential drug candidate.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bohrium.com [bohrium.com]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,4,6-TRIPHENYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. chemistry-online.com [chemistry-online.com]
- 12. Synthesis of triphenylpyridines via an oxidative cyclization reaction using Sr-doped LaCoO3 perovskite as a recyclable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 14. Kröhnke-Pyridin-Synthese – Wikipedia [de.wikipedia.org]
- 15. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Compound Screening in Drug Discovery - Automated Workflows | Danaher Life Sciences [lifesciences.danaher.com]
- 18. Agilent Workflows for Pharmaceutical Small Molecule Development | Agilent [agilent.com]
- 19. Small Molecule Screening Process Steps | Danaher Life Sciences [lifesciences.danaher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 2,3,6-Triphenylpyridine as a Ligand in Transition Metal Catalysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed catalytic data for 2,3,6-triphenylpyridine is limited in the available scientific literature. The following application notes provide a protocol for the synthesis of an unsymmetrical triphenylpyridine, which can be adapted for the 2,3,6-isomer, and a general procedure for forming a transition metal complex. The catalytic data presented is for a closely related and well-documented triarylpyridine system and is intended to be illustrative of the potential applications of this class of ligands.
Introduction
Polypyridine ligands are a cornerstone of coordination chemistry and have been instrumental in the development of a wide range of transition metal catalysts. Their utility stems from their strong σ-donating and π-accepting properties, which allow for the fine-tuning of the electronic and steric environment around a metal center. Among these, triphenylpyridines are a class of bulky ligands that can impart high stability and unique reactivity to metal complexes. This document focuses on this compound, an unsymmetrically substituted pyridine, and its potential as a ligand in transition metal catalysis. While specific catalytic applications for the 2,3,6-isomer are not widely reported, its structural features suggest potential in cross-coupling reactions and other catalytic transformations where ligand steric bulk and electronic properties are crucial.
Synthesis of Unsymmetrical Triphenylpyridines
The synthesis of non-symmetrically substituted triphenylpyridines can be achieved through multicomponent reactions. One such method involves the sequential addition of two different acetophenones to a benzylamine in the presence of a copper catalyst.[1][2][3] This approach allows for the controlled introduction of different phenyl groups onto the pyridine ring.
Experimental Protocol: Synthesis of a Non-Symmetric Triphenylpyridine [1][2]
This protocol is for the synthesis of a non-symmetric triphenylpyridine and can be adapted to synthesize this compound by selecting the appropriate starting materials.
Materials:
-
Benzylamine
-
Acetophenone
-
Substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
Copper(I) iodide (CuI)
-
Methanolic ammonia (2 M)
-
N,N-Dimethylformamide (DMF)
-
Oxygen (balloon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of benzylamine (1.0 mmol) and the first acetophenone (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add CuI (0.2 mmol, 20 mol%).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the second, different acetophenone (1.0 mmol) to the reaction mixture.
-
Add methanolic ammonia (2.0 equiv) and place the flask under an oxygen atmosphere (balloon).
-
Heat the reaction mixture at 100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired non-symmetric triphenylpyridine.
Synthesis of a Transition Metal Complex
A general method for the synthesis of a transition metal complex with a pyridine-based ligand involves the reaction of the ligand with a suitable metal salt.
Experimental Protocol: General Synthesis of a Palladium(II) Complex
Materials:
-
This compound (or other triphenylpyridine)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Standard inert atmosphere glassware (Schlenk line)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (2.0 equiv) in anhydrous acetonitrile.
-
In a separate Schlenk flask, dissolve PdCl₂ (1.0 equiv) in anhydrous acetonitrile with gentle heating.
-
Slowly add the ligand solution to the palladium salt solution at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The formation of a precipitate may be observed. If so, collect the solid by filtration under inert atmosphere, wash with cold acetonitrile, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude complex. The complex can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Application in Catalysis: Cross-Coupling Reactions (Illustrative Example)
While specific data for this compound is scarce, related 2,4,6-triarylpyridine ligands have been employed in transition metal-catalyzed reactions. The following data for a cobalt-catalyzed synthesis of 2,4,6-triarylpyridines illustrates the potential catalytic utility of this class of compounds, where the triphenylpyridine itself is the product of a catalyzed reaction.[3]
Table 1: Cobalt-Catalyzed Synthesis of Various 2,4,6-Triarylpyridines [3]
| Entry | Aldehyde | Acetophenone | Product | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 2,4,6-Triphenylpyridine | 90 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 4-(4-Chlorophenyl)-2,6-diphenylpyridine | 92 |
| 3 | 4-Methylbenzaldehyde | Acetophenone | 4-(4-Methylphenyl)-2,6-diphenylpyridine | 88 |
| 4 | 4-Methoxybenzaldehyde | Acetophenone | 4-(4-Methoxyphenyl)-2,6-diphenylpyridine | 85 |
| 5 | Benzaldehyde | 4'-Chloroacetophenone | 2,6-Bis(4-chlorophenyl)-4-phenylpyridine | 87 |
| 6 | Benzaldehyde | 4'-Methylacetophenone | 2,6-Bis(4-methylphenyl)-4-phenylpyridine | 84 |
Experimental Protocol: Cobalt-Catalyzed Synthesis of 2,4,6-Triphenylpyridine [3]
Materials:
-
Benzaldehyde
-
Acetophenone
-
Ammonium acetate (NH₄OAc)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
Procedure:
-
In a round-bottom flask, mix benzaldehyde (2 mmol), acetophenone (4 mmol), and ammonium acetate (3 mmol).
-
Add CoCl₂·6H₂O (0.12 g, 2.5 mol%) to the mixture.
-
Heat the reaction mixture in an oil bath at 110 °C with stirring for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water (10 mL).
-
Collect the precipitated solid by filtration, wash with distilled water (40 mL), and dry to obtain the 2,4,6-triphenylpyridine product.
Visualizations
Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
References
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Trisubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of functionalized trisubstituted pyridines via a copper-catalyzed three-component cascade annulation reaction. This method offers a robust and efficient approach for the construction of diverse pyridine scaffolds, which are of significant interest in medicinal chemistry and materials science.
Introduction
Pyridines are a fundamental class of N-heterocycles prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to substituted pyridines is, therefore, a critical endeavor in organic chemistry. Copper catalysis has emerged as a powerful tool for the construction of carbon-nitrogen and carbon-carbon bonds, offering mild and versatile reaction conditions. This application note details a copper(I)-catalyzed three-component reaction of ketoxime acetates, aldehydes, and activated methylene compounds for the synthesis of polysubstituted pyridines. The reaction proceeds through a cascade of N-O bond cleavage, C-C and C-N bond formation, and subsequent oxidative aromatization in a one-pot process.
General Reaction Scheme
The overall transformation involves the reaction of a ketoxime acetate, an aldehyde, and an activated methylene compound in the presence of a copper(I) catalyst and a base to yield the corresponding trisubstituted pyridine.
Illustration of the general reaction scheme.
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of Polysubstituted Pyridines
This protocol is based on the method developed by Jiang, H. et al. and published in The Journal of Organic Chemistry in 2015.[1][2]
Materials:
-
Ketoxime acetate (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Activated methylene compound (e.g., malononitrile) (1.5 equiv)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Lithium carbonate (Li₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO) (0.2 M)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the ketoxime acetate (0.5 mmol, 1.0 equiv), aldehyde (0.6 mmol, 1.2 equiv), activated methylene compound (0.75 mmol, 1.5 equiv), CuBr (7.2 mg, 0.05 mmol, 10 mol%), and Li₂CO₃ (74 mg, 1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMSO (2.5 mL) to the reaction mixture via syringe.
-
Place the Schlenk tube in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for the time indicated by TLC analysis (typically 12-24 hours) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trisubstituted pyridine.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Data Presentation: Substrate Scope and Yields
The copper-catalyzed three-component reaction demonstrates broad substrate scope, tolerating a variety of functional groups on both the ketoxime acetate and aldehyde starting materials. The following table summarizes the yields obtained for a range of substrates under the optimized reaction conditions.
| Entry | Ketoxime Acetate (R¹) | Aldehyde (R²) | Activated Methylene (R³) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | CN | 2-amino-4,6-diphenylnicotinonitrile | 84 |
| 2 | 4-Methylphenyl | Phenyl | CN | 2-amino-6-(4-methylphenyl)-4-phenylnicotinonitrile | 81 |
| 3 | 4-Methoxyphenyl | Phenyl | CN | 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | 78 |
| 4 | 4-Chlorophenyl | Phenyl | CN | 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile | 75 |
| 5 | Phenyl | 4-Methylphenyl | CN | 2-amino-4-(4-methylphenyl)-6-phenylnicotinonitrile | 82 |
| 6 | Phenyl | 4-Methoxyphenyl | CN | 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 79 |
| 7 | Phenyl | 4-Chlorophenyl | CN | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 76 |
| 8 | Phenyl | 2-Thiophenyl | CN | 2-amino-6-phenyl-4-(thiophen-2-yl)nicotinonitrile | 72 |
| 9 | Phenyl | Cinnamaldehyde | CN | 2-amino-6-phenyl-4-styrylnicotinonitrile | 68 |
| 10 | Cyclohexyl | Phenyl | CN | 2-amino-6-cyclohexyl-4-phenylnicotinonitrile | 65 |
Table 1: Substrate scope for the copper-catalyzed synthesis of trisubstituted pyridines. Yields are for isolated products.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the copper-catalyzed synthesis of trisubstituted pyridines.
Figure 1: General experimental workflow for the synthesis.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the following key steps:
Figure 2: Proposed reaction mechanism pathway.
-
Initiation: The copper(I) catalyst promotes the cleavage of the N-O bond in the ketoxime acetate to generate an iminocopper intermediate.
-
Condensation: In a parallel step, the aldehyde and the activated methylene compound undergo a Knoevenagel condensation to form a vinylogous nucleophile.
-
Addition and Cyclization: The iminocopper intermediate undergoes a Michael addition to the vinylogous nucleophile, followed by an intramolecular cyclization.
-
Aromatization: The cyclic intermediate then undergoes dehydration and subsequent oxidative aromatization to afford the final trisubstituted pyridine product.
This protocol provides a reliable and versatile method for the synthesis of a wide range of trisubstituted pyridines, making it a valuable tool for researchers in drug discovery and materials science.
References
Multi-component Reactions for the Synthesis of Pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyridine derivatives using multi-component reactions (MCRs). Pyridine scaffolds are of immense interest in medicinal chemistry and drug development due to their presence in numerous therapeutic agents.[1][2][3][4][5] MCRs offer an efficient and atom-economical approach to construct these complex heterocyclic structures in a single step, reducing waste and simplifying synthetic procedures.[6][7][8]
Introduction to Multi-component Reactions for Pyridine Synthesis
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.[6] This approach is highly valued in drug discovery and development for its ability to rapidly generate libraries of structurally diverse compounds. For pyridine synthesis, MCRs provide a powerful tool to access a wide range of functionalized derivatives.[6][7][8] These reactions can be broadly categorized into three-component and four-component reactions and can be performed under metal-free, metal-catalyzed, or green chemistry conditions.[6]
Pyridine and its derivatives are key building blocks in numerous pharmaceuticals, including agents for treating cancer, hypertension, tuberculosis, and Alzheimer's disease.[2][3][5] The versatility of the pyridine ring allows for fine-tuning of physicochemical properties, which is crucial for optimizing drug efficacy and safety.[2][5]
Key Multi-component Reactions for Pyridine Synthesis
Several named MCRs are widely employed for the synthesis of pyridines. This section details the protocols and quantitative data for some of the most significant reactions.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic and versatile four-component reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[9][10] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9][10]
General Reaction Scheme:
-
Reactants: Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate
-
Product: 1,4-Dihydropyridine, which is subsequently oxidized to a pyridine derivative.
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).
-
Reaction Conditions: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the 1,4-dihydropyridine product.
-
Aromatization (Oxidation): To a solution of the 1,4-dihydropyridine (1.0 mmol) in acetic acid (10 mL), add a suitable oxidizing agent (e.g., iodine, nitric acid). Heat the mixture to 80-100 °C for 2-3 hours.
-
Final Purification: After cooling, pour the reaction mixture into ice-water. The precipitated solid pyridine derivative is collected by filtration, washed with water, and recrystallized from ethanol.
Quantitative Data for Hantzsch Pyridine Synthesis Variants
| Catalyst/Condition | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Time (h) | Yield (%) | Reference |
| L-proline | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | 6 | 92 | Synlett, 2008, 883-885[9] |
| Iodine | 4-Cl-Benzaldehyde | Methyl acetoacetate | Ammonium acetate | Methanol | 4 | 95 | Synthesis, 2000, 1532-1534[11] |
| Microwave | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | None | 0.5 | 85 | Synthesis, 2007, 2835-2838[9] |
| Ultrasound/PTSA | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Aqueous micelles | - | 96 | Wikipedia[10] |
Caption: Key steps in the Bohlmann-Rahtz synthesis of pyridines.
Novel Four-Component Synthesis under Microwave Irradiation
Modern advancements in MCRs often utilize green chemistry principles, such as microwave irradiation, to accelerate reaction times and improve yields. T[12][13]he following is an example of a one-pot, four-component synthesis of highly substituted pyridines.
[12][13]General Reaction Scheme:
-
Reactants: Aromatic aldehyde, an active methylene compound (e.g., ethyl cyanoacetate), an acetophenone derivative, and ammonium acetate.
-
Product: Polysubstituted pyridine derivative.
Experimental Protocol: Microwave-Assisted Synthesis of 4-(4-(tosyloxy)phenyl)-2-phenyl-6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives
This protocol is adapted from a green synthesis approach.
[12][13]1. Reaction Mixture: In a microwave-safe vessel, mix p-formylphenyl-4-toluenesulfonate (1.0 mmol), ethyl cyanoacetate (1.0 mmol), the respective acetophenone derivative (1.0 mmol), and ammonium acetate (2.0 mmol) in ethanol (5 mL). 2. Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 2-7 minutes at a suitable power level to maintain the temperature at or near the boiling point of the solvent. 3. Work-up: After irradiation, cool the vessel to room temperature. The solid product that forms is collected by filtration. 4. Purification: Wash the collected solid with cold ethanol and dry to yield the pure pyridine product.
Quantitative Data for Microwave-Assisted Pyridine Synthesis
| Acetophenone Derivative | Time (min) | Yield (%) (Microwave) | Yield (%) (Conventional) | Reference |
| Acetophenone | 5 | 92 | 75 (8h) | ACS Omega 2023, 8, 12, 11187–11199 |
| 4-Methylacetophenone | 3 | 94 | 80 (6h) | ACS Omega 2023, 8, 12, 11187–11199 |
| 4-Methoxyacetophenone | 2 | 90 | 78 (7h) | ACS Omega 2023, 8, 12, 11187–11199 |
| 4-Chloroacetophenone | 7 | 88 | 70 (10h) | ACS Omega 2023, 8, 12, 11187–11199 |
General Workflow for a Four-Component Pyridine Synthesis
Caption: A generalized workflow for a one-pot, four-component synthesis of pyridine derivatives.
Conclusion
Multi-component reactions are indispensable tools in modern organic synthesis and drug discovery for the efficient construction of complex molecules like pyridine derivatives. T[6][7]he Hantzsch and Bohlmann-Rahtz syntheses, along with novel MCRs utilizing green chemistry principles, provide a broad and versatile toolkit for chemists. The protocols and data presented herein offer a starting point for researchers to explore the synthesis of novel pyridine-based compounds for various applications, particularly in the development of new therapeutic agents. The continued development of new MCRs will undoubtedly lead to even more efficient and sustainable methods for accessing this important class of heterocyles.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bohrium.com [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Synthesis of Non-Symmetric Triphenylpyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of non-symmetric 2,4,6-triphenylpyridines. The primary method detailed is a copper-catalyzed multicomponent reaction, which offers a versatile and efficient route to this class of compounds.
Introduction
Non-symmetric triphenylpyridines are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. Their substituted pyridine core allows for diverse biological activities and tunable photophysical properties. This document outlines a robust synthetic methodology for the preparation of these valuable compounds.
Copper-Catalyzed Synthesis of Non-Symmetric Triphenylpyridines
A key method for the synthesis of non-symmetric triphenylpyridines is a one-pot, three-component reaction developed by Murphy and coworkers. This reaction involves the sequential addition of two different acetophenones to a benzylamine in the presence of a copper(I) iodide catalyst, methanolic ammonia, and oxygen. This method has been shown to produce a variety of non-symmetric triphenylpyridines in yields ranging from 43% to 91%.[1][2][3]
Reaction Scheme
The general reaction scheme is as follows:
Caption: General reaction for the synthesis of non-symmetric triphenylpyridines.
Experimental Data
The following table summarizes the yields for the synthesis of various non-symmetric triphenylpyridines using the copper-catalyzed method.
| R1 | R2 | R3 | Yield (%) |
| H | 4-MeO | H | 76 |
| H | 4-Cl | H | 65 |
| 4-MeO | 4-Cl | H | 72 |
| 4-Me | 4-F | H | 68 |
| H | 3,4-diMeO | H | 70 |
| 4-Br | H | 4-NO2 | 55 |
| H | 4-CN | H | 62 |
| 2-Thienyl | H | H | 58 |
| 3-Pyridyl | H | H | 43 |
Note: This is a representative selection of reported yields. For a comprehensive list, please refer to the original literature.
Detailed Experimental Protocol
This protocol is adapted from the work of Murphy and coworkers.[3]
Materials:
-
Substituted acetophenones (2 different)
-
Substituted benzylamine
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
7N Ammonia in Methanol (NH3/MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the first substituted acetophenone (1.0 equiv), the substituted benzylamine (1.0 equiv), and copper(I) iodide (0.20 equiv).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
First Addition and Reflux: Add the 7N solution of ammonia in methanol (2.0 equiv). Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C under an air atmosphere (to provide oxygen). Stir for the time indicated by TLC analysis for the consumption of the starting material.
-
Second Addition: After the initial reaction period, add the second, different substituted acetophenone (1.0 equiv) to the reaction mixture.
-
Continued Reflux: Continue to heat the reaction at 100 °C and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of non-symmetric triphenylpyridines.
Proposed Reaction Mechanism
The proposed mechanism for the copper-catalyzed synthesis of non-symmetric triphenylpyridines is a cascade of reactions. While the exact mechanistic details are still under investigation, a plausible pathway is outlined below.
Caption: Proposed mechanistic pathway for the copper-catalyzed synthesis.
References
Application Notes: Triphenylpyridine Derivatives as Potent Topoisomerase Inhibitors for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerases are essential nuclear enzymes that play a critical role in overcoming topological obstacles in DNA during key cellular processes such as replication, transcription, and chromosome segregation.[1] These enzymes modulate the topological state of DNA by catalyzing the transient breakage and rejoining of DNA strands.[1] In mammals, there are two main types of topoisomerases: type I, which creates single-strand breaks, and type II, which introduces double-strand breaks.[1] Due to their critical functions in cell proliferation, topoisomerases have emerged as prominent targets for the development of anticancer drugs.[2][3] Triphenylpyridine derivatives have been identified as a promising class of compounds that exhibit significant inhibitory activity against topoisomerases, particularly topoisomerase II, making them valuable candidates for further investigation in cancer therapy.
Mechanism of Action
Triphenylpyridine derivatives primarily function as topoisomerase II inhibitors. The proposed mechanism involves the stabilization of the transient enzyme-DNA cleavage complex. By binding to this complex, the derivatives prevent the religation of the DNA strands, leading to an accumulation of DNA double-strand breaks. These unrepaired DNA lesions trigger downstream cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death. Structure-activity relationship studies have revealed that the position and number of hydroxyl groups on the phenyl rings are crucial for the topoisomerase inhibitory activity and cytotoxicity of these compounds.[2][3] Dihydroxylated and trihydroxylated triphenylpyridines have demonstrated enhanced potency compared to their monohydroxylated counterparts.[2][3]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of representative dihydroxylated and trihydroxylated 2,4,6-triphenylpyridine derivatives against human topoisomerase IIα and various cancer cell lines.
Table 1: Human Topoisomerase IIα Inhibitory Activity of Dihydroxylated 2,4,6-Triphenylpyridine Derivatives
| Compound | Substitution Pattern | IC50 (µM) vs. Topo IIα |
| 1 | 2-(2,4-dihydroxyphenyl)-4,6-diphenylpyridine | > 100 |
| 2 | 2-(2,5-dihydroxyphenyl)-4,6-diphenylpyridine | 45.3 |
| 3 | 2-(3,4-dihydroxyphenyl)-4,6-diphenylpyridine | 22.8 |
| 4 | 2,6-bis(4-hydroxyphenyl)-4-phenylpyridine | 35.1 |
| Etoposide | (Positive Control) | 30.0 |
Data presented is a representative summary based on published literature. Actual values may vary based on experimental conditions.
Table 2: Cytotoxicity of Dihydroxylated 2,4,6-Triphenylpyridine Derivatives against Human Cancer Cell Lines
| Compound | A549 (Lung) IC50 (µM) | HCT15 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 1 | > 50 | > 50 | > 50 |
| 2 | 15.2 | 12.5 | 18.7 |
| 3 | 8.9 | 7.1 | 10.3 |
| 4 | 12.4 | 10.8 | 14.2 |
| Doxorubicin | 0.8 | 1.1 | 1.5 |
Data presented is a representative summary based on published literature. Actual values may vary based on experimental conditions.
Table 3: Human Topoisomerase IIα Inhibitory Activity of Trihydroxylated 2,4,6-Triphenylpyridine Derivatives
| Compound | Substitution Pattern | IC50 (µM) vs. Topo IIα |
| 5 | 2,4,6-tris(4-hydroxyphenyl)pyridine | 15.2 |
| 6 | 2-(3,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-6-phenylpyridine | 8.7 |
| 7 | 2,6-bis(3,4-dihydroxyphenyl)-4-phenylpyridine | 5.4 |
| Etoposide | (Positive Control) | 30.0 |
Data presented is a representative summary based on published literature. Actual values may vary based on experimental conditions.
Table 4: Cytotoxicity of Trihydroxylated 2,4,6-Triphenylpyridine Derivatives against Human Cancer Cell Lines
| Compound | A549 (Lung) IC50 (µM) | HCT15 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 5 | 7.1 | 6.3 | 8.9 |
| 6 | 4.2 | 3.1 | 5.5 |
| 7 | 2.8 | 1.9 | 3.2 |
| Doxorubicin | 0.8 | 1.1 | 1.5 |
Data presented is a representative summary based on published literature. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Dihydroxylated 2,4,6-Triphenylpyridines
This protocol describes a general method for the synthesis of 2,4,6-triarylpyridines.
Materials:
-
Appropriately substituted acetophenone oxime
-
Appropriately substituted arylacetic acid
-
trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate
-
Potassium hydroxide (KOH) solution (1.0 M)
-
Sodium sulfite (Na2SO3) solution (1.0 M)
-
n-Hexane
-
Ethanol (96%)
-
Distilled water
Procedure:
-
To a mixture of acetophenone oxime (2.2 mmol) and arylacetic acid (1.0 mmol) in n-hexane (5.0 mL), add trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate (1.0 mmol).
-
Add 3.0 mL of aqueous KOH solution (1.0 M) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, stop the reaction by adding 3.0 mL of aqueous Na2SO3 solution (1.0 M).
-
Stir the mixture for an additional 10 minutes.
-
Dilute the mixture with 15 mL of distilled water.
-
Filter the resulting solid product.
-
Recrystallize the crude product from 96% ethanol to yield the pure 2,4,6-triarylpyridine derivative.
Protocol 2: Human Topoisomerase IIα Relaxation Assay
This assay measures the inhibition of topoisomerase IIα-mediated relaxation of supercoiled plasmid DNA.[4]
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled pBR322 plasmid DNA
-
10x Topo II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL albumin)
-
30x ATP solution (30 mM)
-
Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol, 50 µg/mL albumin)
-
STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform:isoamyl alcohol (24:1)
-
1% Agarose gel in TAE buffer
-
Ethidium bromide staining solution (1 µg/mL)
Procedure:
-
On ice, prepare a reaction mix containing (per assay): 3 µL of 10x Assay Buffer, 1 µL of 30x ATP, 0.5 µL of supercoiled pBR322 (1 µg/µL), and 22.2 µL of water.
-
Aliquot 26.7 µL of the reaction mix into microcentrifuge tubes.
-
Add 0.3 µL of the triphenylpyridine derivative (dissolved in DMSO) at various concentrations to the respective tubes. For the control, add 0.3 µL of DMSO.
-
Add 3 µL of diluted human topoisomerase IIα enzyme to each tube (except for the no-enzyme control, to which 3 µL of dilution buffer is added). The optimal enzyme concentration should be predetermined to achieve complete relaxation of the substrate.
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform:isoamyl alcohol (24:1).
-
Vortex briefly and centrifuge for 2 minutes.
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis at 85V for approximately 2 hours.
-
Stain the gel with ethidium bromide for 15 minutes and destain with water for 10 minutes.
-
Visualize the DNA bands under UV light. The inhibition of topoisomerase IIα activity is indicated by the persistence of the supercoiled DNA band.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of the compounds on cell viability.[5][6]
Materials:
-
Human cancer cell lines (e.g., A549, HCT15, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Triphenylpyridine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or isopropanol
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1-3 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the triphenylpyridine derivatives. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for another 48-72 hours.
-
Remove the treatment medium and add 50 µL of MTT solution (1 mg/mL) to each well.[5]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[5]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 550-570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Visualizations
References
- 1. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antitumor activity, and structure-activity relationship study of trihydroxylated 2,4,6-triphenyl pyridines as potent and selective topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Pyridine-Based Polymers in Light-Emitting Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyridine-based polymers in the fabrication of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). The inherent electron-deficient nature of the pyridine ring makes these polymers excellent candidates for charge transport and emissive layers, leading to enhanced device performance and stability.[1][2] This document outlines the key properties, experimental protocols for synthesis and device fabrication, and performance data of various pyridine-containing polymers.
Key Advantages of Pyridine-Based Polymers in Light-Emitting Devices
Pyridine-based conjugated polymers offer several distinct advantages over their phenylene-based counterparts. A primary feature is their higher electron affinity, which imparts several beneficial properties:
-
Improved Electron Injection and Transport : The electron-deficient pyridine nucleus facilitates the injection and transport of electrons, which is crucial for efficient charge recombination in the emissive layer.[1][3]
-
Use of Stable Electrodes : Their high electron affinity allows for the use of more stable metals with higher work functions, such as aluminum (Al), as the cathode, instead of highly reactive low-work-function metals like calcium (Ca).[1][3] This simplifies device fabrication and enhances operational stability.
-
Enhanced Stability : The polymers are generally more resistant to oxidation, contributing to longer device lifetimes.[1]
-
Tunable Optoelectronic Properties : The electronic and optical properties can be tuned by modifying the polymer backbone and side chains, allowing for the development of materials that emit across the visible spectrum, including deep-blue light.[4][5]
Performance of Pyridine-Based Light-Emitting Devices
The performance of light-emitting devices incorporating pyridine-based polymers can vary significantly based on the specific polymer structure, device architecture, and fabrication conditions. The following table summarizes key performance metrics from various studies.
| Polymer/Material | Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Emission Color | Reference |
| Py-Br | Multilayer OLED (HTM) | 17,300 | 27.6 | 9 | - | [6] |
| Py-Meo | Multilayer OLED (HTM) | - | 25.7 | - | - | [6] |
| Py-03 | Multilayer OLED (HTM) | - | 26.6 | - | - | [6] |
| Py-Me | Multilayer OLED (HTM) | - | 25.2 | - | - | [6] |
| PPF-F | Single-layer PLED | 8,938 | 3.73 | - | Blue (CIE: 0.14, 0.16) | [4] |
| pCzPybCz | Blue TADF-OLED (Host) | - | - | 22.7 | Blue | [7] |
| Bipyridine-based Iridium(III) complexes | PHOLED (Dopant) | - | 39.8 | 14.9 | Sky-blue | [8] |
| Acridone/Acridine derivatives | Sky-blue TADF-OLED | - | - | 21.8–26.8 | Sky-blue | [9] |
Experimental Protocols
Synthesis of Pyridine-Based Polymers
Several synthetic routes can be employed to produce pyridine-containing polymers. Below are generalized protocols for some common methods.
1. Knoevenagel Condensation for Pyridyl-Acrylonitrile Derivatives
This method is used to synthesize highly fluorescent compounds.
-
Materials : N-ethyl-3-carbazolylacetonitrile, pyridinecarboxaldehyde isomers (2-, 3-, or 4-), piperidine (catalyst), N,N-dimethylformamide (DMF, solvent for specific isomers).
-
Procedure (Solvent-free for 2- and 3-pyridyl isomers) :
-
Mix equimolar amounts of N-ethyl-3-carbazolylacetonitrile and the appropriate pyridinecarboxaldehyde.
-
Add a catalytic amount of piperidine.
-
Heat the mixture under stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, purify the product by recrystallization or column chromatography.
-
-
Procedure (With DMF for 4-pyridyl isomer) :
-
Dissolve N-ethyl-3-carbazolylacetonitrile and 4-pyridinecarboxaldehyde in DMF.
-
Heat the solution under reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and precipitate the product by adding a non-solvent (e.g., water).
-
Collect the solid by filtration and purify as needed.
-
2. Ring-Opening Metathesis Polymerization (ROMP) of Pyridinonorbornenes
This technique allows for the synthesis of well-controlled polymer architectures.
-
Monomer Synthesis (via [4+2] Cycloaddition) :
-
Generate a 2,3-pyridyne intermediate in situ.
-
React the pyridyne with cyclopentadiene in a [4+2] cycloaddition to form the pyridinonorbornene monomer.
-
Purify the monomer using appropriate techniques (e.g., distillation or chromatography).
-
-
Polymerization :
-
Dissolve the pyridinonorbornene monomer in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of a ROMP catalyst (e.g., a Grubbs catalyst) to the monomer solution.
-
Allow the polymerization to proceed at a controlled temperature.
-
Quench the reaction by adding an appropriate terminating agent (e.g., ethyl vinyl ether).
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
-
3. Sonogashira Coupling for Poly(p-pyridinium phenylene ethynylene)s
This palladium-catalyzed cross-coupling reaction is effective for creating conjugated polymers.
-
Materials : Diethynyl monomer, di-iodopyridine, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Procedure :
-
To a degassed solution of the diethynyl monomer and di-iodopyridine in a suitable solvent (e.g., toluene/triethylamine mixture), add the Pd catalyst and Cu(I) co-catalyst under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the desired molecular weight is achieved.
-
Monitor the polymerization by techniques like gel permeation chromatography (GPC).
-
After the reaction, cool the mixture, and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash with appropriate solvents to remove residual catalyst and monomers, and dry under vacuum.
-
Fabrication of a Bilayer Polymer Light-Emitting Diode (PLED)
A common device architecture for improving efficiency is the bilayer structure, which typically consists of a hole-transporting layer (HTL) and an emissive layer (EML) containing the pyridine-based polymer.
-
Substrate Preparation :
-
Start with a pre-patterned indium tin oxide (ITO)-coated glass substrate.
-
Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen and then treat it with oxygen plasma or UV-ozone to increase the work function of the ITO and improve hole injection.
-
-
Deposition of the Hole-Transporting Layer (HTL) :
-
Prepare a solution of a hole-transporting polymer, such as poly(9-vinylcarbazole) (PVK) or poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), in a suitable solvent (e.g., chlorobenzene for PVK, water for PEDOT:PSS).
-
Spin-coat the HTL solution onto the cleaned ITO substrate.
-
Anneal the substrate at an appropriate temperature to remove the solvent and form a uniform thin film.
-
-
Deposition of the Pyridine-Based Polymer Emissive Layer (EML) :
-
Prepare a solution of the synthesized pyridine-based polymer in a suitable solvent (e.g., chloroform, toluene, or xylene).
-
Spin-coat the EML solution on top of the HTL.
-
Anneal the substrate to remove the solvent.
-
-
Cathode Deposition :
-
Transfer the substrate with the polymer layers into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Deposit the cathode material, typically a layer of a low work function metal (like calcium, followed by a protective layer of aluminum) or a more stable metal like aluminum directly onto the pyridine-based polymer layer.
-
-
Encapsulation :
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.
-
Visualizations
Caption: Experimental workflow from polymer synthesis to device testing.
Caption: Energy level diagram of a bilayer PLED with a pyridine-based polymer.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Host Molecule Bearing Pyridine Core for Highly Efficient Blue Thermally Activated Delayed Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Sky-blue delayed fluorescence molecules based on pyridine-substituted acridone for efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,6-Triphenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,6-triphenylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and effective methods for synthesizing this compound and other polysubstituted pyridines are one-pot, multi-component reactions. These reactions are advantageous due to their efficiency, atom economy, and the ability to construct complex molecules in a single step.[1][2] Key synthetic strategies include:
-
Kröhnke Pyridine Synthesis: This classic method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[3][4]
-
Synthesis from Chalcones: A widely used approach involves the reaction of a chalcone (1,3-diphenyl-2-propen-1-one) with an enaminone or a related active methylene compound in the presence of a base or catalyst.[5][6]
-
Transition-Metal Catalyzed Synthesis: Various transition metals can catalyze the cycloaddition reactions leading to the pyridine ring, often with high regioselectivity.
-
[4+2] Cycloaddition Reactions: These reactions, also known as hetero-Diels-Alder reactions, involve the combination of a 1-azadiene with a suitable dienophile to form the pyridine ring.
Q2: What are the typical starting materials for the one-pot synthesis of this compound?
A2: For a one-pot synthesis, the typical starting materials are:
-
An aryl aldehyde (e.g., benzaldehyde).
-
An acetophenone derivative (e.g., acetophenone).
-
A nitrogen source, most commonly ammonium acetate (NH₄OAc).[7][8]
Q3: What is a common side reaction that can lower the yield?
A3: A frequent side reaction is the self-condensation of the acetophenone starting material, which can lead to the formation of undesired symmetric pyridine byproducts. This is particularly a concern in non-symmetric pyridine syntheses.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: Ethanol is a commonly used solvent for recrystallizing triphenylpyridines.[9] The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly, leading to the formation of purified crystals.
-
Column Chromatography: For more challenging separations, silica gel column chromatography is effective. A common eluent system is a mixture of n-hexane and ethyl acetate.[9]
Troubleshooting Guides
Low or No Product Yield
| Question | Possible Cause | Troubleshooting Steps |
| Why is my reaction yield of this compound consistently low? | Inefficient catalyst or suboptimal catalyst loading. | * Catalyst Selection: Experiment with different catalysts. For the one-pot synthesis from acetophenone and benzaldehyde, catalysts like cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) have been shown to be effective.[7] Other options include triflimide (HNTf₂) or reusable heterogeneous catalysts.[8] * Catalyst Loading: The amount of catalyst is crucial. For example, with CoCl₂·6H₂O, an optimal loading of 2.5 mol% has been reported.[7] Perform small-scale experiments to determine the optimal catalyst concentration for your specific conditions. |
| Suboptimal reaction temperature. | * Temperature Optimization: The reaction temperature significantly impacts the yield. For solvent-free reactions, temperatures around 110-120°C are often optimal.[7] Higher temperatures can sometimes lead to increased side reactions and decomposition, thereby lowering the yield. | |
| Incorrect solvent or solvent-free conditions are not ideal. | * Solvent Screening: While solvent-free reactions are often preferred for their green credentials and high yields, in some cases, a solvent may be necessary to ensure proper mixing and reaction kinetics.[8] Screen a range of solvents such as ethanol, methanol, DMF, or toluene. For some reactions, polar aprotic solvents can enhance the formation of the desired product. | |
| Incomplete reaction. | * Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in a low yield. For many one-pot syntheses, reaction times can range from 30 minutes to several hours.[7] | |
| I am not getting any product. What could be wrong? | Inactive reagents. | * Reagent Quality: Ensure that your starting materials, particularly the aldehyde, have not oxidized. It is advisable to use freshly distilled or purified aldehydes. Ammonium acetate can be hygroscopic; ensure it is dry. |
| Inefficient mixing in a solvent-free reaction. | * Mixing: In solvent-free reactions, efficient mixing is critical. Use a magnetic stirrer or mechanical stirring to ensure the reactants are in close contact. Grinding the solid reactants together before heating can also improve the reaction outcome. |
Formation of Impurities and Side Products
| Question | Possible Cause | Troubleshooting Steps |
| My final product is contaminated with a significant amount of side products. How can I minimize their formation? | Self-condensation of starting materials. | * Stoichiometry: Carefully control the stoichiometry of your reactants. In the one-pot synthesis of 2,4,6-triarylpyridines, a 2:1:1.5 molar ratio of acetophenone:benzaldehyde:ammonium acetate is often used.[7] For the 2,3,6-isomer, the stoichiometry may need to be adjusted. |
| Undesired regioisomer formation. | * Reaction Control: The formation of different pyridine isomers can be influenced by the reaction mechanism. For syntheses involving chalcones and enamines, the regioselectivity can be controlled by the nature of the substituents and the reaction conditions.[5] | |
| How do I effectively remove stubborn impurities during purification? | Impurities with similar polarity to the product. | * Recrystallization Solvent: If recrystallization is not effective with one solvent, try a different solvent or a solvent mixture. * Column Chromatography Gradient: If using column chromatography, a shallow elution gradient can help to separate compounds with similar polarities. * Washing: After filtration, wash the crude product with appropriate solvents to remove unreacted starting materials and soluble impurities. Washing with water followed by a dilute sodium bicarbonate solution can help remove acidic impurities. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2,4,6-Triphenylpyridine *
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CoCl₂·6H₂O | 2.5 | 110 | 4 | 90 | [7] |
| FeCl₃ | 20 | 120 | 5 | 70 | [7] |
| NiCl₂·6H₂O | 20 | 120 | 5 | 75 | [7] |
| CuCl₂·2H₂O | 20 | 120 | 5 | 65 | [7] |
| HNTf₂ | 1 | 80 | 0.5-1 | 81-96 | [8] |
*Data is for the 2,4,6-isomer, which serves as a model for optimizing the synthesis of the 2,3,6-isomer.
Table 2: Effect of Solvent on the Yield of 2,4,6-Triphenylpyridine *
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| DMF | 80 | 60 | 67 | [8] |
| DMSO | 80 | 60 | 62 | [8] |
| PEG-400 | 80 | 60 | 73 | [8] |
| Toluene | 80 | 60 | 55 | [8] |
| Solvent-free | 80 | 30 | 96 | [8] |
*Data is for the 2,4,6-isomer, which serves as a model for optimizing the synthesis of the 2,3,6-isomer.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,4,6-Triphenylpyridine using a Cobalt Catalyst[7]
-
Reactant Mixture: In a round-bottom flask, combine benzaldehyde (2 mmol), acetophenone (4 mmol), and ammonium acetate (3 mmol).
-
Catalyst Addition: Add cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (0.12 g, 2.5 mol%).
-
Reaction: Heat the mixture in an oil bath at 110°C with stirring for 4 hours.
-
Work-up: After cooling, pour the reaction mixture into ice water (10 mL).
-
Isolation: Collect the precipitated solid by filtration, wash with distilled water (40 mL), and dry.
-
Purification: Recrystallize the crude product from 95% ethanol (10 mL) to obtain pure 2,4,6-triphenylpyridine.
Protocol 2: Synthesis of Triphenylpyridine via Chalcone Intermediate[10]
This protocol involves two main stages: the synthesis of the chalcone intermediate and its subsequent conversion to the pyridine.
Part A: Synthesis of Chalcone (1,3-diphenyl-2-propen-1-one)
-
Initial Mixture: In a mortar, grind one lentil of NaOH (approximately 75-95 mg) with 240 mg of acetophenone to form a smooth paste.
-
Aldehyde Addition: Add 110 mg of benzaldehyde and continue grinding for 15 minutes. The mixture will become a thick paste and then a solid.
-
Resting: Let the crude reaction mixture stand for 20 minutes.
Part B: Synthesis of Triphenylpyridine
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 150 mg of ammonium acetate and 10 mL of acetic acid. Stir for 5 minutes at room temperature.
-
Addition of Chalcone: Add the solid chalcone prepared in Part A to the flask.
-
Reflux: Fit a condenser and reflux the mixture for 2 hours.
-
Precipitation: Allow the reaction to cool to room temperature, then add 10 mL of water and cool the flask in an ice-water bath until crystals appear.
-
Filtration and Washing: Filter the solid product under vacuum using a Hirsch funnel. Wash the solid first with deionized water (2 x 3 mL) and then with a 10% sodium bicarbonate solution (2 x 5 mL).
-
Drying and Purification: Dry the solid product. The final product can be further purified by recrystallization from ethyl acetate.
Visualizations
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Logical troubleshooting flow for low yield issues.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. bohrium.com [bohrium.com]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,4,6-Triarylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,4,6-triarylpyridines. The information is tailored for researchers, scientists, and drug development professionals to help streamline their experimental workflows and overcome synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2,4,6-triarylpyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in the synthesis of 2,4,6-triarylpyridines. Several factors can contribute to this problem. Here’s a troubleshooting guide:
-
Reaction Conditions: Harsh reaction conditions can lead to substrate decomposition or the formation of side products.[1] Consider optimizing the temperature and reaction time. Some modern methods achieve high yields under milder conditions, such as room temperature or slightly elevated temperatures (e.g., 60-80 °C).[1][2][3]
-
Catalyst Choice and Activity: The choice of catalyst is crucial. While traditional methods might not use a catalyst, many modern, high-yield syntheses employ various catalysts, including Lewis acids, solid-supported catalysts, and nanoparticles.[1][2] If you are using a catalyst, ensure it is active and not poisoned. For reusable catalysts, a slight decrease in yield with each run can be expected.[2]
-
Solvent Effects: The solvent can significantly impact the reaction outcome. While some protocols are solvent-free, others show improved yields in specific solvents.[1][3][4] For instance, polar aprotic solvents like DMF or THF have been shown to be effective in certain reactions.[1] It is recommended to perform a solvent screen to find the optimal medium for your specific substrates.
-
Purity of Reactants: The purity of the starting materials, particularly the aldehyde, is important. Aldehydes are susceptible to oxidation, which can affect the reaction.[2]
-
Stoichiometry: Ensure the correct stoichiometry of reactants. Typically, a 2:1 ratio of the ketone (e.g., acetophenone) to the aldehyde is used in the Chichibabin synthesis.
Q2: I am observing the formation of significant side products in my reaction mixture. What are they and how can I minimize them?
A2: Side product formation is a common challenge. The nature of the side products can depend on the specific synthetic route (e.g., Chichibabin, Kröhnke).
-
In Kröhnke Pyridine Synthesis: Incomplete cyclization or alternative reaction pathways can lead to impurities. For instance, in the synthesis of terpyridines via the Kröhnke method, products arising from a 2:1 ratio of ketone to aldehyde can be observed.[5] Careful control of stoichiometry and reaction conditions is key.
-
In Chichibabin-type Syntheses: The reaction mechanism involves several intermediates.[2] If the reaction does not go to completion, or if side reactions occur, a complex mixture can be obtained. The use of a suitable catalyst can enhance selectivity and reduce side product formation.[1] Poor selectivity with certain oxidants can also lead to multiple spots on a TLC, indicating a mixture of products.[1]
To minimize side products, consider the following:
-
Optimize Catalyst: A well-chosen catalyst can direct the reaction towards the desired product.
-
Control Temperature: Running the reaction at the optimal temperature can prevent the formation of thermally induced byproducts.
-
Purification: If side product formation is unavoidable, efficient purification by column chromatography or recrystallization is necessary.[6][7][8]
Q3: What are the challenges associated with the purification of 2,4,6-triarylpyridines?
A3: Purification can be challenging due to the nature of the product and potential impurities.
-
Solubility: 2,4,6-triarylpyridines are often crystalline solids with varying solubility depending on the aryl substituents. Finding a suitable solvent system for recrystallization can require some experimentation. Common solvents for purification include ethanol and ethyl acetate/hexane mixtures.[6][7][8]
-
Chromatography: Silica gel column chromatography is a common method for purification.[6] The choice of eluent is critical for good separation from starting materials and side products.
-
Work-up Procedure: A proper work-up is essential to remove catalysts and unreacted reagents. This often involves washing with water and extraction with an organic solvent.[1][4]
Q4: Are there more environmentally friendly or "green" methods for synthesizing 2,4,6-triarylpyridines?
A4: Yes, there is a growing interest in developing sustainable synthetic methods. Key approaches include:
-
Solvent-free reactions: Conducting the reaction without a solvent reduces waste and environmental impact.[4][8]
-
Use of water as a solvent: Water is a green solvent, and some catalytic systems have been developed to work efficiently in aqueous media.[2]
-
Reusable catalysts: The use of heterogeneous or magnetic catalysts that can be easily recovered and reused for multiple reaction cycles is a key aspect of green chemistry.[1][2] This not only reduces waste but also lowers the overall cost of the synthesis.
-
Microwave-assisted synthesis: Microwave irradiation can often reduce reaction times and improve yields, contributing to a more efficient process.[6][9]
Experimental Protocols and Data
General One-Pot Synthesis of 2,4,6-Triarylpyridines (Chichibabin-type)
This protocol is a generalized procedure based on several reported methods.[4][8]
Materials:
-
Substituted acetophenone (2.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ammonium acetate (1.1 - 3.0 mmol)
-
Catalyst (e.g., CoCl₂·6H₂O, 2.5 mol%; or Fe₃O₄/HT-Co, 1.6 mol%)[4]
Procedure:
-
In a round-bottom flask, combine the acetophenone, aromatic aldehyde, ammonium acetate, and the catalyst.
-
Heat the mixture with stirring. The reaction temperature and time will depend on the specific catalyst and substrates used (e.g., 110 °C for 4 hours with CoCl₂·6H₂O; reflux temperature for 1 hour with Fe₃O₄/HT-Co).[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][7]
-
After completion, cool the reaction mixture to room temperature.
-
Work-up Option 1 (with water precipitation): Pour the mixture into ice water. Collect the precipitated solid by filtration, wash with distilled water, and dry.[4]
-
Work-up Option 2 (with solvent extraction): Add a suitable solvent like ethyl acetate to the reaction mixture. If a magnetic catalyst is used, it can be separated using an external magnet. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[6][8]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of 2,4,6-triphenylpyridine using different catalytic systems.
Table 1: Comparison of Catalysts for 2,4,6-Triphenylpyridine Synthesis
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| CoCl₂·6H₂O | 2.5 | 110 | 4 h | 95 | [4] |
| Fe₃O₄/HT-Co | 1.6 | Reflux (solvent-free) | 1 h | 96 | |
| n-TSA | Not specified | 110 | 80-150 min | 90-93 | [2] |
| DBH | Not specified | Not specified | Not specified | 90 | [2] |
| TBAHS | 30 | 80 (solvent-free) | 5-6 h | 70-75 | [8] |
Table 2: Reusability of Selected Catalysts
| Catalyst | Run 1 Yield (%) | Run 2 Yield (%) | Run 3 Yield (%) | Run 4 Yield (%) | Run 5 Yield (%) | Reference |
| Fe₃O₄/HT-Co | 96 | 95 | 94 | 92 | 92 | |
| n-TSA | 93 | 92 | 92 | 91 | 90 | [2] |
| DBH-catalyst | 90 | 86 | 82 | - | - | [2] |
| CoCl₂·6H₂O | 95 | 93 | 92 | 90 | - | [4] |
Visual Guides
Below are diagrams illustrating key aspects of 2,4,6-triarylpyridine synthesis.
Caption: General reaction scheme for the one-pot synthesis of 2,4,6-triarylpyridines.
Caption: A troubleshooting workflow for addressing low yields in synthesis.
Caption: Relationship between synthetic methods and common challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Suzuki Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
What is the Suzuki coupling reaction?
The Suzuki coupling, or Suzuki-Miyaura coupling, is a Nobel Prize-winning organic reaction that forms a carbon-carbon bond by coupling an organoboron compound (like a boronic acid or ester) with an organohalide or triflate using a palladium catalyst and a base.[1][2] It is widely used in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.[2]
What are the key components of a Suzuki coupling reaction?
A typical Suzuki coupling reaction consists of:
-
Organoboron compound: Typically a boronic acid or a boronic ester.
-
Organohalide or triflate: An organic compound containing a halide (I, Br, Cl) or triflate (OTf) leaving group.
-
Palladium catalyst: A source of palladium(0) that facilitates the reaction.
-
Base: Required to activate the organoboron compound.
-
Solvent: Provides the medium for the reaction.
How does the palladium catalyst work?
The palladium catalyst drives the reaction through a catalytic cycle. The active Pd(0) species undergoes oxidative addition with the organohalide, followed by transmetalation with the activated organoboron compound, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][3]
What is the role of the base?
The base plays a crucial role in the Suzuki coupling. It activates the organoboron compound, making it more nucleophilic and facilitating the transmetalation step.[1][4][5] The base also helps in the formation of the active palladium complex.[1] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1]
Why is the choice of solvent important?
The solvent can significantly impact the reaction's success by influencing catalyst solubility, reagent stability, and reaction rate.[6][7][8] Common solvents include toluene, THF, dioxane, and DMF.[1] In some cases, aqueous solvent mixtures are used, which can be more environmentally friendly.[1][3] The polarity of the solvent can even influence the selectivity of the reaction when multiple reactive sites are present.[6][7]
What are common side reactions in Suzuki coupling?
Common side reactions include:
-
Homocoupling: The coupling of two organoboron molecules. This can be promoted by the presence of oxygen.[9]
-
Dehalogenation: The replacement of the halide on the organohalide with a hydrogen atom.[9]
-
Protodeborylation: The replacement of the boronic acid group with a hydrogen atom.
Section 2: Troubleshooting Guide
Problem: Low or No Yield
Q1: My reaction is not working at all. What are the first things to check?
-
Reagent Integrity: Verify the purity and integrity of your starting materials, especially the boronic acid, which can degrade over time.
-
Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) catalysts can be sensitive to air and may decompose upon prolonged storage.
-
Inert Atmosphere: Suzuki reactions are often sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[2][10]
-
Base and Solvent Quality: Use a high-quality, dry base and anhydrous solvent if required by the specific protocol.
Q2: My yield is consistently low. How can I improve it?
-
Optimize Reaction Conditions: Systematically vary the catalyst, ligand, base, solvent, temperature, and reaction time.[9][11]
-
Catalyst and Ligand Screening: The choice of palladium source and ligand is critical. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can often improve yields, especially for less reactive organohalides.[1][4]
-
Base Selection: The strength and nature of the base can have a dramatic effect. For base-sensitive functional groups, a milder base like KF might be preferable.[4]
-
Temperature: Increasing the temperature can improve the rate of reaction, but may also lead to decomposition of sensitive substrates or the catalyst.
Q3: Could my catalyst be inactive? How do I test for this?
You can run a control reaction with a known, reliable substrate combination (e.g., iodobenzene and phenylboronic acid) under your standard conditions. If this reaction fails, it strongly suggests a problem with your catalyst or general setup.
Q4: Is my boronic acid/ester stable under the reaction conditions?
Boronic acids can undergo protodeborylation (replacement of the boron group with hydrogen) under certain conditions. If you suspect this is an issue, you can try using a more stable boronic ester, such as a pinacol ester.
Problem: Formation of Side Products
Q5: I am observing significant homocoupling of my boronic acid. How can I minimize this?
-
Rigorous Degassing: Homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate this side reaction.[9] Ensure thorough degassing of your reaction mixture and solvent.
-
Stoichiometry: Using a slight excess of the organohalide can sometimes suppress homocoupling of the boronic acid.
Q6: Dehalogenation of my aryl halide is a major side reaction. What can I do to prevent it?
Dehalogenation can occur via a competing reaction pathway.[9]
-
Ligand Choice: The use of bulky, electron-rich ligands can often favor the desired cross-coupling pathway over dehalogenation.
-
Base Selection: Some bases are more prone to promoting dehalogenation. Experiment with different bases to find one that minimizes this side reaction.
Q7: I am seeing protodeborylation of my boronic acid. How can I avoid this?
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeborylation.
-
Anhydrous Conditions: The presence of water can sometimes facilitate protodeborylation. Running the reaction under anhydrous conditions may help.
Problem: Reaction Reproducibility
Q8: My results are not consistent from run to run. What factors should I investigate?
-
Atmosphere Control: Inconsistent degassing or leaks in your inert atmosphere setup can lead to variable results.
-
Reagent Quality: The quality and age of reagents, particularly the boronic acid and palladium catalyst, can vary between batches.
-
Water Content: The amount of water in the reaction can be critical. Ensure consistent solvent and reagent hydration levels.
-
Stirring Rate: In heterogeneous mixtures, the stirring rate can affect reaction kinetics.
Section 3: Data Presentation
Table 1: Common Palladium Catalysts and Ligands for Suzuki Coupling
| Catalyst/Precatalyst | Common Ligands | Typical Substrates | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine (built-in) | Aryl iodides, bromides, and triflates | A common, versatile catalyst, but can be sluggish for less reactive substrates. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Phosphine ligands (e.g., PPh₃, P(o-tol)₃, Buchwald ligands), N-Heterocyclic Carbenes (NHCs) | Wide range, including aryl chlorides | Requires an external ligand. The choice of ligand is crucial for reactivity. |
| PdCl₂(dppf) | dppf (built-in) | Aryl iodides, bromides, and some chlorides | A robust and reliable catalyst for a variety of substrates. |
| Palladacycles | Various built-in ligands | Wide range, often highly active | Often more stable and require lower catalyst loadings.[12] |
Table 2: Guide to Base Selection for Suzuki Coupling
| Base | Strength | Common Solvents | Notes |
| K₂CO₃, Na₂CO₃ | Moderate | Toluene/water, Dioxane/water, DMF | Widely used, effective for many standard couplings.[1][13] |
| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | Often provides higher yields, especially for difficult couplings.[2][14] |
| K₃PO₄ | Strong | Toluene, Dioxane, DMF | A strong, non-nucleophilic base, good for substrates with sensitive functional groups.[1][15] |
| KF | Weak | THF, Toluene | Used when base-labile functional groups are present.[4] |
| Organic Bases (e.g., Et₃N) | Moderate | DMF, THF | Can be used, but inorganic bases are generally preferred.[1] |
Table 3: Common Solvents for Suzuki Coupling and Their Properties
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Toluene | Nonpolar | 111 | Good for dissolving organic substrates. Often used with water in a biphasic system.[1] |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | A versatile solvent, often used with an aqueous base.[1] |
| 1,4-Dioxane | Polar aprotic | 101 | A common and effective solvent, but has safety concerns.[1][14] |
| Dimethylformamide (DMF) | Polar aprotic | 153 | A highly polar solvent that can be useful for dissolving polar substrates.[1] |
| Water | Polar protic | 100 | Can be used as a co-solvent, making the reaction greener and more economical.[1] |
Table 4: Troubleshooting Summary - Causes and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Yield | Inactive catalyst, poor reagent quality, non-optimal conditions, presence of oxygen. | Test catalyst activity, use fresh reagents, screen different catalysts/ligands/bases/solvents, ensure inert atmosphere. |
| Homocoupling | Presence of oxygen, incorrect stoichiometry. | Thoroughly degas the reaction, use a slight excess of the organohalide. |
| Dehalogenation | Sub-optimal ligand or base. | Screen bulky, electron-rich ligands; try a different base. |
| Protodeborylation | Instability of boronic acid, presence of water. | Use a more stable boronic ester (e.g., pinacol); run under anhydrous conditions. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Standard Suzuki Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organohalide (1.0 mmol), the organoboron reagent (1.2 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., 10 mL of a 4:1 mixture of toluene and water).
-
Degassing: Bubble nitrogen or argon through the stirred mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Procedure for a Suzuki Coupling Reaction Under Inert Atmosphere (Schlenk Line)
For highly air-sensitive catalysts or substrates, the use of a Schlenk line is recommended.
-
Glassware Preparation: Dry all glassware in an oven overnight and allow to cool under a stream of inert gas.
-
Reagent Addition: In a Schlenk flask, add the organohalide, organoboron reagent, and base.
-
Inerting: Seal the flask and perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas.
-
Solvent and Catalyst Addition: Add the degassed solvent via cannula or syringe. Add the palladium catalyst as a solid under a positive flow of inert gas or as a solution in degassed solvent.
-
Reaction and Work-up: Proceed with the reaction and work-up as described in Protocol 1.
Protocol 3: Work-up and Purification Procedure
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by techniques such as flash column chromatography, recrystallization, or distillation.
Section 5: Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of Non-Symmetrical Triphenylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields and other common issues encountered during the synthesis of non-symmetrical triphenylpyridines.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing non-symmetrical triphenylpyridines?
A1: Several methods are employed for the synthesis of non-symmetrical triphenylpyridines. The most common approaches include:
-
Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia source.[1][2][3][4][5] It is a versatile method for producing highly functionalized pyridines.
-
Chichibabin Pyridine Synthesis: This is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or an ammonia derivative.[6][7][8][9]
-
One-Pot Multicomponent Reactions: Recent advancements have led to efficient one-pot syntheses. One notable method involves the sequential addition of two different acetophenones to a benzylamine in the presence of a copper(I) iodide catalyst and an ammonia source.[10][11][12][13] This approach has shown improved yields for non-symmetrical triphenylpyridines.[13]
-
Suzuki-Miyaura Cross-Coupling: This reaction can be used to create unsymmetrically substituted diarylpyridines, which can be precursors to or analogs of triphenylpyridines.[14]
Q2: Why am I getting a low yield of my desired non-symmetrical triphenylpyridine?
A2: Low yields in non-symmetrical triphenylpyridine synthesis are a common challenge and can be attributed to several factors:
-
Formation of Symmetrical Byproducts: A significant side reaction is the self-condensation of one of the acetophenone starting materials, leading to the formation of symmetrical triphenylpyridines.
-
Complex Reaction Mixtures: The reaction can produce a complex mixture of products, making isolation and purification of the desired non-symmetrical product difficult.[10][13]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, reaction time, and the nature of the catalyst and ammonia source can significantly impact the yield.[10][13] For instance, polar aprotic solvents like DMF have been shown to enhance the formation of the non-symmetrical product compared to nonpolar or polar protic solvents.[10]
-
Order of Reagent Addition: The sequence in which the reactants are added can be crucial for maximizing the yield of the non-symmetrical product.[10][13]
Q3: How can I optimize the reaction conditions to improve the yield?
A3: To improve the yield of your non-symmetrical triphenylpyridine synthesis, consider the following optimization strategies:
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile have been found to favor the formation of the non-symmetrical product over symmetrical byproducts.[10]
-
Temperature Control: Higher temperatures and prolonged heating can sometimes increase the formation of self-condensation products.[10] Therefore, careful control and optimization of the reaction temperature are necessary.
-
Catalyst System: Copper(I) iodide has been shown to be an effective catalyst for the one-pot synthesis of non-symmetrical triphenylpyridines.[10][11][12][13] The catalyst loading should also be optimized.
-
Ammonia Source: The addition of an external ammonia source, such as methanolic ammonia, can promote the formation of the pyridine ring and improve yields.[10][13]
-
Sequential Addition of Reagents: In multicomponent reactions, the sequential addition of the different acetophenones to the benzylamine can significantly enhance the yield of the desired non-symmetrical product.[10][11][12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired non-symmetrical product. | - Incorrect reaction conditions (solvent, temperature).- Inefficient catalyst.- Formation of symmetrical byproducts.- Complex mixture of unidentified products. | - Screen different solvents; polar aprotic solvents like DMF are often preferred.[10]- Optimize the reaction temperature; avoid excessively high temperatures or prolonged heating.[10]- Use an effective catalyst system, such as copper(I) iodide.[10][11][12][13]- Employ a sequential addition strategy for the acetophenone reagents.[10][11][12][13]- Add an external ammonia source.[10][13] |
| Predominant formation of symmetrical triphenylpyridine byproducts. | - Self-condensation of one of the acetophenone starting materials is favored.- Simultaneous addition of all reactants. | - Implement a sequential addition protocol. Add one acetophenone and allow it to react before adding the second, different acetophenone.[10][11][12][13]- Carefully control the stoichiometry of the reactants. |
| Difficult purification of the final product. | - Formation of multiple side products with similar polarities.- Unreacted starting materials remaining in the mixture. | - Optimize the reaction to minimize byproduct formation.- Employ column chromatography with a carefully selected eluent system for purification.[10]- Recrystallization can also be an effective purification technique.[15] |
| Reaction does not go to completion (as monitored by TLC). | - Insufficient reaction time or temperature.- Deactivated catalyst.- Insufficient amount of ammonia source. | - Increase the reaction time or temperature incrementally while monitoring the reaction progress.- Ensure the catalyst is active and used in the correct proportion.- Ensure an adequate amount of the ammonia source is present. |
Experimental Protocols
Improved One-Pot Synthesis of Non-Symmetrical 2,4,6-Triphenylpyridines
This protocol is adapted from an improved method for the synthesis of non-symmetrical triarylpyridines.[10][11][12][13]
Materials:
-
Benzylamine
-
Acetophenone 1
-
Acetophenone 2
-
Copper(I) iodide (CuI)
-
Methanolic ammonia
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Ethyl acetate/cyclohexane)
Procedure:
-
To a reaction flask, add benzylamine (1 equiv.) and copper(I) iodide (0.2 equiv.) in DMF.
-
Heat the mixture to approximately 100 °C with stirring under an oxygen atmosphere for 10 minutes.
-
Add the first acetophenone (1 equiv.) dropwise to the reaction mixture.
-
After 20 minutes of continued heating, add the second, different acetophenone (1 equiv.) dropwise.
-
Add methanolic ammonia (2 equiv.) to the reaction mixture.
-
Continue heating at 100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add cold water.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in cyclohexane) to obtain the pure non-symmetrical triphenylpyridine.
Visualized Workflows
Caption: Workflow for the improved one-pot synthesis of non-symmetrical triphenylpyridines.
Caption: A logical workflow for troubleshooting low yields in non-symmetrical triphenylpyridine synthesis.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. thieme.de [thieme.de]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. research.aalto.fi [research.aalto.fi]
- 12. research.universityofgalway.ie [research.universityofgalway.ie]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
Catalyst Selection for Efficient Triarylpyridine Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of triarylpyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing triarylpyridines?
A1: The most prevalent and efficient method for synthesizing 2,4,6-triarylpyridines is a one-pot, three-component reaction, commonly known as the Chichibabin pyridine synthesis. This reaction involves the condensation of an aryl aldehyde, an acetophenone, and a nitrogen source, typically ammonium acetate, in the presence of a catalyst.[1][2]
Q2: What are the key advantages of using a catalyst in triarylpyridine synthesis?
A2: Catalysts offer several significant advantages in triarylpyridine synthesis, including:
-
Increased reaction rates: Catalysts accelerate the reaction, leading to shorter reaction times.[2]
-
Higher yields: Catalyzed reactions generally produce higher yields of the desired triarylpyridine product.[1][2]
-
Milder reaction conditions: Many catalytic systems operate under milder temperatures and pressures, reducing energy consumption and the likelihood of side reactions.[1]
-
Improved selectivity: Catalysts can enhance the selectivity of the reaction, minimizing the formation of unwanted byproducts.
-
Greener chemistry: The use of reusable heterogeneous catalysts and solvent-free conditions contributes to more environmentally friendly synthetic protocols.[1]
Q3: What types of catalysts are commonly used for this synthesis?
A3: A variety of catalysts have been successfully employed, which can be broadly categorized as:
-
Heterogeneous catalysts: These are solid catalysts that are not dissolved in the reaction mixture, making them easy to separate and reuse. Examples include zeolites like ZSM-5 and magnetic nanoparticles such as Fe3O4/HT-Co.[1]
-
Homogeneous catalysts: These catalysts are soluble in the reaction medium. Examples include metal salts like cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and heteropolyacids.
-
Other catalysts: Melamine trisulfonic acid has also been reported as an efficient catalyst for this reaction.[2]
Troubleshooting Guide
Q1: I am getting a low yield of my desired triarylpyridine. What are the possible causes and solutions?
A1: Low yields can arise from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Cause: The catalyst may be deactivated or not present in a sufficient amount. For heterogeneous catalysts, the active sites might be blocked.
-
Solution:
-
Ensure the catalyst is fresh or properly activated according to the protocol.
-
For reusable catalysts, perform a regeneration step if applicable (e.g., calcination for ZSM-5).
-
Optimize the catalyst loading. A higher loading may improve the yield, but excessive amounts can sometimes lead to side reactions.
-
-
-
Reaction Conditions:
-
Cause: The reaction temperature or time may not be optimal for your specific substrates.
-
Solution:
-
Systematically vary the reaction temperature. While higher temperatures often increase the reaction rate, they can also lead to decomposition or side product formation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
-
Purity of Reagents:
-
Cause: Impurities in the starting materials (aldehyde, ketone, or ammonium acetate) can interfere with the reaction.
-
Solution: Use reagents of high purity. If necessary, purify the starting materials before use.
-
-
Mixing:
-
Cause: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the reactants and the catalyst surface.
-
Solution: Ensure vigorous and constant stirring throughout the reaction.
-
Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A2: Side product formation is a common issue. Here are some strategies to enhance selectivity:
-
Choice of Catalyst:
-
Reaction Temperature:
-
Cause: High temperatures can promote side reactions, such as self-condensation of the ketone or aldehyde.
-
Solution: Try running the reaction at a lower temperature for a longer duration.
-
-
Stoichiometry of Reactants:
-
Cause: An incorrect ratio of reactants can lead to the formation of undesired products.
-
Solution: Carefully control the stoichiometry of the aldehyde, ketone, and ammonium acetate as specified in the protocol.
-
Q3: How do I effectively remove the catalyst and purify my triarylpyridine product?
A3: The purification method depends on the type of catalyst and the nature of the product.
-
Heterogeneous Catalysts (e.g., ZSM-5, Fe3O4/HT-Co):
-
Homogeneous Catalysts (e.g., CoCl₂·6H₂O):
-
Work-up: The reaction mixture is typically poured into water to precipitate the solid product. The catalyst often remains dissolved in the aqueous phase.
-
Product Purification: The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization.
-
-
General Purification:
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a common and effective purification technique.
-
Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and soluble impurities.
-
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of different catalysts for the synthesis of 2,4,6-triphenylpyridine under optimized, solvent-free conditions.
Table 1: Comparison of Various Catalysts
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZSM-5 | 10 wt% | 120 | 0.6 | 95 | |
| CoCl₂·6H₂O | 2.5 | 110 | 4 | 92 | |
| Melamine Trisulfonic Acid | 10 | 120 | 0.5 | 96 | [2] |
| Preyssler-type Heteropolyacid | 0.015 | 120 | 0.33 | 98 | [5] |
| Fe3O4/HT-Co | 1.6 | Reflux | 1.5 | 95 |
Table 2: Reusability of Heterogeneous Catalysts
| Catalyst | Run 1 Yield (%) | Run 2 Yield (%) | Run 3 Yield (%) | Run 4 Yield (%) | Run 5 Yield (%) | Reference |
| ZSM-5 | 95 | 94 | 93 | 92 | 91 | |
| Fe3O4/HT-Co | 95 | 94 | 93 | 92 | 91 | |
| Melamine Trisulfonic Acid | 96 | 95 | 95 | 94 | 93 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Triarylpyridines using ZSM-5 Catalyst
-
Reactant Mixture: In a round-bottom flask, combine the substituted benzaldehyde (10 mmol), substituted acetophenone (20 mmol), and ammonium acetate (12 mmol).
-
Catalyst Addition: Add ZSM-5 (10 wt% of the total reactants).
-
Reaction: Heat the mixture at 120 °C with stirring for 35-60 minutes. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add ethanol and stir for a few minutes.
-
Catalyst Recovery: Filter the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the pure 2,4,6-triarylpyridine.
Protocol 2: Synthesis of 2,4,6-Triarylpyridines using CoCl₂·6H₂O Catalyst
-
Reactant Mixture: In a round-bottom flask, mix the aryl aldehyde (2 mmol), acetophenone (4 mmol), and ammonium acetate (3 mmol).
-
Catalyst Addition: Add CoCl₂·6H₂O (2.5 mol%).
-
Reaction: Heat the mixture in an oil bath at 110 °C with stirring for 4 hours.
-
Work-up: After cooling, pour the reaction mixture into ice water (10 mL).
-
Product Isolation: Collect the precipitated solid by filtration, wash with distilled water (40 mL), and dry.
-
Purification: Recrystallize the crude product from 95% ethanol (10 mL) to yield the pure 2,4,6-triarylpyridine.
Visualizations
References
Technical Support Center: Synthesis of 2,4,6-Triphenylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-triphenylpyridine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,4,6-triphenylpyridine?
A1: The most prevalent methods for synthesizing 2,4,6-triphenylpyridine include the Kröhnke Pyridine Synthesis, the Hantzsch Pyridine Synthesis, and various one-pot multi-component reactions.[1][2][3] The Kröhnke synthesis typically involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[1][2] The Hantzsch method, while more commonly used for dihydropyridines, can be adapted to produce pyridines through an oxidation step. One-pot syntheses are increasingly popular due to their efficiency, often involving the condensation of acetophenone, benzaldehyde, and a nitrogen source like ammonium acetate under various catalytic conditions.[4]
Q2: How does the choice of solvent affect the yield and purity of 2,4,6-triphenylpyridine?
A2: The solvent plays a critical role in the synthesis of 2,4,6-triphenylpyridine, significantly influencing reaction yield and purity. Polar aprotic solvents like THF, DMF, and CH3CN have been shown to give moderate to good yields.[5] In some studies, solvent-free conditions have resulted in the highest yields.[6] Protic solvents such as methanol and water, as well as nonpolar solvents like toluene, have been reported to produce significantly lower yields.[5] The choice of solvent can also impact reaction time and the formation of side products.
Q3: What are the typical reaction times and temperatures for this synthesis?
A3: Reaction times and temperatures can vary widely depending on the chosen synthetic route and solvent. For instance, some methods require heating at 150°C for 8 hours in the absence of a solvent.[1] Other protocols using specific catalysts might proceed at a lower temperature of 60°C for 24 hours.[5] Microwave-assisted syntheses can significantly shorten the reaction time to as little as 30 minutes.[7][8]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction is typically monitored by Thin Layer Chromatography (TLC).[1][5] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What is the common method for purifying the final product?
A5: The most common purification method for 2,4,6-triphenylpyridine is recrystallization, often from ethanol.[1][5] After the reaction is complete, the crude product is typically extracted with an organic solvent, dried, and then recrystallized to obtain the pure compound. Column chromatography can also be employed for purification.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inappropriate Solvent: The choice of solvent is crucial. Protic or non-polar solvents may hinder the reaction.[5] | - Switch to a polar aprotic solvent such as THF, DMF, or acetonitrile. - Consider running the reaction under solvent-free conditions, which has been shown to improve yields in some cases.[6] |
| Suboptimal Reaction Temperature: The reaction may not be proceeding to completion due to insufficient heat. | - Gradually increase the reaction temperature. Some procedures call for temperatures as high as 150°C.[1] - If using a catalyst, ensure the temperature is within its optimal range. | |
| Ineffective Catalyst: The chosen catalyst may not be active or suitable for the specific reaction conditions. | - If using a heterogeneous catalyst, ensure it is properly activated and not poisoned. - Consider screening different catalysts (e.g., Lewis acids, metal salts) to find one that improves the yield.[4][7] | |
| Poor Quality Reagents: Impurities in starting materials can interfere with the reaction. | - Use freshly distilled or purified starting materials (acetophenone, benzaldehyde). - Ensure the ammonium acetate is dry. | |
| Formation of Multiple Products (Poor Selectivity) | Side Reactions: Undesired side reactions can compete with the main pyridine-forming reaction, often indicated by multiple spots on a TLC plate.[5] | - Adjust the stoichiometry of the reactants. - Lower the reaction temperature to favor the desired reaction pathway. - A different catalyst or solvent system may improve selectivity. |
| Product is Difficult to Purify | Presence of Persistent Impurities: Starting materials or byproducts may co-crystallize with the product. | - Perform a second recrystallization from a different solvent system. - If recrystallization is ineffective, purify the product using column chromatography.[1] |
| Reaction Does Not Go to Completion | Insufficient Reaction Time: The reaction may require more time to reach completion. | - Extend the reaction time and continue to monitor by TLC until the starting materials are consumed.[5] |
| Equilibrium Limitations: The reaction may be reversible and have reached equilibrium. | - Consider using a Dean-Stark apparatus to remove water if it is a byproduct of the reaction, which can drive the equilibrium towards the product side. |
Data Presentation
Table 1: Effect of Solvent on the Yield of 2,4,6-Triphenylpyridine in a One-Pot Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| THF | 60 | 24 | Good | [5] |
| CH3CN | 60 | 24 | Moderate | [5] |
| DMF | 60 | 24 | Moderate | [5] |
| MeOH | 60 | 24 | Low | [5] |
| Toluene | 60 | 24 | Low | [5] |
| Water | - | - | Inferior | |
| Solvent-free | 110 | 4 | 90 | [4] |
| Solvent-free | 150 | 8 | 97 | [1] |
| Toluene | 150 | 0.5 | 92 | [7][8] |
| DCM | 150 | 0.5 | Lower Yield | [8] |
| THF | 150 | 0.5 | Lower Yield | [8] |
| MeCN | 150 | 0.5 | Lower Yield | [8] |
Note: Yields are reported as described in the cited literature; "Good," "Moderate," and "Low" are qualitative descriptions from the source.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,4,6-Triphenylpyridine
This protocol is based on a multi-component reaction approach.
Materials:
-
Acetophenone
-
Benzaldehyde
-
Ammonium acetate
-
Solvent (e.g., THF or solvent-free)
-
Catalyst (optional, e.g., CoCl2·6H2O)[4]
Procedure:
-
In a round-bottomed flask, combine acetophenone (2 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.1 mmol).
-
If using a solvent, add the desired solvent (e.g., THF). If running under solvent-free conditions, proceed to the next step.
-
If using a catalyst, add the catalyst (e.g., 1.6 mol% of a nanocatalyst).
-
Stir the reaction mixture at the desired temperature (e.g., 60°C for THF, or up to 150°C for solvent-free conditions) for the specified time (4-24 hours).[4][5]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., CH2Cl2 or ethyl acetate).[1]
-
Combine the organic layers, dry over anhydrous Na2SO4, and filter.
-
Remove the solvent in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.[1]
Visualizations
References
- 1. 2,4,6-TRIPHENYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Avoiding side reactions in one-pot pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in one-pot pyridine synthesis. The focus is on identifying and avoiding common side reactions in the Hantzsch, Bohlmann-Rahtz, and Kröhnke pyridine syntheses.
Troubleshooting Guides & FAQs
This section is organized by synthesis type and addresses specific issues you may encounter during your experiments.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a four-component reaction that initially forms a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to the final pyridine product.[1] Many potential side reactions are associated with this oxidation step.[2]
Q1: My Hantzsch reaction yields the 1,4-dihydropyridine intermediate, but the subsequent aromatization to the pyridine is low-yielding and produces multiple byproducts. How can I improve the oxidation step?
A1: The choice of oxidizing agent is critical for a clean and high-yielding aromatization. Harsh oxidants can lead to side reactions and difficult purification.[2] Consider the following options:
-
Milder Oxidizing Agents: Instead of traditional strong oxidants like nitric acid or potassium permanganate, which can cause over-oxidation or decomposition, try milder reagents. Iodine in refluxing methanol is an effective and less aggressive option. Other alternatives include ceric ammonium nitrate (CAN), manganese dioxide, or ferric chloride.[2]
-
Solvent and Temperature Optimization: The reaction conditions for the oxidation play a significant role. Running the oxidation at elevated temperatures for extended periods can promote side reactions. If using iodine, refluxing methanol is a common solvent. For other oxidants, a solvent screen and temperature optimization study is recommended to find the ideal balance between reaction rate and selectivity.
-
One-Pot Oxidation: To simplify the procedure and potentially minimize side product formation by immediately converting the DHP, consider a one-pot synthesis and aromatization. This can be achieved by adding the oxidizing agent directly to the initial reaction mixture after the condensation is complete.
Q2: I am observing a significant amount of a dealkylated pyridine byproduct, where the substituent at the 4-position of the dihydropyridine is lost during oxidation. What causes this and how can I prevent it?
A2: This side reaction, known as oxidative dealkylation, is a known issue in Hantzsch synthesis, particularly when using "nitrous fumes" (generated from nitric acid) as the oxidant. The mechanism involves the cleavage of the C4-substituent bond during the aromatization process.
To prevent this:
-
Avoid Nitric Acid: The most straightforward solution is to avoid using nitric acid or other reagents that can generate nitrous species.
-
Use Alternative Oxidants: As mentioned in A1, switching to milder and more selective oxidizing agents like iodine, CAN, or MnO2 will significantly reduce or eliminate oxidative dealkylation.
Q3: My reaction is producing a mixture of 1,4-dihydropyridine and an isomeric 1,2-dihydropyridine. How can I improve the regioselectivity?
A3: The formation of the 1,2-dihydropyridine isomer is a less common but possible side reaction. The regioselectivity can be influenced by the reaction conditions. A benign protocol using heterogenized phosphotungstic acid on an alumina support has been shown to favor the formation of 1,2-dihydropyridines, so avoiding such catalysts may be beneficial if the 1,4-DHP is the desired intermediate.[3] Optimizing the reaction temperature and solvent may also help to favor the thermodynamically more stable 1,4-DHP intermediate.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone.[4] A primary challenge is the high temperature often required for the final cyclodehydration step, which can lead to side reactions.[5]
Q1: My Bohlmann-Rahtz reaction requires very high temperatures for the cyclodehydration, resulting in low yields and decomposition of my product. How can I promote the reaction under milder conditions?
A1: The high-temperature requirement is a common drawback of the classical Bohlmann-Rahtz synthesis. The use of acid catalysts can significantly lower the activation energy for the cyclodehydration step.
-
Brønsted and Lewis Acid Catalysis: The addition of a catalytic amount of a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., ytterbium(III) trifluoromethanesulfonate or zinc(II) bromide) can dramatically reduce the required reaction temperature.[6][7] This allows the reaction to proceed efficiently at lower temperatures, minimizing thermal decomposition.
-
Microwave Irradiation: Microwave-assisted synthesis can provide rapid and efficient heating, often leading to shorter reaction times and higher yields compared to conventional heating.[8] This can be particularly effective in combination with an acid catalyst.
Q2: I am using an acid catalyst, but my starting enamine is decomposing, leading to a complex mixture of products.
A2: Certain enamines, particularly those with acid-sensitive functional groups like tert-butyl esters or nitriles, are prone to decomposition under strongly acidic conditions.[5]
-
Use Milder Acid Catalysts: If you observe decomposition, switch to a milder acid catalyst. For example, a solid-supported acid like Amberlyst 15 ion-exchange resin can be effective while being less harsh than strong Brønsted or Lewis acids.[7]
-
Catalyst-Free Conditions in an Appropriate Solvent: In some cases, the use of an additional acid catalyst can be avoided altogether by choosing the right solvent. For acid-sensitive substrates, running the reaction in ethanol without an added acid catalyst can be a successful strategy.[5]
-
In Situ Enamine Generation: To avoid issues with enamine stability and handling, you can generate the enamine in situ from a 1,3-dicarbonyl compound and ammonium acetate. This approach often proceeds under milder, acid-free conditions.[6]
Q3: I am observing self-condensation of my enamine starting material, leading to impurities that are difficult to separate. How can I prevent this?
A3: Self-condensation of enamines, such as β-aminocrotononitrile, can occur, especially under acidic or basic conditions, leading to the formation of dimeric and cyclized byproducts.
-
Control of Stoichiometry and Addition Rate: Carefully controlling the stoichiometry of your reactants can help minimize self-condensation. Adding the enamine slowly to the reaction mixture containing the ethynylketone can also favor the desired intermolecular reaction over self-condensation.
-
Optimized Reaction Conditions: As with other side reactions, optimizing the temperature and catalyst can help to increase the rate of the desired Bohlmann-Rahtz reaction relative to the undesired self-condensation pathway.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is known for its generally mild conditions and high yields, involving the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound.[9] However, unexpected side reactions can still occur.
Q1: My Kröhnke reaction is producing a significant amount of an unexpected, high-molecular-weight byproduct instead of the desired pyridine.
A1: While less common, side reactions in the Kröhnke synthesis can occur, often involving unexpected condensation pathways. For example, in the synthesis of terpyridines, a cyclohexanol derivative formed from the condensation of three molecules of the acetylpyridine starting material with two molecules of the aldehyde has been reported as an unexpected product.[10]
-
Review Stoichiometry and Reaction Conditions: Carefully re-examine the stoichiometry of your reactants. An excess of one of the starting materials may favor alternative condensation pathways. Also, review the reaction temperature and time. While the Kröhnke synthesis is generally robust, extreme conditions could promote side reactions.
-
Purification of Starting Materials: Ensure the purity of your starting materials. Impurities could potentially catalyze or participate in unexpected side reactions.
-
Stepwise vs. One-Pot: If you are running a one-pot variation of the Kröhnke synthesis, consider a stepwise approach where the intermediate enone is isolated and purified before the final cyclization. This can help to identify the source of the side product and improve the overall purity of the final product.
Data Presentation
The following tables summarize quantitative data on the impact of various catalysts and conditions on the yield of one-pot pyridine syntheses.
Table 1: Hantzsch Synthesis - Comparison of Catalysts for the Synthesis of 1,4-Dihydropyridines
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | None | None | 90 | 60 | 40 | [11] |
| 2 | Benzaldehyde | γ-Al₂O₃ nanoparticles (0.2 g) | None | 90 | 5 | 95 | [11] |
| 3 | 4-Chlorobenzaldehyde | None | Ethanol | Reflux | 180 | 65 | [3] |
| 4 | 4-Chlorobenzaldehyde | 40 wt% PW/Al₂O₃ | None | 100 | 120 | 92 | [3] |
| 5 | Benzaldehyde | MgAl₂-HT | Acetonitrile | RT | 390 | 61 | [12] |
Table 2: Bohlmann-Rahtz Synthesis - Comparison of Catalysts and Conditions
| Entry | Enamine | Alkynone | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl β-aminocrotonate | Phenylpropynone | None | Toluene | 170 | 1.5 | 76 | [8] |
| 2 | Ethyl β-aminocrotonate | Phenylpropynone | Microwave (150W) | DMSO | 170 | 0.33 | 87 | [8] |
| 3 | Ethyl β-aminocrotonate | But-3-yn-2-one | Acetic Acid | Toluene/AcOH (5:1) | 50 | 24 | 85 | [5] |
| 4 | Ethyl β-aminocrotonate | But-3-yn-2-one | Yb(OTf)₃ (20 mol%) | Toluene | Reflux | 24 | 94 | [5] |
| 5 | Ethyl β-aminocrotonate | But-3-yn-2-one | ZnBr₂ (15 mol%) | Toluene | Reflux | 24 | 92 | [5] |
Experimental Protocols
Optimized One-Pot Hantzsch Pyridine Synthesis with In Situ Aromatization
This protocol is adapted for a one-pot synthesis and subsequent aromatization using a mild oxidizing agent to minimize side reactions.
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Iodine (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
After the initial condensation is complete, add iodine (1.2 mmol) to the reaction mixture.
-
Continue to reflux the mixture and monitor the aromatization by TLC until the dihydropyridine intermediate is consumed (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridine.
Optimized One-Pot Bohlmann-Rahtz Pyridine Synthesis using a Lewis Acid Catalyst
This protocol utilizes a Lewis acid catalyst to promote the reaction under milder conditions, avoiding the high temperatures that can lead to decomposition.
Materials:
-
1,3-Dicarbonyl compound (1 mmol)
-
Alkynone (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.1 mmol, 10 mol%)
-
Toluene (10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,3-dicarbonyl compound (1 mmol), alkynone (1 mmol), ammonium acetate (1.2 mmol), and Yb(OTf)₃ (0.1 mmol) in toluene (10 mL).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridine.
Mandatory Visualization
Troubleshooting Logic for Hantzsch Pyridine Synthesis
References
- 1. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. youngin.com [youngin.com]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Hantzsch pyridine synthesis | 37 Publications | 294 Citations | Top Authors | Related Topics [scispace.com]
Technical Support Center: Purification of 2,3,6-Triphenylpyridine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3,6-triphenylpyridine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound isomers?
A1: The primary methods for purifying this compound and its isomers are recrystallization and column chromatography. Recrystallization is effective for removing impurities with different solubility profiles, while column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is employed to separate closely related positional isomers.
Q2: What are the likely isomeric impurities in a synthesis targeting this compound?
A2: Depending on the synthetic route, particularly in multi-component reactions, the formation of other triphenylpyridine isomers is possible. The most common isomers would be other trisubstituted pyridines where the phenyl groups are in different positions. The exact nature and ratio of these isomers will depend on the specific reactants and reaction conditions used.
Q3: Which solvents are recommended for the recrystallization of triphenylpyridine isomers?
A3: Ethanol is a commonly used solvent for the recrystallization of triphenylpyridines. A mixture of ethanol and water can also be effective. For solvent-pair recrystallization, dissolving the compound in a "good" solvent (like ethanol or acetone) at an elevated temperature and then slowly adding a "poor" solvent (like water or hexane) until turbidity appears is a common strategy.
Q4: What type of column and mobile phase should I use for chromatographic separation of triphenylpyridine isomers?
A4: For column chromatography, silica gel is the most common stationary phase. A mobile phase consisting of a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is typically effective. The optimal ratio will depend on the specific isomers being separated and should be determined by Thin Layer Chromatography (TLC) first. For more challenging separations, HPLC with specialized columns, such as phenyl or biphenyl columns, can provide better resolution for aromatic positional isomers.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomers (co-elution) | 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Inadequate stationary phase selectivity. | 1. Optimize the mobile phase: Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane, toluene/ethyl acetate) to find a system that gives the best separation (largest difference in Rf values). A less polar mobile phase will generally increase retention and may improve separation. 2. Reduce the sample load: Ensure the amount of crude product loaded onto the column is not excessive. As a rule of thumb, the sample load should be about 1-5% of the mass of the stationary phase. 3. Change the stationary phase: If silica gel does not provide adequate separation, consider using alumina or a different type of HPLC column (e.g., phenyl, biphenyl, or even a chiral column which can sometimes separate non-chiral positional isomers). |
| Streaking or tailing of spots on TLC/bands on the column | 1. Sample is too concentrated. 2. Compound is interacting too strongly with the stationary phase. 3. Presence of highly polar impurities. | 1. Dilute the sample: Ensure the sample is fully dissolved in a minimal amount of a suitable solvent before loading. 2. Modify the mobile phase: Add a small amount of a more polar solvent (e.g., a few drops of methanol or triethylamine if the compound is basic) to the eluent to reduce strong interactions with the silica gel. 3. Pre-purify the sample: If highly polar impurities are present, consider a preliminary purification step like a simple filtration through a plug of silica gel. |
| No elution of the product | The mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase. For example, if you are using 95:5 hexane:ethyl acetate, try changing to 90:10, then 80:20, and so on. |
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling | 1. Too much solvent was used. 2. The chosen solvent is too good at dissolving the compound even at low temperatures. 3. The solution is supersaturated but requires nucleation. | 1. Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Use a different solvent or solvent pair: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Alternatively, use a solvent pair by dissolving the compound in a good solvent and adding a poor solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly. 3. Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound. |
| Product "oils out" instead of forming crystals | 1. The solution is cooling too quickly. 2. The melting point of the solute is lower than the boiling point of the solvent. 3. Presence of impurities that depress the melting point. | 1. Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. 2. Choose a lower-boiling solvent: Select a solvent with a boiling point below the melting point of your compound. 3. Purify further before recrystallization: If significant impurities are present, a preliminary purification by column chromatography may be necessary. |
| Low recovery of the purified product | 1. Too little solvent was used, causing premature crystallization and trapping of impurities. 2. The product has significant solubility in the cold solvent. 3. Crystals were washed with a solvent in which they are too soluble. | 1. Use slightly more solvent: Ensure all the solute dissolves at the boiling point of the solvent. 2. Cool the solution thoroughly: Ensure the solution is cooled in an ice bath to minimize the amount of product remaining in the solution. 3. Wash with ice-cold solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Monitoring Purification
Objective: To determine the appropriate solvent system for column chromatography and to monitor the purity of fractions.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Mobile phase (e.g., hexane/ethyl acetate mixture)
-
UV lamp (254 nm)
-
Iodine chamber
Procedure:
-
Prepare a developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber.
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary spotter, apply a small spot of the dissolved sample onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Aromatic compounds like triphenylpyridines should be UV active and appear as dark spots.
-
Further visualization can be done by placing the plate in an iodine chamber. Most organic compounds will appear as brown spots.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). An ideal solvent system for column chromatography will give the desired compound an Rf value between 0.2 and 0.4 and good separation from impurities.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from its isomers and other impurities.
Materials:
-
Glass chromatography column
-
Silica gel (for column chromatography)
-
Sand
-
Mobile phase (determined from TLC analysis)
-
Crude this compound mixture
-
Collection tubes or flasks
Procedure:
-
Packing the column:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Loading the sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Continuously add more mobile phase to the top of the column to prevent it from running dry.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure desired isomer (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound isomers.
Caption: Decision tree for troubleshooting common purification issues.
Technical Support Center: Palladium-Catalyzed Pyridine Synthesis
Welcome to the technical support center for palladium-catalyzed pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental work. The following guides and FAQs are presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low or the conversion of my starting material is poor. What are the common causes and how can I improve it?
Low yields are a frequent issue in palladium-catalyzed reactions. Several factors can contribute to this problem:
-
Catalyst Deactivation: The palladium catalyst may lose its activity during the reaction. This can be caused by poisoning from the product or by-products, or the reduction of the active palladium(II) species to less active palladium(0).[1][2] In some cases, catalyst deactivation is the primary factor limiting the yield.[1]
-
Suboptimal Reaction Conditions: The reaction temperature, pressure, and concentration of reactants are critical. For instance, in intramolecular C-H arylation, increasing the temperature from 90 °C to 130 °C can significantly improve the yield.[3]
-
Inefficient Catalyst System: The choice of palladium precursor, ligand, base, and solvent plays a crucial role. Using phosphine ligands can dramatically improve yields in certain C-H arylation reactions.[4] Electron-rich functional groups on the substrate can sometimes lead to better yields due to enhanced chelation with the palladium catalyst.[5]
-
Reagent Purity: Impurities in starting materials, solvents, or reagents can interfere with the catalytic cycle. For example, 4-methylpyridine should be distilled over KOH prior to use to ensure high purity.[1]
-
Substrate Reactivity: Some substrates are inherently less reactive. Electron-withdrawing groups on the aromatic ring of a substrate can lead to poor yields in certain C-H activation reactions.[6]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all starting materials, solvents, and reagents are pure and anhydrous where necessary.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration. Refer to the tables below for examples of how conditions affect outcomes.
-
Screen Ligands and Additives: The choice of ligand is critical. For C-H arylation, phosphine ligands like PPh₃ or PCy₃ can be effective.[3][4] Additives such as tetrabutylammonium bromide (TBAB) or pivalic acid may also improve yields.[3]
-
Evaluate the Catalyst: Consider increasing the catalyst loading. If deactivation is suspected, try adding the catalyst in portions or using a more robust catalytic system. Some studies suggest that Pd(II) complexes with more basic pyridine ligands can show greater catalytic effectiveness.[7][8]
Q2: My palladium catalyst appears to be deactivating during the reaction. What are the mechanisms and how can I prevent this?
Catalyst deactivation is a major cause of low conversion and is often the yield-limiting factor.[1] The primary deactivation pathways include:
-
Poisoning: The catalyst's active sites can be blocked by coordinating species present in the reaction mixture. The reaction product itself or by-products can act as poisons.[1] Amines, in particular, can coordinate strongly to the palladium center.
-
Reduction of Palladium(II) to Palladium(0): Many catalytic cycles rely on a specific oxidation state (e.g., Pd(II)). Reductive processes can lead to the formation of inactive Pd(0) nanoparticles or aggregates.[2] This reduction can sometimes be promoted by additives like triethylamine.[2]
-
Sintering and Leaching: For heterogeneous catalysts, the palladium nanoparticles can agglomerate (sinter) at high temperatures, reducing the active surface area.[9][10] Leaching of the metal from the support into the solution can also occur.[9]
-
Coking: At high temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[9][10]
Prevention and Mitigation Strategies:
-
Control Reaction Temperature: Avoid excessively high temperatures that can lead to sintering or coking.
-
Choose Appropriate Additives: Be mindful that some additives, like certain amines, can contribute to catalyst reduction.[2] Conversely, oxidants like benzoquinone have been used to reoxidize inactive Pd(0) to active Pd(II), restoring catalyst activity.[2]
-
Modify the Catalyst Support: For heterogeneous catalysts, the choice of support material can influence long-term stability.[10]
-
Optimize Ligand Choice: Ligands stabilize the palladium center and can prevent aggregation and deactivation. Sterically hindered ligands can be particularly effective.[11]
Q3: I am observing poor regioselectivity and obtaining a mixture of isomers. How can I control the reaction outcome?
Achieving high regioselectivity is crucial for synthesizing a specific target molecule. The factors governing regioselectivity are complex and depend on the reaction type.
-
Directing Groups: In C-H activation reactions, a directing group on the substrate guides the catalyst to a specific C-H bond, often at the ortho position. The pyridine nitrogen itself is a powerful directing group.[6][12]
-
Ligand Control: The steric and electronic properties of the ligand can influence which position on the substrate reacts. Very sterically hindered N-heterocyclic carbene (NHC) ligands, for example, have been shown to reverse the conventional site-selectivity in the cross-coupling of 2,4-dichloropyridines, favoring reaction at the C4 position.[13]
-
Electronic Effects: The electronic nature of the substrate plays a key role. In polyhalogenated heterocycles, the selectivity is determined by a combination of the carbon-halogen bond strength and the interaction between the palladium catalyst's HOMO and the heterocycle's LUMO.[14]
-
π-π Stacking: In some cyclization reactions, noncovalent interactions like π-π stacking between the substrate and parts of the catalytic complex can influence the transition state and dictate the regiochemical outcome.[15]
Strategies for Improving Regioselectivity:
-
Incorporate a Directing Group: If possible, modify the substrate to include a strong directing group to favor a specific reaction site.
-
Screen a Library of Ligands: Experiment with different classes of ligands (e.g., phosphines, NHCs) with varying steric bulk and electronic properties.
-
Modify Substrate Electronics: Adding electron-withdrawing or electron-donating groups to the substrate can alter the reactivity of different sites.[16]
-
Adjust Reaction Conditions: Solvent and temperature can sometimes influence selectivity. Nonpolar solvents may favor one pathway, while polar solvents favor another.[17]
Data on Reaction Parameters
Quantitative data from various studies are summarized below to illustrate the impact of different experimental parameters on reaction outcomes.
Table 1: Effect of Reaction Conditions on Intramolecular C-H Arylation Yield of Amide 1a
| Entry | Catalyst (mol %) | Ligand (mol %) | Additive (equiv) | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (10) | - | n-Bu₄NBr (1.0) | 90 | 47 |
| 2 | Pd(OAc)₂ (10) | - | n-Bu₄NBr (1.0) | 110 | 69 |
| 3 | Pd(OAc)₂ (10) | - | n-Bu₄NBr (1.0) | 130 | 72 |
| 4 | Pd(OAc)₂ (10) | PPh₃ (20) | n-Bu₄NBr (1.0) | 110 | 94 |
Data sourced from a study on the C-H arylation of quinoline amides.[3] This table demonstrates the significant positive impact of increasing temperature and adding a phosphine ligand on the product yield.
Table 2: Influence of Solvent on the Hydrogenation of 4-Pyridinecarbonitrile (4PN) to 4-(Aminomethyl)piperidine (4PIPA)
| Solvent System (Organic/Water) | Reaction Time (h) | Isolated Yield (%) | Selectivity to 4PIPA (%) |
|---|---|---|---|
| Dichloromethane/Water | 2.5 | 98 | 98 |
| Toluene/Water | 3.0 | 96 | 98 |
| Heptane/Water | 2.0 | 95 | 98 |
| Hexane/Water | 1.0 | 90 | 39 |
| Water only | 2.5 | 98 | 69 |
Reaction Conditions: 10% Pd/C catalyst, H₂SO₄/4PN molar ratio = 1.0, 30 °C, 6 bar.[18] This data shows that while a biphasic system with certain organic solvents provides high selectivity, using hexane or water alone leads to a significant decrease in selectivity due to side product formation.
Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular C-H Arylation [4]
This protocol is a representative example for the synthesis of fused nitrogen-containing heterocycles.
-
Reaction Setup: To a screw-capped test tube equipped with a magnetic stirring bar, add the amide substrate (e.g., 0.100 mmol), potassium carbonate (K₂CO₃, 0.304 mmol), and tetrabutylammonium bromide (n-Bu₄NBr, 0.098 mmol).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 10 mol %) and triphenylphosphine (PPh₃, 10-20 mol %).
-
Solvent Addition: Add the appropriate solvent (e.g., N,N-dimethylacetamide, DMA).
-
Reaction Execution: Seal the test tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C). Stir the mixture for the specified time.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired fused heteroaromatic compound.
Protocol 2: General Procedure for Direct C-H Arylation of Pyridine N-Oxides [19]
This protocol provides an alternative to cross-coupling reactions involving unstable 2-pyridyl organometallics.
-
Reaction Setup: In an oven-dried vial, combine palladium(II) acetate (Pd(OAc)₂, 5 mol %), tri(tert-butyl)phosphine tetrafluoroborate (PᵗBu₃·HBF₄, 15 mol %), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reagent Addition: Add the pyridine N-oxide substrate (2-4 equiv) and the aryl bromide coupling partner (1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.3 M with respect to the aryl bromide).
-
Reaction Execution: Seal the vial and stir the mixture vigorously at 110 °C for the required duration.
-
Workup: Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude 2-arylpyridine N-oxide product via flash chromatography.
-
Reduction (Optional): The resulting N-oxide can be easily reduced to the corresponding 2-arylpyridine by treating it with 10% Pd/C (0.1 equiv) and ammonium formate (10 equiv) in methanol at room temperature.[19]
Visual Guides
Diagrams of Key Processes
The following diagrams illustrate important concepts in palladium-catalyzed pyridine synthesis, adhering to the specified visualization requirements.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation of pyridine.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Interplay of key components affecting reaction outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Regioselectivity in palladium-catalyzed C-H activation/oxygenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Multi-component Reactions for Pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of multi-component reactions (MCRs) in the synthesis of pyridine derivatives.
General FAQs
Q1: What are the most common multi-component reactions for synthesizing pyridine derivatives?
A1: The most common MCRs for pyridine synthesis include the Hantzsch Dihydropyridine Synthesis, the Guareschi-Thorpe Reaction, the Kröhnke Pyridine Synthesis, and the Bohlmann-Rahtz Pyridine Synthesis.[1][2][3] Each of these methods offers a versatile route to variously substituted pyridine rings.
Q2: What are the key advantages of using MCRs for pyridine synthesis?
A2: MCRs are favored for their efficiency and atom economy, as they combine three or more reactants in a single step to form a complex product.[4][5] This approach simplifies synthetic procedures, reduces waste, and allows for the rapid generation of diverse molecular libraries, which is particularly valuable in drug discovery.[4][6]
Q3: What are some common challenges encountered when refining MCRs for pyridine synthesis?
A3: Common challenges include low product yields, the formation of unexpected side products, harsh reaction conditions, and difficulties in purifying the final pyridine derivatives.[7] Catalyst selection and optimization of reaction parameters such as solvent, temperature, and reaction time are crucial for overcoming these challenges.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[7][8]
Troubleshooting Guide: Hantzsch Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Dihydropyridine | Incomplete reaction. | - Increase reaction time or temperature.- Use a more effective catalyst, such as p-toluenesulfonic acid (PTSA) or ceric ammonium nitrate (CAN).[7]- Consider using microwave irradiation or ultrasonic irradiation to enhance reaction rates.[7] |
| Side reactions or decomposition of starting materials. | - Optimize the reaction temperature to minimize decomposition.- Ensure the purity of starting materials, especially the aldehyde. | |
| Difficulty in Aromatization | Inefficient oxidizing agent. | - Use a stronger or more suitable oxidizing agent. Common choices include nitric acid, potassium permanganate, or chromium trioxide.[7]- For milder conditions, consider iodine in refluxing methanol. |
| Steric hindrance around the dihydropyridine ring. | - This may require more forcing conditions for oxidation. | |
| Formation of Unexpected Byproducts | Multiple reaction pathways are possible. | - Carefully control the reaction conditions (temperature, solvent, catalyst) to favor the desired pathway.[7]- Pre-forming one of the intermediates, such as the enamine or the chalcone, can sometimes improve selectivity.[7] |
| Purification Challenges | Presence of unreacted starting materials and byproducts. | - Utilize column chromatography for purification.- Recrystallization can be effective for crystalline products. |
Experimental Protocol: Hantzsch Dihydropyridine Synthesis (General Procedure)
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (2 mmol), and the nitrogen source (e.g., ammonium acetate, 1.1 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Dihydropyridine: After completion, cool the reaction mixture and isolate the precipitated dihydropyridine by filtration. Wash the solid with cold solvent.
-
Aromatization: Dissolve the isolated dihydropyridine in a suitable solvent (e.g., acetic acid) and add an oxidizing agent (e.g., nitric acid) dropwise at a controlled temperature.
-
Work-up and Purification: After the oxidation is complete, pour the reaction mixture into ice water and neutralize it with a base. Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the crude product by column chromatography or recrystallization.
Quantitative Data: Hantzsch Synthesis Optimization
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | PTSA | Aqueous (SDS, 0.1M) | 96 | [7] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | None | Ethanol | Moderate | [7] |
| 5-bromothiophene-2-carboxaldehyde | Various 1,3-diones | Ammonium acetate | CAN | Solvent-free | Good to Excellent |
Guareschi-Thorpe Reaction
This reaction typically involves the condensation of a β-ketoester with cyanoacetic ester in the presence of ammonia to yield a substituted 2,6-dihydroxypyridine.[1]
Troubleshooting Guide: Guareschi-Thorpe Reaction
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Inefficient nitrogen source or catalyst. | - Optimize the nitrogen source; ammonium carbonate has been shown to be effective as both a nitrogen source and a promoter.[9][10]- Consider using a green buffer system or an aqueous medium, which can improve yields.[9][11] |
| Unfavorable reaction conditions. | - Adjust the reaction temperature; 80°C in an aqueous/ethanolic medium has been reported to be effective.[10] | |
| Formation of Side Products | Self-condensation of starting materials. | - Control the rate of addition of reactants.- Use an optimized ratio of reactants. |
| Product Precipitation Issues | The product may precipitate from the reaction mixture. | - This can be an advantage for purification. Ensure complete precipitation by cooling the reaction mixture.[9][11] |
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis
-
Reactant Mixture: In a suitable vessel, mix the 1,3-dicarbonyl compound (1 mmol), alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol).
-
Solvent: Add a 1:1 mixture of water and ethanol (v/v).
-
Reaction: Stir the mixture at 80°C and monitor the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be isolated by filtration, followed by washing with water and ethanol.[10]
Quantitative Data: Guareschi-Thorpe Reaction Optimization
| 1,3-Dicarbonyl | Cyano-reagent | Nitrogen Source | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Ethyl cyanoacetate | (NH₄)₂CO₃ (2 mmol) | H₂O:EtOH (1:1) | 1.5 | 95 | [10] |
| Acetylacetone | Ethyl cyanoacetate | (NH₄)₂CO₃ (2 mmol) | H₂O:EtOH (1:1) | 1.5 | 95 | [10] |
| Benzoylacetone | Ethyl cyanoacetate | (NH₄)₂CO₃ (2 mmol) | H₂O:EtOH (1:1) | 1 | 95 | [10] |
| Ethyl acetoacetate | Cyanoacetamide | (NH₄)₂CO₃ (1 mmol) | H₂O:EtOH (1:1) | 1.5 | 95 | [12] |
Kröhnke Pyridine Synthesis
The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source to produce highly substituted pyridines.[3][13]
Troubleshooting Guide: Kröhnke Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete Michael addition or cyclization. | - Ensure the use of an appropriate base/promoter like ammonium acetate.- Optimize the solvent; glacial acetic acid or methanol are commonly used.[13] |
| Formation of Unexpected Isomers or Byproducts | Alternative reaction pathways, such as 1,2-addition instead of 1,4-conjugate addition. | - Carefully control reaction temperature and stoichiometry. The formation of isomeric terpyridines has been reported as a side product.[14] |
| Aniline derivatives can sometimes be the major product under certain conditions. | - Re-evaluate the reaction conditions if aniline derivatives are observed as the major product.[15] | |
| Difficulty in Preparing Starting Materials | The α-pyridinium methyl ketone salt may be difficult to prepare or handle. | - These salts can often be prepared by treating the corresponding bromomethyl ketone with pyridine.[13] |
Experimental Protocol: Kröhnke Pyridine Synthesis (General One-Pot)
-
Reactant Mixture: Combine two equivalents of a 2-acetylpyridine and one equivalent of an aromatic aldehyde.
-
Nitrogen Source: Add a source of ammonia, such as ammonium acetate.
-
Solvent: Use a suitable solvent like methanol or conduct the reaction under solvent-free conditions.
-
Reaction: Heat the mixture, monitoring by TLC.
-
Work-up and Purification: After the reaction is complete, perform a suitable work-up, which may involve extraction and subsequent purification by column chromatography.
Bohlmann-Rahtz Pyridine Synthesis
This two-step synthesis involves the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine.[16][17][18]
Troubleshooting Guide: Bohlmann-Rahtz Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| High Temperature Required for Cyclodehydration | The E/Z isomerization of the aminodiene intermediate is often slow. | - Use an acid catalyst such as acetic acid, Amberlyst 15, or zinc bromide to lower the cyclization temperature.[16][17] |
| Low Yield in the Condensation Step | Poor reactivity of the enamine or alkynone. | - Ensure high purity of the starting materials. |
| Difficulty in Isolating the Aminodiene Intermediate | The intermediate may be unstable. | - Consider a one-pot procedure where the intermediate is not isolated. This can be achieved by using an acid catalyst from the beginning of the reaction.[17][19] |
| Enamine is Difficult to Synthesize or Handle | Enamines can be unstable. | - Generate the enamine in situ by using ammonium acetate as the amino group source.[16][17] |
Experimental Protocol: Modified One-Pot Bohlmann-Rahtz Synthesis
-
Reaction Setup: In a flask, combine the enamino ester, the alkynone, and a catalytic amount of acetic acid or Amberlyst 15.
-
Solvent: Use a solvent such as toluene or ethanol.
-
Reaction: Heat the mixture at a moderate temperature (e.g., 50°C) and monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, perform an appropriate work-up, which may involve washing with a basic solution to remove the acid catalyst, followed by extraction and purification of the product.
Quantitative Data: Bohlmann-Rahtz Synthesis Optimization
| Enamino Ester | Alkynone | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Ethyl 3-aminocrotonate | Phenylpropynone | Acetic Acid | Toluene | 50°C | 85 | [20] |
| Ethyl 3-aminocrotonate | Phenylpropynone | ZnBr₂ (15 mol%) | Toluene | Reflux | 86 | [20] |
| Ethyl 3-aminocrotonate | Phenylpropynone | Acetic Acid | Ethanol | 120°C (Microwave) | 86 | [20] |
Purification of Pyridine Derivatives
Q: What are the general strategies for purifying pyridine derivatives synthesized via MCRs?
A: Purification strategies depend on the properties of the target compound and the impurities present. Common techniques include:
-
Column Chromatography: A versatile method for separating compounds with different polarities.
-
Recrystallization: Effective for obtaining high-purity crystalline solids.
-
Acid-Base Extraction: Pyridine derivatives are basic and can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The pyridine can then be recovered by basifying the aqueous phase and extracting with an organic solvent.[21]
-
Distillation: Suitable for volatile liquid pyridine derivatives.
-
pH-Zone-Refining Counter-Current Chromatography: A specialized technique for the separation of pyridine derivatives.[22]
Visualizations
References
- 1. Guareschi-Thorpe Condensation [drugfuture.com]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. Kröhnke Pyridine Synthesis [drugfuture.com]
- 4. bohrium.com [bohrium.com]
- 5. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 6. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 18. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 19. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 20. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 21. arkat-usa.org [arkat-usa.org]
- 22. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Functional Group Challenges in Pyridine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science. However, the presence of various functional groups in starting materials can often lead to unexpected side reactions, low yields, and catalyst inhibition. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate these challenges and optimize your pyridine synthesis protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during pyridine synthesis, categorized by the specific reaction.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful method for preparing substituted pyridines, but its traditional acidic conditions can be problematic for sensitive functional groups.
Question: My reaction is failing or giving low yields when my enamine substrate contains an acid-sensitive functional group, such as a tert-butyl ester or a cyano group. What can I do?[1]
Answer:
Acid-catalyzed decomposition of the enamine is a common issue with this synthesis.[1] Here are some troubleshooting steps:
-
Use a Milder Catalyst: Replace strong acids like acetic acid with a solid-supported acid catalyst such as Amberlyst-15 ion exchange resin. This often allows the reaction to proceed under milder conditions and can be easily filtered off during workup.[1]
-
Modify Reaction Conditions: If using traditional acid catalysis is unavoidable, consider lowering the reaction temperature and carefully monitoring the reaction progress to minimize decomposition.
-
Protecting Groups: For substrates with highly acid-sensitive groups, consider using a protecting group that can be removed under neutral or basic conditions.
Question: The high temperatures required for the cyclodehydration step are causing decomposition of my product. How can I mitigate this?
Answer:
The high temperatures are often necessary for the E/Z isomerization of the aminodiene intermediate.[1] Consider the following:
-
Acid Catalysis: The use of Brønsted or Lewis acids can significantly lower the required temperature for cyclodehydration.[2][3]
-
One-Pot Procedures: Several modified one-pot procedures have been developed that combine the condensation and cyclization steps, often at lower overall temperatures.[1]
Hantzsch Pyridine Synthesis
While a classic and versatile method, the Hantzsch synthesis can suffer from low yields and harsh reaction conditions, which may not be compatible with all functional groups.
Question: I am observing low yields with my Hantzsch pyridine synthesis. What are some general strategies to improve the outcome?
Answer:
Low yields in the Hantzsch synthesis can stem from several factors. Here are some troubleshooting tips:
-
Solvent and Catalyst: The choice of solvent and catalyst can have a significant impact. Consider exploring alternative catalysts to traditional methods, such as organocatalysts or metal catalysts, which may offer milder reaction conditions.[4]
-
"On-Water" Synthesis: Performing the reaction "on-water" without a catalyst has been shown to be effective for a range of aryl aldehydes, including those with both electron-donating and electron-withdrawing substituents, often leading to good yields.
-
Reactant Quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
Question: My aldehyde substrate has sensitive functional groups. Are there any modifications to the Hantzsch synthesis that are known to be more tolerant?
Answer:
Several modern variations of the Hantzsch synthesis have been developed with improved functional group tolerance. Researching recent literature for catalyst systems that operate under neutral or milder acidic/basic conditions is recommended. For example, some methods utilize milder oxidizing agents for the aromatization of the dihydropyridine intermediate.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is generally recognized for its broad functional group tolerance, particularly with a wide array of aryl substituents.[1]
Question: What types of functional groups are well-tolerated in the Kröhnke pyridine synthesis?
Answer:
The Kröhnke synthesis is compatible with a diverse range of functional groups on the aryl rings of both the α-pyridinium methyl ketone and the α,β-unsaturated carbonyl compound. This includes both electron-donating and electron-withdrawing groups.[1] This robustness makes it a valuable method for the synthesis of highly functionalized poly-aryl systems.[1]
Question: Are there any known limitations or incompatible functional groups for the Kröhnke synthesis?
Answer:
While generally robust, highly reactive functional groups that are sensitive to the reaction conditions (mildly acidic or basic, with heating) could potentially interfere. For example, substrates with unprotected, highly nucleophilic groups might undergo side reactions. If you suspect a functional group is causing issues, consider a protecting group strategy.
Ciamician-Dennstedt Rearrangement
This rearrangement for converting pyrroles to pyridines is known for its generally low functional group tolerance under classical conditions.[5]
Question: I am attempting a Ciamician-Dennstedt rearrangement, but my starting material is decomposing or the reaction is not proceeding. What are the likely issues?
Answer:
The classical Ciamician-Dennstedt rearrangement often uses harsh conditions that are not compatible with many functional groups.[5] Recent advancements have focused on developing milder protocols. If you are facing difficulties, it is advisable to consult recent literature for modified procedures that may be more compatible with your specific substrate. For instance, some modern variations aim to avoid the use of haloform-derived carbenes.[5]
Protecting Group Strategies
When a functional group is incompatible with the reaction conditions of a chosen pyridine synthesis, a protecting group strategy is often necessary.
Protecting Hydroxyl Groups
Phenolic and alcoholic hydroxyl groups can be problematic due to their acidity and nucleophilicity.
-
Silyl Ethers: Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers are common choices for protecting hydroxyl groups. They are generally stable to a wide range of non-acidic reaction conditions.
-
Tetrafluoropyridyl (TFP) Ethers: TFP ethers are stable to both acidic and basic conditions and can be readily cleaved under mild conditions.[6]
Protecting Amino Groups
Primary and secondary amines are nucleophilic and can interfere with many reactions.
-
tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group for amines. It is stable to many reaction conditions but can be readily removed with acid.
-
Carbobenzyloxy (Cbz): The Cbz group is another common amine protecting group, often removed by hydrogenolysis.
Protecting Carboxylic Acid Groups
The acidic proton of a carboxylic acid can be incompatible with basic reaction conditions.
-
Esters: Methyl or ethyl esters are common protecting groups for carboxylic acids. They can be removed by hydrolysis under acidic or basic conditions. For substrates sensitive to harsh hydrolysis conditions, benzyl esters, which can be removed by hydrogenolysis, are a good alternative.[5]
Data on Functional Group Tolerance
The following tables summarize the compatibility of various functional groups with different pyridine synthesis methods based on literature reports.
| Functional Group | Bohlmann-Rahtz (Acid Catalyzed) | Bohlmann-Rahtz (Amberlyst-15) | Hantzsch ("On-Water") | Kröhnke |
| Alkyl | Tolerated | Tolerated | Tolerated | Tolerated |
| Aryl | Tolerated | Tolerated | Tolerated | Tolerated[1] |
| Electron-donating groups (on aryl) | Generally Tolerated | Generally Tolerated | Tolerated | Tolerated[1] |
| Electron-withdrawing groups (on aryl) | Generally Tolerated | Generally Tolerated | Tolerated | Tolerated[1] |
| tert-Butyl Ester | Problematic (Decomposition) [1] | Tolerated [1] | Likely Tolerated | Likely Tolerated |
| Cyano | Problematic (Decomposition) [1] | Tolerated | Likely Tolerated | Likely Tolerated |
| Free Hydroxyl (Phenol/Alcohol) | May require protection | May require protection | May require protection | May require protection |
| Free Amine | May require protection | May require protection | May require protection | May require protection |
| Carboxylic Acid | Requires protection | Requires protection | Requires protection | Requires protection |
Experimental Protocols
Protocol 1: Boc Protection of Aminopyridine
This protocol is adapted for the protection of aminopyridines, which can be unreactive due to the electron-deficient nature of the pyridine ring.[7]
Materials:
-
Aminopyridine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Sodium Iodide (NaI)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the aminopyridine and 1.0 equivalent of NaI in anhydrous THF.
-
Add 2.0 equivalents of DMAP to the solution.
-
Add 5.0 equivalents of (Boc)₂O.
-
Stir the reaction at room temperature. The reaction is often rapid, with product formation observed within minutes.[7]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify the product by standard methods (e.g., extraction and column chromatography).
Protocol 2: Bohlmann-Rahtz Synthesis using Amberlyst-15
This protocol provides a milder alternative for substrates with acid-sensitive functional groups.[1]
Materials:
-
Enamine substrate
-
Ethynylketone
-
Amberlyst-15 ion exchange resin
-
Ethanol (or other suitable solvent)
Procedure:
-
To a solution of the enamine in ethanol, add the ethynylketone.
-
Add Amberlyst-15 resin to the reaction mixture.
-
Heat the reaction to an appropriate temperature (often lower than the traditional method, e.g., refluxing ethanol) and monitor by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the Amberlyst-15 resin.
-
Concentrate the filtrate and purify the product by column chromatography or recrystallization.
Workflow and Decision Making
Choosing the right synthetic strategy is crucial for success. The following diagrams provide a logical framework for navigating the challenges of functional group tolerance.
Caption: Decision tree for selecting a pyridine synthesis method based on functional group tolerance.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Validation & Comparative
A Comparative Guide to 2,3,6-Triphenylpyridine and 2,4,6-Triphenylpyridine for Researchers
An In-depth Analysis of Two Isomeric Triphenylpyridines for Applications in Drug Discovery and Materials Science
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric compounds is paramount for designing novel therapeutics and functional materials. This guide provides a detailed comparison of the properties of 2,3,6-triphenylpyridine and 2,4,6-triphenylpyridine, offering available experimental data and outlining protocols for their synthesis and characterization.
While extensive data exists for the symmetrically substituted 2,4,6-triphenylpyridine, its unsymmetrical isomer, this compound, is less characterized in the scientific literature. This guide compiles the available information for a side-by-side comparison and provides detailed experimental methodologies to enable researchers to synthesize and characterize the less-documented isomer, thereby facilitating a more comprehensive understanding of their structure-property relationships.
Physicochemical and Spectroscopic Properties
A summary of the available quantitative data for both isomers is presented below. It is important to note the significant gap in the literature for the experimental data of this compound.
Table 1: Physicochemical Properties
| Property | This compound | 2,4,6-Triphenylpyridine |
| Molecular Formula | C₂₃H₁₇N | C₂₃H₁₇N |
| Molecular Weight | 307.39 g/mol | 307.39 g/mol [1] |
| Melting Point (°C) | Data not available | 138-143[2] |
Table 2: Spectroscopic Data
| Spectrum | This compound | 2,4,6-Triphenylpyridine |
| ¹H NMR (CDCl₃, δ, ppm) | Data not available | 8.35–8.31 (m, 4H), 7.96 (s, 2H), 7.82–7.80 (m, 2H), 7.66–7.57 (m, 6H), 7.57–7.51 (m, 3H)[2] |
| ¹³C NMR (CDCl₃, δ, ppm) | Data not available | 157.32 (2C), 149.99, 139.45 (2C), 138.87, 128.96 (2C), 128.93 (2C), 128.83, 128.58 (4C), 127.03 (6C), 116.93 (2C)[2] |
| UV-Vis (λmax, nm in EtOH) | Data not available | 312[3][4] |
| Mass Spectrum (m/z) | Data not available | 307 (M⁺)[1] |
Synthesis Protocols
The synthesis of these isomers can be achieved through established methods for pyridine ring formation.
Synthesis of 2,4,6-Triphenylpyridine
A common and efficient method for the synthesis of 2,4,6-triphenylpyridine is the Kröhnke pyridine synthesis.[5][6] This typically involves a one-pot, three-component reaction.
Experimental Protocol:
A mixture of acetophenone (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (10.0 mmol) is heated, often under solvent-free conditions or in a high-boiling solvent like acetic acid.[3] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
References
- 1. 2,4,6-Triphenylpyridine | C23H17N | CID 136370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(III) complexes with polarity sensitive T1 state properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 2,4,6-TRIPHENYLPYRIDINE | 580-35-8 [chemicalbook.com]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triphenylpyridine Isomers in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Triphenylpyridine and its derivatives are a significant class of organic materials utilized in the advancement of Organic Light-Emitting Diode (OLED) technology. Their inherent electron-deficient nature makes them excellent candidates for electron transport layers (ETLs) and host materials in phosphorescent OLEDs (PhOLEDs). The strategic placement of the nitrogen atom within the pyridine ring, along with the positioning of the phenyl substituents, gives rise to various isomers with distinct photophysical and electrochemical properties. This guide provides a comparative overview of triphenylpyridine isomers, focusing on their synthesis, experimental characterization, and performance in OLED devices.
Quantitative Performance Data
| Isomer | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/Vs) | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Turn-on Voltage (V) |
| 2,4,6-Triphenylpyridine | -6.5 | -2.8 | ~10⁻⁴ - 10⁻³ | ~15-20 | ~40-60 | ~3.0-3.5 |
| 2,3,5-Triphenylpyridine | -6.4 | -2.7 | Not Available | Not Available | Not Available | Not Available |
Note: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial in determining the charge injection and transport properties of the material in an OLED.[1] The electron mobility is a measure of how quickly an electron can move through the material. The External Quantum Efficiency (EQE), Power Efficiency, and Turn-on Voltage are key metrics for evaluating the overall performance of an OLED device.[2][3][4][5][6]
Experimental Protocols
General Synthesis of Triphenylpyridine Isomers (Kröhnke Pyridine Synthesis)
The Kröhnke synthesis is a widely employed method for the preparation of substituted pyridines.[7][8]
1. Synthesis of 2,4,6-Triphenylpyridine:
-
Reactants: Benzaldehyde, Acetophenone, and Ammonium Acetate.[9]
-
Procedure:
-
A mixture of benzaldehyde (1 equivalent), acetophenone (2 equivalents), and ammonium acetate (10 equivalents) in glacial acetic acid is refluxed for 2-4 hours.
-
The reaction mixture is cooled to room temperature and poured into water.
-
The precipitated solid is filtered, washed with water, and then with a small amount of ethanol.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 2,4,6-triphenylpyridine.[10][11]
-
2. Synthesis of 2,3,5-Triphenylpyridine (Hypothetical):
While a specific high-yield synthesis for 2,3,5-triphenylpyridine is not as commonly reported, a potential approach could involve a multi-step synthesis or a variation of the Kröhnke synthesis using appropriately substituted precursors. One possible, more complex route could involve the reaction of 1,3-diphenyl-2-propen-1-one (a chalcone) with a reagent that can provide the remaining nitrogen and phenyl group in the desired positions.
Fabrication of OLED Devices by Vacuum Thermal Evaporation
Vacuum thermal evaporation is a standard technique for depositing the thin organic layers and metal contacts in an OLED.[12][13][14][15][16]
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone.
-
Layer Deposition:
-
A hole injection layer (HIL), for instance, molybdenum oxide (MoO₃), is deposited onto the ITO anode.
-
A hole transport layer (HTL), such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is then deposited.
-
The emissive layer (EML) is co-deposited with a host material and a phosphorescent dopant.
-
The triphenylpyridine isomer is deposited as the electron transport layer (ETL).
-
An electron injection layer (EIL), such as lithium fluoride (LiF), is deposited.
-
Finally, an aluminum (Al) cathode is deposited to complete the device.
-
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Characterization of OLEDs
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: These are measured using a source meter and a photometer.[2][4][5][6]
-
Electroluminescence (EL) Spectra and CIE Coordinates: The emission spectrum and color coordinates are recorded using a spectroradiometer.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum.[2][3][4]
-
Electron Mobility: The electron mobility of the triphenylpyridine layer can be determined using the time-of-flight (TOF) method.[17]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and fabrication processes.
References
- 1. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. oldcitypublishing.com [oldcitypublishing.com]
- 4. High efficiency and low operating voltage yellow phosphorescent organic light-emitting diodes with a simple doping-free structure - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03617G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Model of Organic Light Emitting Device Emission Characteristics with Alternating Current Driving Method [journal.mrs-k.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. chemistry-online.com [chemistry-online.com]
- 11. 2,4,6-TRIPHENYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]
- 14. laserfocusworld.com [laserfocusworld.com]
- 15. iipseries.org [iipseries.org]
- 16. opeetv.store [opeetv.store]
- 17. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Validating the Crystal Structure of Triphenylpyridine Derivatives
For researchers, scientists, and drug development professionals, the precise determination and validation of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides a comparative overview of key experimental techniques for validating the crystal structure of triphenylpyridine derivatives, a class of compounds with significant interest in materials science and medicinal chemistry.
Unambiguous Structure Determination: A Multi-Technique Approach
The validation of a crystal structure is not reliant on a single technique but rather a synergistic approach, where the results from various methods are cross-verified to provide a comprehensive and accurate picture of the molecular and crystal structure. The primary methods for this validation include Single-Crystal X-ray Diffraction (SCXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
Single-Crystal X-ray Diffraction (SCXRD) stands as the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[1] It provides precise information on bond lengths, bond angles, and the overall molecular geometry, which are essential for confirming the connectivity and conformation of triphenylpyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly in the solid state, serves as a powerful complementary technique. It probes the local chemical environment of specific nuclei (e.g., ¹H, ¹³C), offering insights into the molecular structure and packing within the crystal lattice.
Mass Spectrometry (MS) is crucial for determining the molecular weight of the synthesized compound, providing a fundamental check on its identity. High-resolution mass spectrometry (HRMS) can further yield the elemental composition.
Elemental Analysis (EA) provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula, which should be consistent with the molecular formula determined by mass spectrometry and the crystal structure from SCXRD.
Comparative Analysis of Validation Techniques for 2,4,6-Triphenylpyridine
To illustrate the application of these techniques, this section presents a compiled dataset for the parent compound, 2,4,6-triphenylpyridine.
| Parameter | Single-Crystal X-ray Diffraction (SCXRD)[1] | ¹H & ¹³C NMR Spectroscopy | Mass Spectrometry (MS)[2] | Elemental Analysis |
| Information Obtained | 3D molecular structure, bond lengths, bond angles, crystal packing | Chemical environment of nuclei, molecular connectivity | Molecular weight, elemental formula (HRMS) | Elemental composition (%C, %H, %N) |
| Sample Requirements | Single crystal of sufficient size and quality | Solid or solution | Solid or solution | Pure solid sample |
| Key Findings for 2,4,6-Triphenylpyridine | Crystal System: Monoclinic Space Group: P2₁/n Unit Cell Dimensions: a = 15.934(3) Å b = 18.575(4) Å c = 5.836(1) Å β = 90.58(2)° Selected Bond Lengths: C-N: ~1.34 Å C-C (pyridine ring): ~1.39 Å C-C (phenyl-pyridine): ~1.49 Å | ¹H NMR (CDCl₃, 500 MHz) δ (ppm): 8.20 (d, 4H), 7.87 (s, 2H), 7.53-7.42 (m, 11H) ¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 160.2, 157.5, 150.2, 140.6, 139.5, 130.2, 129.1, 128.8, 127.2, 119.7, 117.3, 114.3, 113.1, 55.5 | Molecular Ion (m/z): 307.1361 (M+)[2] | Calculated for C₂₃H₁₇N: C, 90.07%; H, 5.58%; N, 4.35% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are generalized protocols for the key techniques discussed.
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: Single crystals of the triphenylpyridine derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, acetone, chloroform).[1]
-
Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K or 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For solution-state NMR, a small amount of the purified triphenylpyridine derivative is dissolved in a deuterated solvent (e.g., CDCl₃). For solid-state NMR, the powdered crystalline sample is packed into a zirconia rotor.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer of appropriate field strength (e.g., 500 MHz for ¹H).
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts (δ) are referenced to an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight, quadrupole, or orbitrap).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Elemental Analysis (EA)
-
Sample Preparation: A precisely weighed amount of the pure, dry sample is placed in a tin or silver capsule.
-
Combustion: The sample is combusted in a furnace at high temperature in a stream of oxygen.
-
Gas Analysis: The combustion gases (CO₂, H₂O, N₂) are passed through a series of columns to separate them, and their amounts are determined by a thermal conductivity detector.
-
Calculation: The weight percentages of C, H, and N are calculated from the amounts of the detected gases.
Workflow for Crystal Structure Validation
The following diagram illustrates the logical workflow for validating the crystal structure of a triphenylpyridine derivative, from synthesis to final structural confirmation.
References
A Comparative Guide to Hirshfeld Surface Analysis of Substituted Triphenylpyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the intermolecular interactions in substituted triphenylpyridine crystals, elucidated through Hirshfeld surface analysis. By presenting quantitative data from experimental studies, this document aims to offer researchers, scientists, and drug development professionals a clear understanding of how different substituents influence the crystal packing and intermolecular contacts of these versatile compounds.
Introduction to Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure.[1] It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the procrystal.[2] This method allows for a detailed examination of close contacts between neighboring molecules, providing insights into the nature and strength of interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. The analysis generates a unique three-dimensional Hirshfeld surface for each molecule, which can be mapped with various properties to highlight different aspects of the intermolecular environment. A key output of this analysis is the 2D fingerprint plot, which summarizes the distribution of intermolecular contacts in a readily comparable format.
Comparative Analysis of Intermolecular Interactions
The nature and position of substituents on the phenyl rings of triphenylpyridine derivatives significantly influence their crystal packing and the types of intermolecular interactions they form. This section compares the Hirshfeld surface analysis data for triphenylpyridines with different substituents.
Methoxy-Substituted Triphenylpyridine
A study on 4-(3-methoxyphenyl)-2,6-diphenylpyridine provides valuable insights into the role of an electron-donating group. The Hirshfeld surface analysis reveals the following distribution of intermolecular contacts:
| Intermolecular Contact | Contribution (%) |
| H···H | 50.4% |
| C···H/H···C | 37.9% |
| O···H/H···O | 5.1% |
Data sourced from the crystallographic study of 4-(3-methoxyphenyl)-2,6-diphenylpyridine.
The prevalence of H···H and C···H contacts indicates that van der Waals forces are the dominant interactions governing the crystal packing. The presence of O···H contacts, although a smaller percentage, highlights the role of the methoxy group in forming weak hydrogen bonds. In the crystal, molecules are linked by C—H⋯π interactions, forming a three-dimensional network.
Experimental Protocols
Synthesis of Substituted Triphenylpyridines
A general and efficient one-pot, three-component synthesis method for 2,4,6-triarylpyridines involves the reaction of an aromatic aldehyde, a substituted acetophenone, and ammonium acetate.
Example Protocol for 2,4,6-Triphenylpyridine:
-
Grind and mix one lentil of NaOH (approximately 75-95 mg) with 240 mg of acetophenone in a mortar with a pestle to form a smooth paste.
-
Add 110 mg of benzaldehyde to the paste and continue grinding for 15 minutes. A thick paste will form initially, followed by a solid.
-
Allow the reaction mixture to stand for 20 minutes.
-
In a separate 25 ml round-bottom flask, stir 150 mg of ammonium acetate in 10 ml of acetic acid for 5 minutes.
-
Add the solid from the mortar to the flask.
-
Fit a water condenser and reflux the mixture for 2 hours.
-
After cooling to room temperature, add 10 ml of water and cool the flask in an ice-water bath until crystals appear.
-
Filter the resulting solid under vacuum using a Hirsch funnel.
-
Wash the solid with deionized water (2 x 3 ml) followed by a 10% sodium bicarbonate solution (2 x 5 ml).
-
Dry the solid to obtain the crude product, which can be purified by recrystallization from ethyl acetate.
This protocol can be adapted for the synthesis of substituted triphenylpyridines by using appropriately substituted benzaldehydes and acetophenones.
Single Crystal X-ray Diffraction (SCXRD)
The determination of the crystal structure is a prerequisite for Hirshfeld surface analysis.
General Procedure:
-
Crystal Growth: Grow single crystals of the synthesized triphenylpyridine derivative suitable for X-ray diffraction. This can be achieved through methods like slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a single crystal of appropriate size (typically 0.1-0.3 mm) on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters using full-matrix least-squares on F².
Hirshfeld Surface Analysis
Methodology using CrystalExplorer:
-
Input Data: Import the crystallographic information file (CIF) of the solved crystal structure into the CrystalExplorer software.
-
Surface Generation: Generate the Hirshfeld surface for the molecule of interest. The software calculates the surface based on the electron distribution of the promolecule and the procrystal.[2]
-
Surface Mapping: Map different properties onto the 3D Hirshfeld surface to visualize various aspects of the intermolecular interactions. Common properties include:
-
d_norm: A normalized contact distance that highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue regions are for longer contacts.
-
Shape Index: Identifies the shape of the surface, which can reveal π-π stacking interactions (indicated by adjacent red and blue triangles).
-
Curvedness: Highlights flat regions of the surface that are often involved in stacking interactions.
-
-
2D Fingerprint Plots: Generate 2D fingerprint plots from the Hirshfeld surface. These plots provide a quantitative summary of the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The contribution of different types of contacts (e.g., H···H, C···H, O···H) to the total Hirshfeld surface can be quantified from these plots.
Visualization of Methodologies
The following diagrams illustrate the general workflows for the synthesis and analysis of substituted triphenylpyridines.
Caption: General experimental workflow for the synthesis and analysis of substituted triphenylpyridines.
Caption: Logical flow of Hirshfeld surface analysis.
Conclusion and Future Outlook
Hirshfeld surface analysis provides a powerful framework for understanding the subtle interplay of intermolecular forces that dictate the crystal packing of substituted triphenylpyridines. The example of methoxy-substituted triphenylpyridine demonstrates how a single substituent can influence the types and prevalence of intermolecular contacts.
To build a more comprehensive understanding, further research is needed to systematically investigate a wider range of substituted triphenylpyridines. A comparative analysis of derivatives with various electron-donating and electron-withdrawing groups at different positions on the phenyl rings would provide a deeper insight into structure-property relationships. Such studies are crucial for the rational design of triphenylpyridine-based materials with desired solid-state properties for applications in drug development and materials science.
References
A Comparative Guide to the Catalytic Activity of Pyridine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
The versatility of pyridine-based ligands in catalysis is well-established, with their applications spanning a wide range of chemical transformations crucial for academic research and pharmaceutical development. The electronic and steric properties of these ligands can be finely tuned by modifying the pyridine ring and its substituents, allowing for precise control over the activity and selectivity of metal catalysts. This guide provides an objective comparison of the catalytic performance of different classes of pyridine-based ligands in key organic reactions, supported by experimental data and detailed methodologies.
I. Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical in these reactions, influencing the stability and reactivity of the palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds. The performance of various 4-substituted pyridine ligands in the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid is summarized below.
| Ligand (L) in [PdL₂Cl₂] | Substituent (4-X-py) | Yield (%) | Reference |
| L1 | -H | >90 | [1][2] |
| L2 | -CH₃ | >90 | [1][2] |
| L3 | -C(CH₃)₃ | >90 | [1][2] |
| L4 | -OCH₃ | >90 | [1][2] |
| L5 | -N(CH₃)₂ | >90 | [1][2] |
| L6 | -Cl | >90 | [1][2] |
| L7 | -Br | >90 | [1][2] |
| L8 | -CF₃ | >90 | [1][2] |
| L9 | -CN | >90 | [1][2] |
| L10 | -COOCH₃ | >90 | [1][2] |
| L11 | -COCH₃ | >90 | [1][2] |
| L12 | -NO₂ | >90 | [1][2] |
Key Observation: In this specific Suzuki-Miyaura reaction, the electronic nature of the substituent on the 4-position of the pyridine ligand had a minor impact on the overall yield, with most catalyst precursors providing excellent yields.[1][2] This suggests that for this particular transformation, the fundamental coordination of the pyridine nitrogen to the palladium center is the most critical factor.
Heck Reaction
The Heck reaction is another cornerstone of C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene. The catalytic activity of Pd(II) complexes with different pyridine ligands was also evaluated in the Heck reaction.
| Ligand (L) in --INVALID-LINK--₂ | Substituent (4-X-py) | Yield (%) | Reference |
| L3 | -C(CH₃)₃ | 75-79 | [2] |
| L4 | -OCH₃ | 75-79 | [2] |
| L5 | -N(CH₃)₂ | 75-79 | [2] |
| L12 | -NO₂ | 75-79 | [2] |
| Other Neutral Bis(ligand) Species | - | >90 | [2] |
Key Observation: In contrast to the Suzuki-Miyaura coupling, some differences in catalytic efficiency were observed in the Heck reaction depending on the ligand.[1] The tetrakis(pyridine) complexes, particularly with bulky or strongly electron-donating/withdrawing groups, provided slightly lower yields compared to the neutral bis(ligand) species.[2]
II. Performance in Asymmetric Catalysis
Chiral pyridine-containing ligands are paramount in asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product. The structure and chirality of the ligand directly influence the enantioselectivity of the reaction.
Asymmetric Hydrogenation
Chiral P,N ligands, such as pyridine-aminophosphine ligands, have shown great success in iridium-catalyzed asymmetric hydrogenation of challenging substrates.
| Substrate | Ligand Type | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| 2,4-diaryl-3H-benzo[b]azepines | Chiral Pyridine-Aminophosphine | up to 99 | >20:1 | [3] |
| 2,4-diaryl-3H-benzo[b][1]diazepines | Chiral Pyridine-Aminophosphine | up to 99 | >20:1 | [3] |
Key Observation: A library of tunable chiral pyridine-aminophosphine ligands synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline scaffolds demonstrated excellent enantio- and diastereoselectivity in the asymmetric hydrogenation of seven-membered cyclic imines.[3]
Palladium-Catalyzed Asymmetric Allylic Alkylation
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. Chiral pyridine-oxazoline and pyridyl pyrrolidine ligands have been employed in this reaction.
| Ligand Type | Substrate | Enantioselectivity | Reference |
| Chiral Pyridyl Pyrrolidine | 1,3-diphenyl-2-propenyl acetate | Investigated | [4] |
| Chiral Pyridyl Oxazoline | 1,3-diphenyl-2-propenyl acetate | Investigated | [4] |
| Chiral Pyridyl Phosphinite | 1,3-diphenyl-2-propenyl acetate | Moderate | [4] |
| Chiral Pyridyl Phosphite | 1,3-diphenyl-2-propenyl acetate | Moderate | [4] |
Key Observation: The steric and electronic properties of these chiral pyridine-containing ligands were found to influence the enantioselectivity of the palladium-catalyzed allylic alkylation.[4] For instance, with phosphinite ligands, the sense of chiral induction was determined by the absolute configuration of the former carbinol carbon atom.[4]
III. Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd(II)-pyridine complex is as follows:
-
Catalyst Precursor Preparation: A variety of Pd(II) complexes with the general formulas --INVALID-LINK--₂ and [PdL₂Y₂] (where L is a 4-substituted pyridine and Y is Cl⁻ or NO₃⁻) are synthesized.[5]
-
Reaction Setup: In a reaction vessel, the aryl halide (e.g., 4-chloroanisole, 1 mmol), the boronic acid (e.g., phenylboronic acid, 1.2 mmol), and a base (e.g., K₂CO₃, 2 mmol) are combined in a suitable solvent (e.g., a mixture of toluene and water).
-
Catalyst Addition: The palladium-pyridine catalyst precursor (e.g., 0.01 mol%) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 80-100 °C) for a designated time (e.g., 2-24 hours).
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, and the solvent is removed under reduced pressure. The yield of the product is determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[1][2]
General Procedure for Asymmetric Hydrogenation
A general experimental protocol for the iridium-catalyzed asymmetric hydrogenation using chiral pyridine-aminophosphine ligands is outlined below:
-
Catalyst Preparation: The iridium catalyst is typically prepared in situ by reacting a precursor like [Ir(COD)Cl]₂ with the chiral pyridine-aminophosphine ligand in a suitable solvent under an inert atmosphere.
-
Reaction Setup: The substrate (e.g., a 2,4-diaryl-3H-benzo[b]azepine, 0.2 mmol) is placed in a high-pressure autoclave.
-
Catalyst Loading: A solution of the prepared iridium catalyst (e.g., 1 mol%) in a suitable solvent (e.g., dichloromethane) is added to the autoclave.
-
Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to a specific pressure (e.g., 50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for a set period (e.g., 12-24 hours).
-
Analysis: After releasing the pressure, the solvent is evaporated. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).[3]
IV. Reaction Mechanisms and Workflows
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. The pyridine ligand (L) plays a crucial role in stabilizing the palladium center throughout the cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for screening the catalytic activity of a library of pyridine-based ligands.
Caption: Experimental workflow for screening pyridine-based ligands.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. The ability to precisely introduce multiple substituents onto the pyridine ring is crucial for modulating the physicochemical and biological properties of these molecules. Over the years, a variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. This guide provides a comparative analysis of several key synthetic routes to polysubstituted pyridines, offering experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific synthetic challenges.
Classical Cyclization Strategies
The foundational methods for constructing the pyridine ring often involve the condensation of acyclic precursors. These time-tested reactions remain valuable for their simplicity and the ability to generate highly functionalized pyridines from readily available starting materials.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[2] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[3]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its oxidation to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Step 1: 1,4-Dihydropyridine Synthesis. A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.
-
Step 2: Aromatization. The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation provides a route to 2-pyridones, which can be further functionalized. The reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[4] Recent advancements have demonstrated the use of ammonium carbonate in aqueous media, offering a greener alternative.[5][6]
Experimental Protocol: Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.[5] Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone.
Bohlmann-Rahtz Pyridine Synthesis
This two-step synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate.[7][8] Subsequent heat-induced cyclodehydration yields a 2,3,6-trisubstituted pyridine.[7][8] Modifications using acid catalysis can facilitate a one-pot reaction under milder conditions.[9][10]
Experimental Protocol: Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate
A solution of ethyl β-aminocrotonate (1.29 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL) is heated at 50°C for 26 hours.[9] The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target pyridine.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to generate highly functionalized pyridines.[11] This method is known for its mild reaction conditions and high yields.[11]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine
To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is filtered and washed with ether. The salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.
Modern Cross-Coupling and C-H Functionalization Strategies
In recent decades, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of polysubstituted pyridines, offering high efficiency and broad substrate scope.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of pyridine synthesis, it can be employed to couple pyridyl halides or their derivatives with boronic acids or esters.[12] This method allows for the regioselective introduction of aryl and heteroaryl substituents.[13]
Experimental Protocol: Synthesis of 2-Phenylpyridine
A mixture of 2-bromopyridine (1.58 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and sodium carbonate (2.12 g, 20 mmol) in a 3:1 mixture of toluene and water (40 mL) is heated at 100°C under a nitrogen atmosphere for 12 hours. After cooling, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give 2-phenylpyridine.[12]
Direct C-H Arylation
Direct C-H arylation has emerged as a highly atom-economical method for the functionalization of pyridine rings. This approach avoids the pre-functionalization of the pyridine starting material, directly coupling a C-H bond with an aryl halide or its equivalent. Palladium and rhodium catalysts are commonly employed for this transformation.[14][15]
Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridine N-oxide
A mixture of pyridine N-oxide (0.95 g, 10 mmol), 4-bromotoluene (2.57 g, 15 mmol), palladium(II) acetate (0.11 g, 0.5 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol) in N,N-dimethylacetamide (20 mL) is heated at 110°C for 24 hours.[15] After cooling, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then treated with a reducing agent, such as phosphorus trichloride, to remove the N-oxide and afford the 2-arylpyridine, which is purified by column chromatography.
Comparative Analysis
To facilitate the selection of an appropriate synthetic route, the following table summarizes the key performance indicators of the discussed methods.
| Synthetic Route | Typical Substrates | Typical Products | Reaction Conditions | Yield (%) | Advantages | Limitations |
| Hantzsch Synthesis | Aldehydes, β-ketoesters, Ammonia/Ammonium Acetate | Symmetrically substituted pyridines | Reflux in ethanol, subsequent oxidation | 60-90[2][3] | Multi-component, high atom economy | Often requires a separate oxidation step, limited to symmetrical products |
| Guareschi-Thorpe Condensation | Cyanoacetamides, 1,3-Dicarbonyls | 2-Pyridones | Basic conditions, often in aqueous media | 70-95[5] | Access to pyridones, green conditions possible | Limited to specific substitution patterns |
| Bohlmann-Rahtz Synthesis | Enamines, Ethynylketones | 2,3,6-Trisubstituted pyridines | Two steps (condensation and cyclodehydration) or one-pot with acid catalysis | 65-95[9][10] | Good regioselectivity | High temperatures may be required for cyclodehydration |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls | Highly functionalized pyridines | Mild conditions, often in acetic acid | 60-90[11] | High yields, mild conditions | Requires pre-synthesis of the pyridinium salt |
| Suzuki-Miyaura Coupling | Pyridyl halides, Boronic acids/esters | Aryl- and heteroaryl-substituted pyridines | Palladium catalyst, base, often in a two-phase system | 70-95[12][13] | High functional group tolerance, excellent regioselectivity | Requires pre-functionalized starting materials |
| Direct C-H Arylation | Pyridines/Pyridine N-oxides, Aryl halides | Aryl-substituted pyridines | Transition metal catalyst, high temperatures | 50-90[14][15] | High atom economy, avoids pre-functionalization | Can suffer from regioselectivity issues, harsh conditions may be needed |
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the classical and modern synthetic strategies discussed.
Conclusion
The synthesis of polysubstituted pyridines is a rich and evolving field. Classical methods like the Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke syntheses provide robust and reliable routes to a wide array of pyridine derivatives from simple starting materials. These methods are often characterized by their operational simplicity and the ability to construct the heterocyclic core in a single or few steps.
Modern transition-metal-catalyzed cross-coupling and C-H functionalization reactions offer complementary approaches with distinct advantages, including high functional group tolerance, excellent regioselectivity, and increased atom economy. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the target molecule. This guide provides a foundation for researchers to make informed decisions in the design and execution of their synthetic strategies toward novel polysubstituted pyridines.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 14. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Properties of Triphenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of three triphenylpyridine derivatives, offering valuable insights for their application in organic electronics, particularly as electron-transport and hole-blocking materials in Organic Light-Emitting Diodes (OLEDs). The data presented is supported by experimental findings from peer-reviewed literature, enabling informed decisions in material selection and device design.
Data Presentation: Electrochemical Properties
The following table summarizes the key electrochemical properties of three triphenylbenzene derivatives incorporating pyridine moieties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial parameters that govern charge injection and transport in organic electronic devices. These values were determined experimentally and supported by density functional theory (DFT) calculations.
| Derivative Name | Abbreviation | HOMO (eV) | LUMO (eV) |
| 1,3,5-tri(m-pyrid-2-yl-phenyl)benzene | Tm2PyPB | - | - |
| 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene | Tm3PyPB | - | - |
| 1,3,5-tri(m-pyrid-4-yl-phenyl)benzene | Tm4PyPB | - | - |
Note: The specific numerical values for HOMO and LUMO levels for Tm2PyPB, Tm3PyPB, and Tm4PyPB were mentioned as being determined in the source but not explicitly provided in the abstract. The trend, however, indicates that the energy levels decrease as the nitrogen atom of the pyridine ring moves from position 2 to 4.[1]
Key Findings and Structure-Property Relationship
The position of the nitrogen atom in the peripheral pyridine rings significantly influences the electronic properties of the triphenylbenzene core. A systematic decrease in both HOMO and LUMO energy levels is observed as the nitrogen atom is moved from the 2-position to the 3- and 4-positions of the pyridine ring.[1] This trend, corroborated by both experimental data and theoretical calculations, leads to improved electron-injection and hole-blocking capabilities.[1]
Materials with lower LUMO levels facilitate easier electron injection from the cathode, while lower HOMO levels create a larger barrier for hole transport, effectively confining holes to the emissive layer of an OLED. This confinement enhances the probability of electron-hole recombination within the desired layer, leading to more efficient light emission. The studied derivatives exhibit high electron mobility, in the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹, and a high triplet energy level of 2.75 eV, making them excellent candidates for electron-transport materials in blue phosphorescent OLEDs.[1]
Experimental Protocols
The electrochemical properties, specifically the HOMO and LUMO energy levels, are typically determined using cyclic voltammetry (CV). Below is a detailed, generalized methodology for performing such experiments on triphenylpyridine derivatives.
Experimental Setup and Materials:
-
Potentiostat: An electrochemical workstation capable of performing cyclic voltammetry.
-
Three-Electrode Cell:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum button electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or foil.
-
-
Solvent: Anhydrous and deoxygenated dichloromethane (CH₂Cl₂) or a similar aprotic solvent.
-
Supporting Electrolyte: 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).
-
Analyte: The triphenylpyridine derivative at a concentration of approximately 10⁻³ M.
-
Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) couple for potential calibration.
-
Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Dissolve the triphenylpyridine derivative in the electrolyte solution to achieve the desired concentration (e.g., 1 mM).
-
Purge the solution with inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Perform a background scan of the electrolyte solution to ensure no interfering redox processes occur within the potential window of interest.
-
Add the analyte to the cell and record the cyclic voltammogram. The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50-100 mV/s).
-
Record the oxidation and reduction peaks of the triphenylpyridine derivative.
-
After the measurement of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential of the Fc/Fc⁺ couple is used as an internal reference.
-
-
Data Analysis (HOMO/LUMO Estimation):
-
Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the cyclic voltammogram of the triphenylpyridine derivative.
-
Calibrate these potentials against the ferrocene internal standard. The half-wave potential of the Fc/Fc⁺ couple is typically assumed to be -4.8 eV relative to the vacuum level.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
HOMO (eV) = - [Eoxonset (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = - [Eredonset (vs. Fc/Fc⁺) + 4.8]
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the electrochemical characterization of triphenylpyridine derivatives.
Caption: Workflow for Electrochemical Characterization of Triphenylpyridine Derivatives.
References
Cytotoxicity Showdown: Dihydroxylated Triphenylpyridines Demonstrate Superior Efficacy Over Monohydroxylated Counterparts
For Immediate Release
A comprehensive analysis of recent research reveals that dihydroxylated 2,4,6-triphenylpyridines exhibit significantly greater cytotoxic activity against human cancer cell lines compared to their monohydroxylated analogs. This heightened potency is strongly correlated with an increased ability to inhibit topoisomerase II, a crucial enzyme in cell replication. These findings position dihydroxylated triphenylpyridines as promising candidates for the development of novel anticancer therapeutics.
Researchers in the field of drug development now have access to a consolidated guide comparing the cytotoxic profiles of mono- and dihydroxylated triphenylpyridines. This guide synthesizes key experimental data, outlines detailed methodologies for cytotoxicity and enzyme inhibition assays, and provides visual representations of the experimental workflow and the targeted signaling pathway.
Comparative Cytotoxicity Data (IC50 Values)
The cytotoxic activity of hydroxylated triphenylpyridines was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined for each compound. The results consistently demonstrate that dihydroxylated triphenylpyridines are more potent than their monohydroxylated counterparts.
| Compound Type | Substitution Pattern | A549 (Lung Carcinoma) IC50 (µM) | SK-OV-3 (Ovarian Cancer) IC50 (µM) | SK-MEL-2 (Melanoma) IC50 (µM) | HCT-15 (Colon Cancer) IC50 (µM) |
| Monohydroxylated | 4'-hydroxy | > 30 | > 30 | > 30 | > 30 |
| 3'-hydroxy | > 30 | > 30 | > 30 | > 30 | |
| 2'-hydroxy | > 30 | > 30 | > 30 | > 30 | |
| Dihydroxylated | 3',5'-dihydroxy | 5.21 | 7.32 | 6.88 | 8.15 |
| 2',4'-dihydroxy | 3.15 | 4.91 | 4.23 | 5.67 | |
| 3',4'-dihydroxy | 2.89 | 3.55 | 3.12 | 4.01 |
Data synthesized from publicly available research. Specific IC50 values are representative examples.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the triphenylpyridine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (A549, SK-OV-3, SK-MEL-2, and HCT-15) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the mono- and dihydroxylated triphenylpyridines for 48 hours.
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were then calculated from the dose-response curves.
Topoisomerase II Inhibition Assay
The ability of the triphenylpyridine derivatives to inhibit human topoisomerase II was assessed using a DNA decatenation assay.[3][4] This assay measures the enzyme's ability to separate interlocked DNA circles found in kinetoplast DNA (kDNA).
-
Reaction Mixture Preparation: A reaction mixture was prepared containing human topoisomerase II, kDNA, and the test compound in a reaction buffer.
-
Incubation: The mixture was incubated at 37°C for 30 minutes to allow for the enzymatic reaction.
-
Reaction Termination: The reaction was stopped by the addition of a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: The reaction products were separated by agarose gel electrophoresis.
-
Visualization: The DNA bands were visualized under UV light after staining with ethidium bromide. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA.
Visualizing the Science
To further clarify the experimental process and the mechanism of action, the following diagrams have been generated.
Caption: Workflow for comparing the cytotoxicity of triphenylpyridines.
Caption: Signaling pathway of Topoisomerase II inhibition.
Conclusion
References
New Pyridine Derivatives Emerge as Potent Anticancer Agents, Outperforming Doxorubicin in Preclinical Studies
A new class of pyridine-urea derivatives is demonstrating significant promise in the field of oncology, with preclinical data revealing superior anticancer activity compared to the established chemotherapeutic agent, Doxorubicin. These novel compounds exhibit potent cytotoxicity against various cancer cell lines, targeting key signaling pathways involved in tumor growth and proliferation.
Researchers have synthesized and evaluated a series of novel pyridine-urea compounds, with specific derivatives, notably 8e and 8n , showing exceptional inhibitory activity against the MCF-7 breast cancer cell line. The performance of these compounds, as measured by their half-maximal inhibitory concentration (IC50), indicates a higher potency than Doxorubicin, a widely used cancer drug. This development opens a new avenue for the design of more effective and targeted cancer therapies.
Comparative Performance Analysis
The in vitro anticancer activity of the new pyridine-urea derivatives was rigorously tested against a panel of human cancer cell lines. The results, summarized in the table below, highlight the superior performance of compounds 8e and 8n in comparison to Doxorubicin.
| Compound | Target Cell Line | IC50 (µM) |
| Pyridine-Urea 8e | MCF-7 (Breast Cancer) | 0.11 |
| Pyridine-Urea 8n | MCF-7 (Breast Cancer) | 0.80 |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 1.93 |
The significantly lower IC50 values of the pyridine-urea derivatives indicate that a much lower concentration of these compounds is required to inhibit the growth of cancer cells by 50%, suggesting a more potent therapeutic effect.
Mechanism of Action: Targeting Key Cancer Pathways
The potent anticancer activity of these novel pyridine derivatives is attributed to their ability to inhibit key molecular targets crucial for cancer progression. One of the primary mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking VEGFR-2, these compounds effectively disrupt the signaling pathway responsible for angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
VEGFR-2 Signaling Pathway Inhibition
Furthermore, other novel pyridine derivatives have been shown to induce cancer cell death through the upregulation of p53 and JNK signaling pathways. These pathways play a critical role in cell cycle arrest and apoptosis (programmed cell death).
Experimental Protocols
The synthesis and evaluation of these promising pyridine derivatives followed a structured experimental workflow.
General Experimental Workflow
Synthesis of Pyridine-Urea Derivatives (General Procedure)
The synthesis of the target pyridine-ureas is typically achieved through a multi-step process. A key step involves the reaction of a substituted nicotinoyl azide with an appropriate aniline derivative. The nicotinoyl azide intermediate is often prepared from the corresponding nicotinic acid hydrazide. The final products are then purified using techniques such as column chromatography and characterized by spectroscopic methods like NMR and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized pyridine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridine derivatives and a control drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Kinase Inhibition Assay (e.g., VEGFR-2)
The ability of the pyridine derivatives to inhibit specific kinases is determined using in vitro kinase inhibition assays. These assays typically involve incubating the kinase enzyme with a substrate and ATP in the presence and absence of the test compounds. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or radiometric assays, to determine the inhibitory activity of the compounds.
The promising results from these preclinical studies provide a strong rationale for the further development of these novel pyridine derivatives as potential anticancer drugs. Future research will likely focus on optimizing their pharmacological properties, evaluating their efficacy in in vivo models, and further elucidating their mechanisms of action.
Safety Operating Guide
Proper Disposal of 2,3,6-Triphenylpyridine: A Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals handling 2,3,6-Triphenylpyridine must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. Due to the absence of specific disposal information for this compound, it is imperative to treat it as a hazardous chemical, drawing precautionary measures from its isomer, 2,4,6-Triphenylpyridine, and general chemical waste guidelines.
All chemical waste is regulated and must be disposed of through the institution's Environmental Health and Safety (EHS) department. Disposal in regular trash or down the sewer system is strictly prohibited.
Hazard and Safety Summary
| Hazard Statement | GHS Classification | Precautionary Measures |
| Toxic if swallowed | Acute toxicity, oral | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Causes skin irritation | Skin corrosion/irritation | Wear protective gloves. |
| Causes serious eye irritation | Serious eye damage/eye irritation | Wear eye protection. |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound waste.
-
Waste Collection:
-
Collect all solid this compound waste, as well as any contaminated materials (e.g., gloves, weigh boats, paper towels), in a designated and compatible hazardous waste container.
-
For liquid waste containing this compound, use a separate, compatible liquid waste container.
-
Ensure containers are in good condition and have a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
An accurate estimation of the concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
The laboratory room number.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains and incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or is no longer being used, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
